2,4-Hexanediol
Description
Structure
3D Structure
Properties
IUPAC Name |
hexane-2,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-3-6(8)4-5(2)7/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGJTWACJNYNOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941561 | |
| Record name | Hexane-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-90-6 | |
| Record name | 2,4-Hexanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Hexanediol: Properties, Synthesis, Analysis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Hexanediol (CAS Number: 19780-90-6), a diol with growing interest in various industrial and research applications. This document details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and explores its known biological interactions. The information is presented to support researchers and professionals in drug development and chemical synthesis in understanding and utilizing this compound.
Physicochemical Properties
This compound is a colorless liquid that serves as a versatile solvent and a monomer in the synthesis of various polymers, including polyesters and polyurethanes.[1] Its utility is further enhanced by its low volatility, good solubility in both water and organic solvents, and compatibility with a wide range of other chemicals.[1] Key quantitative data for this compound are summarized in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 19780-90-6 | [1][2] |
| Molecular Formula | C₆H₁₄O₂ | [1][2] |
| Molecular Weight | 118.176 g/mol | [1][2] |
| Boiling Point | 217 °C at 760 mmHg | [1] |
| Melting Point | 26.38 °C (estimate) | [1] |
| Density | 0.958 g/cm³ | [1] |
| Flash Point | 109.2 °C | [1] |
| Vapor Pressure | 0.0292 mmHg at 25 °C | [1] |
| Refractive Index | 1.445 | [1] |
| LogP | 0.52820 | [1] |
Synthesis of this compound
Experimental Protocol: Synthesis via Keto-Ester Reduction (Adapted)
This protocol is a generalized procedure adapted from methods for synthesizing other hexanediols and may require optimization for this compound.
Materials:
-
Appropriate keto-ester precursor to this compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Sulfuric acid (H₂SO₄), dilute solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous diethyl ether.
-
Addition of Keto-Ester: Dissolve the keto-ester precursor in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension while stirring and cooling the flask in an ice bath to control the exothermic reaction.
-
Reflux: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for one hour, followed by gentle reflux for two to three hours.
-
Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a dilute solution of sulfuric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer two more times with diethyl ether.
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure.
Analytical Methods
The purity and identity of this compound can be determined using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
3.1.1. Experimental Protocol: GC-MS Analysis
This is a general protocol and the parameters may need to be optimized for the specific instrument and column used.
Sample Preparation:
-
Prepare a solution of this compound at approximately 10 µg/mL in a volatile organic solvent such as methanol (B129727) or dichloromethane.[3]
-
Ensure the sample is free of particulates by centrifugation or filtration.[3]
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Capable of electron ionization (EI).
GC Conditions (Suggested Starting Point):
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound. Predicted ¹H and ¹³C NMR chemical shifts can guide the interpretation of experimental spectra. While experimental spectra for this compound were not found in the search, typical chemical shift ranges for similar structures can be used for estimation.
Predicted ¹H NMR Chemical Shifts: The proton chemical shifts will vary depending on the solvent used. In CDCl₃, the following are expected:
-
-OH: A broad singlet, typically between 1.5 and 4.0 ppm.
-
-CH(OH)-: Multiplets around 3.6-4.0 ppm.
-
-CH₂-: Multiplets in the range of 1.3-1.7 ppm.
-
-CH₃: A triplet (for the ethyl group) and a doublet (for the methyl group next to the hydroxyl) around 0.9-1.2 ppm.
Predicted ¹³C NMR Chemical Shifts:
-
-C(OH)-: Resonances in the range of 65-75 ppm.
-
-CH₂-: Resonances around 20-45 ppm.
-
-CH₃: Resonances in the range of 10-25 ppm.
Biological Interactions and Potential Signaling Pathways
Direct studies on the biological effects and signaling pathway modulation by this compound are limited. However, research on its isomers provides valuable insights into its potential biological activities.
-
Chromatin Effects: 1,6-Hexanediol has been shown to suppress chromatin motion and induce hyper-condensation of chromatin in human cells.[4] This suggests that hexanediols can interact with and alter the physical properties of cellular macromolecules.
-
Neurotoxicity of Isomers: 2,5-Hexanediol is a known neurotoxin that affects dopaminergic transmitter function. This highlights the potential for different isomers of hexanediol (B3050542) to have distinct and significant biological effects.
-
Drug Delivery: In a study on transdermal drug delivery, a combination of 1,2-hexanediol (B41856) and 1,4-cyclohexanediol (B33098) showed a synergistic effect on the percutaneous absorption and penetration of metronidazole.[5] This suggests that this compound could also be explored for its potential as a penetration enhancer in drug formulations. The flexibility and hydrophobicity of a hexanediol linker have been shown to promote membrane interactions and potentially facilitate endosomal escape in siRNA delivery systems.[6]
Given the ability of related hexanediols to modulate cellular structures and processes, a potential, though hypothetical, signaling pathway interaction for this compound could involve the disruption of protein-protein or protein-nucleic acid interactions that are crucial for the formation of membraneless organelles through liquid-liquid phase separation (LLPS).
References
- 1. Page loading... [wap.guidechem.com]
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- 3. uoguelph.ca [uoguelph.ca]
- 4. This compound | C6H14O2 | CID 140595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. (2R,4R)-Hexane-2,4-diol | C6H14O2 | CID 7015163 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Hexanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Hexanediol (CAS No. 19780-90-6) is a diol, an organic compound containing two hydroxyl (-OH) groups.[1] Its structure, featuring hydroxyl groups at the second and fourth positions of a hexane (B92381) chain, imparts specific physical and chemical properties that make it a subject of interest in various chemical and industrial applications. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental considerations, and its safety profile, tailored for professionals in research and drug development.
Molecular Structure and Isomerism
The molecular formula of this compound is C₆H₁₄O₂. The presence of two chiral centers at carbons 2 and 4 means that this compound can exist as multiple stereoisomers. It is crucial to distinguish this compound from its other isomers, such as 1,6-Hexanediol (B165255), 2,5-Hexanediol, and 1,2-Hexanediol, as their physical and biological properties can differ significantly.
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O₂ | [1][2] |
| Molecular Weight | 118.17 g/mol | [1][2] |
| CAS Number | 19780-90-6 | [1][2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 217 °C at 760 mmHg | [1] |
| Melting Point | 26.38 °C (estimate) | [1] |
| Density | 0.958 g/cm³ | [1] |
| Flash Point | 109.2 °C | [1] |
| Refractive Index | 1.445 | [1] |
| Solubility | Soluble in water and organic solvents | [1] |
| Vapor Pressure | 0.0292 mmHg at 25°C | [1] |
Chemical Properties and Reactivity
As a diol, this compound exhibits reactivity typical of alcohols. The two hydroxyl groups can undergo oxidation, esterification, and etherification reactions. Its stability and reactivity are important considerations in drug formulation and chemical synthesis.
Predicted Chemical Properties:
| Property | Value |
| pKa | 15.01 ± 0.20 |
| LogP | 0.52820 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
Spectral Data
-
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show complex signals due to the chiral centers and overlapping multiplets. Key signals would correspond to the protons on the carbons bearing the hydroxyl groups, the methyl protons, and the methylene (B1212753) protons.
-
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would be expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbons attached to the hydroxyl groups would be in the downfield region typical for alcohols.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 118. The fragmentation pattern would likely involve the loss of water (M-18), and cleavage adjacent to the hydroxyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ region, and C-O stretching would appear in the 1000-1200 cm⁻¹ region.[3]
Experimental Protocols
Synthesis of this compound
A general method for the preparation of 1,4-diols involves the reduction of the corresponding ketoesters.[4]
Protocol Outline:
-
Preparation of the Ketoester: A suitable ketoester precursor is synthesized. For this compound, this would be a derivative of a 4-ketohexanoic acid.
-
Reduction: The ketoester is reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like diethyl ether or tetrahydrofuran. The reaction is typically carried out under anhydrous conditions and at a controlled temperature.
-
Work-up: After the reaction is complete, the excess reducing agent is quenched, and the product is extracted from the reaction mixture.
-
Purification: The crude product is then purified.
Purification of this compound
Purification of diols can be challenging due to their high boiling points and viscosity. Fractional distillation under reduced pressure is a common method.[5]
Protocol Outline:
-
Setup: A fractional distillation apparatus is assembled with a vacuum source. The apparatus should include a fractionating column (e.g., Vigreux or packed column) to ensure efficient separation.
-
Distillation: The crude this compound is heated under reduced pressure. The pressure should be low enough to bring the boiling point to a temperature that avoids thermal decomposition.
-
Fraction Collection: Fractions are collected at different temperature ranges. The purity of each fraction should be monitored using analytical techniques such as gas chromatography (GC) or NMR spectroscopy.
Biological Activity and Relevance in Drug Development
Currently, there is limited specific information available in the public domain regarding the biological activity, metabolic pathways, or direct applications of this compound in drug development. Much of the research on hexanediols focuses on other isomers like 1,6-hexanediol and 2,5-hexanediol.
However, diols, in general, are investigated for various applications in pharmaceuticals:
-
Solvents and Co-solvents: Their ability to dissolve a wide range of compounds makes them useful in formulations.
-
Excipients: They can be used as plasticizers, humectants, and viscosity modifiers in topical and oral dosage forms.
-
Metabolic Studies: The metabolism of diols is of interest in toxicology and understanding the metabolic fate of xenobiotics.[6] Studies on other diols have shown they can be metabolized in vivo and may have effects on metabolic processes.[6][7]
Given the lack of specific data for this compound, researchers should exercise caution and may need to conduct preliminary in-house studies to assess its suitability and potential biological effects for their specific application.
Safety and Handling
Safety data for this compound is not extensively documented. However, based on data for other hexanediol isomers, the following precautions are recommended.[8][9][10][11][12]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid contact with skin and eyes and inhalation of vapors.[10]
-
Storage: Store in a cool, dry place in a tightly sealed container.[10]
-
First Aid:
-
Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[8][10]
-
Skin: In case of contact, wash off with soap and plenty of water.[8]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.[11]
-
Conclusion
This compound is a diol with potential applications in various scientific fields. This guide has summarized its core physical and chemical properties, provided outlines for its synthesis and purification, and discussed its potential, though currently underexplored, relevance in drug development. The lack of extensive experimental data, particularly regarding its biological activity and spectral characterization, highlights the need for further research to fully understand and exploit the properties of this compound. Researchers and drug development professionals are encouraged to use this guide as a foundational resource and to conduct further specific investigations as required for their applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
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- 5. benchchem.com [benchchem.com]
- 6. Short chain diol metabolism in human disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alcohol-related diols cause acute insulin resistance in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. happycall.biz [happycall.biz]
- 11. makingcosmetics.com [makingcosmetics.com]
- 12. cpachem.com [cpachem.com]
An In-depth Technical Guide to the Molecular Structure and Isomers of 2,4-Hexanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Hexanediol, a chiral diol with the molecular formula C₆H₁₄O₂, presents a compelling case study in stereoisomerism. Its molecular structure, featuring two stereogenic centers, gives rise to a family of four stereoisomers: a pair of enantiomers and a meso compound. Understanding the distinct spatial arrangements and resulting physicochemical properties of these isomers is paramount for their application in asymmetric synthesis, drug development, and materials science. This technical guide provides a comprehensive overview of the molecular structure, isomeric forms, physicochemical properties, and detailed experimental protocols for the synthesis and separation of this compound stereoisomers.
Molecular Structure and Isomerism
This compound possesses two chiral centers at the C2 and C4 positions of the hexane (B92381) chain. This structural feature results in the existence of four stereoisomers:
-
(2R,4R)-(-)-2,4-Hexanediol: One of a pair of enantiomers.
-
(2S,4S)-(+)-2,4-Hexanediol: The other enantiomer, which is the mirror image of the (2R,4R) isomer.
-
(2S,4R)-2,4-Hexanediol: A meso compound, which is achiral due to an internal plane of symmetry and is a diastereomer of the enantiomeric pair.
-
(2R,4S)-2,4-Hexanediol: This is identical to the (2S,4R) meso compound.
The relationship between these stereoisomers can be visualized as follows:
Physicochemical Properties
The distinct three-dimensional arrangements of the hydroxyl groups in the stereoisomers of this compound lead to differences in their physical and chemical properties. A summary of available quantitative data is presented below. Note that some values are predicted due to limited experimental data for all pure isomers.
| Property | (2R,4R)-(-)-2,4-Hexanediol | (2S,4S)-(+)-2,4-Hexanediol | (2S,4R)-meso-2,4-Hexanediol | Racemic (±)-2,4-Hexanediol |
| CAS Number | 62885-26-1[1] | 129025-60-1 | - | 19780-90-6[2][3][4] |
| Molecular Formula | C₆H₁₄O₂[1] | C₆H₁₄O₂ | C₆H₁₄O₂ | C₆H₁₄O₂[2][3][4] |
| Molecular Weight | 118.17 g/mol [1] | 118.17 g/mol | 118.17 g/mol | 118.176 g/mol [3] |
| Boiling Point | 217.0±8.0 °C (Predicted)[5] | - | - | 217 °C at 760 mmHg[2][4] |
| Melting Point | - | - | - | 26.38 °C (estimate)[2][4] |
| Density | 0.958±0.06 g/cm³ (Predicted)[5] | - | - | 0.958 g/cm³[2][4] |
| Optical Rotation [α]D | Negative | Positive | 0° (inactive) | 0° (inactive) |
Experimental Protocols
Synthesis of this compound Stereoisomers
The stereoselective synthesis of this compound isomers is crucial for obtaining pure compounds for research and development. Below are representative protocols for the synthesis of the racemic mixture and the stereospecific synthesis of the meso and enantiomeric pairs.
3.1.1. Synthesis of Racemic this compound
A common method for the synthesis of a racemic mixture of this compound involves the reduction of 2,4-hexanedione (B1211359).
-
Reaction Scheme:
-
CH₃COCH₂COCH₂CH₃ + 2H₂ → CH₃CH(OH)CH₂CH(OH)CH₂CH₃
-
-
Materials:
-
2,4-Hexanedione
-
Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Standard glassware for organic synthesis
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-hexanedione in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a molar excess of sodium borohydride (or for a more vigorous reaction, a solution of lithium aluminum hydride in ether) to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the flask again to 0 °C and cautiously quench the reaction by the slow addition of water, followed by a dilute solution of hydrochloric acid to neutralize the mixture.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude racemic this compound.
-
Purify the product by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
-
Separation of this compound Enantiomers by Chiral HPLC
High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers.
-
Principle: Enantiomers have identical physical properties in an achiral environment. However, when they interact with a chiral environment, such as a chiral stationary phase, they form transient diastereomeric complexes with different stabilities, leading to different retention times and thus separation.
-
Instrumentation and Materials:
-
HPLC system with a pump, injector, column oven, and a suitable detector (e.g., refractive index detector (RID) for non-UV absorbing diols).
-
Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).
-
HPLC-grade solvents (e.g., hexane, isopropanol (B130326), ethanol).
-
Racemic this compound standard.
-
-
General Protocol for Method Development:
-
Column Selection: Choose a suitable chiral column based on literature precedent for similar diols or through a screening process with a variety of CSPs.
-
Mobile Phase Screening:
-
Start with a typical normal-phase eluent, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
Inject a solution of the racemic this compound.
-
If no separation is observed, systematically vary the mobile phase composition by changing the ratio of the polar modifier (isopropanol) or by trying other alcohols (e.g., ethanol).
-
-
Optimization:
-
Once a partial separation is achieved, optimize the mobile phase composition to improve the resolution between the enantiomeric peaks.
-
Adjust the flow rate to find a balance between separation efficiency and analysis time.
-
Control the column temperature, as it can significantly affect the separation.
-
-
Quantification: Once a baseline separation is achieved, the method can be validated for linearity, accuracy, and precision for the quantitative analysis of the enantiomeric excess (e.e.) of a sample.
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of this compound isomers.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. Key signals for this compound include:
-
A triplet corresponding to the methyl protons of the ethyl group.
-
A multiplet for the methylene (B1212753) protons of the ethyl group.
-
A doublet for the methyl protons adjacent to the hydroxyl group at C2.
-
Multiplets for the methine protons at C2 and C4.
-
A multiplet for the methylene protons at C3.
-
Broad signals for the hydroxyl protons, which can be exchanged with D₂O.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbons bearing the hydroxyl groups (C2 and C4) are particularly informative.
-
Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying the functional groups present. The most prominent feature in the IR spectrum of this compound is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ region, and C-O stretching vibrations appear in the 1000-1200 cm⁻¹ region.
While the general spectral features are similar for all stereoisomers, high-resolution NMR spectroscopy, particularly in the presence of chiral shift reagents or after derivatization with a chiral agent, can be used to distinguish between the different stereoisomers.
Conclusion
This compound serves as an excellent model for understanding the principles of stereoisomerism. The existence of enantiomeric and meso forms highlights the importance of stereochemistry in determining the properties and potential applications of a molecule. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to produce and characterize the different stereoisomers of this compound, enabling further investigation into their unique chemical and biological activities. As the demand for enantiomerically pure compounds continues to grow in the pharmaceutical and fine chemical industries, a thorough understanding of the stereoisomers of molecules like this compound will remain critically important.
References
An In-Depth Technical Guide to the Stereoisomers of 2,4-Hexanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the stereoisomers of 2,4-hexanediol, a chiral diol with applications as a building block in asymmetric synthesis. The presence of two stereogenic centers at carbons 2 and 4 gives rise to four distinct stereoisomers: a pair of enantiomers ((2R,4R) and (2S,4S)) and a pair of diastereomers ((2R,4S) and (2S,4R)), which are themselves enantiomeric. This document details the structural relationships between these isomers, summarizes their physicochemical properties, outlines general methodologies for their synthesis and separation, and discusses the potential implications of their stereochemistry on biological activity.
Introduction to the Stereoisomers of this compound
This compound is a six-carbon diol with the molecular formula C₆H₁₄O₂.[1] The presence of two chiral centers at the second and fourth carbon atoms results in the existence of four possible stereoisomers.[2] Understanding the distinct three-dimensional arrangements of these isomers is critical for their application in stereoselective synthesis and for predicting their interactions in chiral environments, such as biological systems.
The four stereoisomers of this compound are:
-
(2R,4R)-2,4-hexanediol
-
(2S,4S)-2,4-hexanediol
-
(2R,4S)-2,4-hexanediol
-
(2S,4R)-2,4-hexanediol
These isomers can be categorized into two pairs of enantiomers and multiple diastereomeric relationships.
Stereochemical Relationships
The relationships between the different stereoisomers of this compound are illustrated in the diagram below. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.
Physicochemical Properties
The stereochemical differences between the isomers of this compound influence their physical properties. While enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point, density), they rotate plane-polarized light in equal but opposite directions. Diastereomers, however, have distinct physical properties. A summary of available quantitative data is presented in Table 1. It is important to note that experimentally determined values for all individual stereoisomers are not consistently available in the literature; some values are predicted.
| Property | (2R,4R)-2,4-Hexanediol | (2S,4S)-2,4-Hexanediol | (2R,4S)-2,4-Hexanediol | (2S,4R)-2,4-Hexanediol | Racemic this compound |
| CAS Number | 62885-26-1[3] | --- | --- | --- | 19780-90-6[1] |
| Molecular Formula | C₆H₁₄O₂[3] | C₆H₁₄O₂ | C₆H₁₄O₂[4] | C₆H₁₄O₂ | C₆H₁₄O₂[1] |
| Molecular Weight ( g/mol ) | 118.17[3] | 118.17 | 118.17[4] | 118.17 | 118.17[1] |
| Melting Point (°C) | --- | --- | --- | --- | 26.38 (estimate) |
| Boiling Point (°C at 760 mmHg) | ~217[5] | --- | --- | --- | 217 |
| Density (g/cm³) | ~0.958[5] | --- | --- | --- | 0.958 |
| Optical Rotation ([α]D) | --- | --- | --- | --- | 0 (optically inactive) |
Data for (2S,4S), (2R,4S), and (2S,4R) isomers are largely unavailable in the searched literature. As enantiomers, the physical properties of (2S,4S)-2,4-hexanediol are expected to be identical to those of (2R,4R)-2,4-hexanediol, with the exception of the sign of its optical rotation.
Synthesis and Separation of Stereoisomers
Stereoselective Synthesis
Stereoselective synthesis aims to produce a single stereoisomer from an achiral or prochiral starting material. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or enzymatic reactions.
A general workflow for the asymmetric synthesis of a chiral diol is presented below.
References
- 1. This compound | C6H14O2 | CID 140595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. homework.study.com [homework.study.com]
- 3. (2R,4R)-Hexane-2,4-diol | C6H14O2 | CID 7015163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2R,4S)-hexane-2,4-diol | C6H14O2 | CID 59095052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2R,4R)-Hexane-2,4-diol|High-Purity Chiral Diol [benchchem.com]
Synthesis of 2,4-Hexanediol: A Technical Guide for Laboratory Applications
Introduction
2,4-Hexanediol is a diol of interest in various chemical research and development applications, including in the synthesis of polymers and as a chiral building block. For laboratory-scale preparation, the most direct and common synthetic route is the reduction of the corresponding diketone, 2,4-hexanedione (B1211359). This technical guide provides an in-depth overview of the primary methods for this transformation, including detailed experimental protocols, quantitative data, and reaction mechanisms.
Synthetic Pathways
The synthesis of this compound from 2,4-hexanedione can be effectively achieved through several reduction methods. The choice of method often depends on the desired stereoselectivity, available laboratory equipment, and safety considerations. The primary routes include:
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, to reduce the ketone functionalities. It is an efficient method, particularly for larger-scale preparations.
-
Metal Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful reducing agents commonly used for the reduction of ketones to alcohols in a laboratory setting.[1][2] NaBH₄ is a milder and more selective reagent, while LiAlH₄ is more reactive and less selective.[1][2]
-
Biocatalytic Reduction: An emerging and environmentally friendly approach involves the use of microorganisms or isolated enzymes to stereoselectively reduce the diketone.
This guide will focus on the widely accessible metal hydride reduction methods.
Experimental Protocols
Method 1: Reduction of 2,4-Hexanedione using Sodium Borohydride (NaBH₄)
This protocol is adapted from standard procedures for the reduction of ketones using sodium borohydride.[3][4][5]
Reaction Scheme:
Materials:
-
2,4-Hexanedione
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (reagent grade)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-hexanedione (1 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.2 equivalents) to the stirred solution in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation.
Quantitative Data (Typical):
| Parameter | Value |
| Starting Material | 2,4-Hexanedione |
| Reducing Agent | Sodium Borohydride |
| Solvent | Methanol |
| Reaction Time | 2 hours |
| Yield | >90% (typical for ketone reductions) |
Method 2: Reduction of 2,4-Hexanedione using Lithium Aluminum Hydride (LiAlH₄)
This protocol is based on general procedures for LiAlH₄ reductions and should be performed by personnel experienced with this highly reactive reagent.[2][6]
Reaction Scheme:
Materials:
-
2,4-Hexanedione
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl acetate (B1210297)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Nitrogen or argon inert atmosphere setup
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.
-
Under an inert atmosphere, add a suspension of LiAlH₄ (1.1 equivalents) in anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2,4-hexanedione (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Caution: This is a highly exothermic process that evolves hydrogen gas.
-
Alternatively, quench by the slow addition of ethyl acetate followed by 1 M HCl.
-
Filter the resulting solid and wash it thoroughly with THF.
-
Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation.
Quantitative Data (Typical):
| Parameter | Value |
| Starting Material | 2,4-Hexanedione |
| Reducing Agent | Lithium Aluminum Hydride |
| Solvent | Anhydrous Tetrahydrofuran |
| Reaction Time | 1 hour |
| Yield | >95% (typical for LiAlH₄ ketone reductions) |
Characterization Data
The following table summarizes the expected physical and spectroscopic data for this compound.[7][8][9][10]
| Property | Value |
| Physical Properties | |
| Molecular Formula | C₆H₁₄O₂ |
| Molecular Weight | 118.17 g/mol [9] |
| Appearance | Colorless liquid |
| Boiling Point | 217 °C at 760 mmHg[8] |
| Density | 0.958 g/cm³[8] |
| Spectroscopic Data | |
| ¹H NMR (Predicted) | |
| δ (ppm) | Protons |
| ~1.0 | 3H, t |
| ~1.2 | 3H, d |
| ~1.5 | 2H, m |
| ~1.6 | 2H, m |
| ~3.8 | 1H, m |
| ~4.0 | 1H, m |
| ¹³C NMR (Predicted) | |
| δ (ppm) | Carbon |
| ~10 | CH₃ |
| ~24 | CH₃ |
| ~30 | CH₂ |
| ~45 | CH₂ |
| ~65 | CH-OH |
| ~68 | CH-OH |
| IR (Characteristic Peaks) | |
| Wavenumber (cm⁻¹) | Assignment |
| ~3350 (broad) | O-H stretch (hydroxyl) |
| ~2960, 2930, 2870 | C-H stretch (alkane) |
| ~1120 | C-O stretch (secondary alcohol) |
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Reaction Mechanism: Ketone Reduction by Hydride
Caption: General mechanism of ketone reduction by a hydride reagent.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. rushim.ru [rushim.ru]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. webassign.net [webassign.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Page loading... [guidechem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound | C6H14O2 | CID 140595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
The Discovery and Early History of 2,4-Hexanediol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 2,4-Hexanediol, a simple aliphatic diol. While not as extensively studied as some of its isomers, its unique structure has led to its use as a specialty solvent and a building block in chemical synthesis. This document details the initial synthesis as reported in 1906, explores the evolution of its preparation, and summarizes its known applications and physicochemical properties. A notable gap in the current scientific literature is the absence of detailed studies on its specific biological activities and metabolic pathways, which are discussed herein.
Introduction
This compound (CAS: 19780-90-6), a six-carbon diol with hydroxyl groups at the second and fourth positions, represents one of the many structural isomers of hexanediol (B3050542). Its chemical structure, featuring two secondary alcohol groups, imparts specific solubility characteristics and reactivity, making it a subject of interest in various chemical contexts. This guide delves into the historical origins of this compound, tracing its journey from its first documented synthesis to its modern, albeit niche, applications.
The Initial Discovery and Synthesis (1906)
The first documented synthesis of this compound was reported in 1906 by A. Franke and R. Kohn from the Second Chemical Laboratory of the University of Vienna. Their work, published in Monatshefte für Chemie, described the synthesis of several derivatives of methyl ethyl acetaldehyde (B116499), including the then-novel this compound.
Historical Context
The early 20th century was a period of immense growth in organic synthesis. The development of the Grignard reaction by Victor Grignard in 1900 provided a powerful new tool for forming carbon-carbon bonds, revolutionizing the synthesis of alcohols and other organic compounds. It is within this context of burgeoning synthetic capabilities that Franke and Kohn undertook their investigation into the derivatives of various aldehydes.
The First Synthesis: A Grignard Reaction
The original synthesis of this compound by Franke and Kohn utilized a Grignard reaction. The experimental protocol, as described in their 1906 publication, involved the reaction of ethylmagnesium bromide with butyraldehyde (B50154) (also known as butanal).
Experimental Protocol: Synthesis of this compound (Franke and Kohn, 1906)
Materials:
-
Ethyl bromide
-
Magnesium turnings
-
Butyraldehyde
-
Anhydrous diethyl ether
-
Dilute acid (for workup)
Procedure:
-
Preparation of the Grignard Reagent: Ethylmagnesium bromide was prepared by reacting ethyl bromide with magnesium turnings in anhydrous diethyl ether. The reaction was initiated in a flask equipped with a reflux condenser, and the mixture was likely warmed to facilitate the reaction.
-
Reaction with Butyraldehyde: The freshly prepared Grignard reagent was then reacted with butyraldehyde, which was added dropwise to the ethereal solution of the Grignard reagent, likely with cooling to control the exothermic reaction.
-
Hydrolysis: The resulting magnesium alkoxide complex was hydrolyzed by the addition of a dilute acid (e.g., sulfuric acid or hydrochloric acid) to yield the crude this compound.
-
Purification: The diol was then isolated and purified from the reaction mixture, likely through a combination of extraction and distillation.
The authors reported the resulting this compound as a colorless, viscous liquid.
Physicochemical Properties
The initial characterization by Franke and Kohn has been supplemented over the decades with more precise measurements. The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O₂ | [1] |
| Molecular Weight | 118.176 g/mol | [1] |
| CAS Number | 19780-90-6 | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 217 °C at 760 mmHg | [2] |
| Melting Point | 26.38 °C (estimate) | [2] |
| Flash Point | 109.2 °C | [2] |
| Density | 0.958 g/cm³ | [2] |
| Refractive Index | 1.445 | [2] |
| Vapor Pressure | 0.0292 mmHg at 25 °C | [2] |
Evolution of Synthesis and Applications
Following its initial discovery, the synthesis of this compound and other 1,3-diols has been refined. While the Grignard reaction remains a viable laboratory-scale method, other approaches have been developed, including:
-
Aldol (B89426) Condensation and Reduction: The aldol condensation of acetaldehyde and butyraldehyde, followed by reduction of the resulting β-hydroxy aldehyde, can yield this compound.
-
Reduction of β-Diketones: The reduction of 2,4-hexanedione (B1211359) provides a direct route to this compound.
Historically, the applications of this compound have been more limited compared to its isomers like 1,6-hexanediol, which is a widely used monomer in the production of polyesters and polyurethanes. However, this compound has found utility in specific areas:
-
Specialty Solvent: Its diol structure and moderate chain length give it good solvency for a range of organic compounds.
-
Chemical Intermediate: It can be used as a precursor in the synthesis of other specialty chemicals, including certain esters and heterocycles.
-
Fragrance and Flavor Industry: While not a primary fragrance component itself, it has been explored as a solvent or a precursor in the synthesis of fragrance molecules.
Biological Activity and Metabolism: A Knowledge Gap
A comprehensive search of the scientific literature reveals a significant lack of specific information regarding the biological activity and metabolic fate of this compound. While studies exist on the toxicology and metabolism of other hexanediol isomers, such as the neurotoxicity of 2,5-hexanediol, this information cannot be directly extrapolated to the 2,4-isomer due to differences in structure and metabolic pathways.
It is generally understood that short-chain aliphatic diols can be metabolized in mammals, often through oxidation of the hydroxyl groups. A hypothetical metabolic pathway for this compound would likely involve oxidation to the corresponding hydroxy ketones and then further to diones, which could then potentially enter central metabolic pathways. However, without specific experimental data, this remains speculative.
The lack of data on the interaction of this compound with specific cellular signaling pathways is a critical knowledge gap, particularly for drug development professionals who need to understand the potential off-target effects of any new chemical entity.
Conclusion
The discovery of this compound in 1906 by Franke and Kohn was a direct result of the expansion of synthetic organic chemistry in the early 20th century, enabled by powerful new reactions like the Grignard synthesis. While it has not achieved the widespread industrial importance of some of its isomers, it remains a compound of interest as a specialty solvent and chemical intermediate. The most significant finding of this technical review is the notable absence of detailed research into its biological activity and metabolic pathways. For researchers and professionals in drug development, this represents both a challenge, due to the lack of safety and efficacy data, and an opportunity for new avenues of investigation into the biological effects of simple aliphatic diols. Further research is warranted to elucidate the metabolic fate and potential cellular interactions of this compound.
References
A Technical Guide to the Safety Data of 2,4-Hexanediol for Research Professionals
This document provides a comprehensive overview of the safety and handling information for 2,4-Hexanediol (CAS No: 19780-90-6), compiled from publicly available Safety Data Sheets (SDS). It is intended for researchers, scientists, and professionals in drug development who handle this chemical. This guide consolidates key quantitative data, outlines general experimental safety protocols, and visualizes critical safety workflows.
Core Substance Identification
| Identifier | Value |
| Chemical Name | This compound[1][2][3] |
| Synonyms | hexane-2,4-diol, 2,4-Pentanediol, methyl-[1][2][4] |
| CAS Number | 19780-90-6[1][2][3] |
| Molecular Formula | C6H14O2[1][2][3] |
| Molecular Weight | 118.17 g/mol [1][2][5] |
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound. This data is essential for safe storage, handling, and use in experimental setups.
| Property | Value | Source |
| Appearance | Colorless liquid | [2] |
| Melting Point | 26.38°C (estimate) | [2][3][6] |
| Boiling Point | 217°C at 760 mmHg | [2] |
| 221.7°C (rough estimate) | [3][6] | |
| Flash Point | 109.2°C | [2][3] |
| Density | 0.958 g/cm³ | [2] |
| 0.9516 g/cm³ | [3][6] | |
| Vapor Pressure | 0.0292 mmHg at 25°C | [2][3] |
| Refractive Index | 1.445 | [2] |
| 1.4418 | [3][6] | |
| pKa | 15.01 ± 0.20 (Predicted) | [3][4][6] |
| LogP (Octanol/Water Partition Coeff.) | 0.6 | [1][5] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). All personnel must be aware of its potential hazards before handling.
| GHS Element | Classification |
| Pictogram | Irritant[1] |
| Signal Word | Warning [1][7] |
| Hazard Statement | H319: Causes serious eye irritation [1][7] |
| Precautionary Statements | P264: Wash hands and any exposed skin thoroughly after handling.[1][7] |
| P280: Wear eye protection/face protection.[1][7] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][7] | |
| P337+P317: If eye irritation persists: Get medical advice/attention.[1] |
Logical Flow of Safety Data Sheet Information
The following diagram illustrates the logical relationship between key sections of a standard Safety Data Sheet, from identification to disposal.
Caption: Logical flow of information in a Safety Data Sheet (SDS).
Toxicological Information
Detailed toxicological studies for this compound are not extensively available in public SDS sources. The primary known health effect is serious eye irritation.[1] Further data, such as acute toxicity (LD50/LC50), skin sensitization, or carcinogenicity, is not specified. Researchers should handle this substance as potentially harmful and minimize exposure until more comprehensive data is available.
Experimental Protocols
Detailed experimental protocols for determining the specific safety parameters of this compound are not provided in the reviewed SDS documents. However, standardized methods, such as those from the OECD, are typically employed. Below is a generalized protocol for a key safety experiment as an illustrative example.
Generalized Protocol: Flash Point Determination (Pensky-Martens Closed-Cup Method)
This method is a standard procedure for determining the flash point of combustible liquids.
-
Apparatus Setup:
-
A Pensky-Martens closed-cup tester is assembled according to the manufacturer's instructions.
-
The apparatus includes a test cup, a lid with a shutter mechanism, a stirrer, an ignition source (gas flame or electric igniter), and a temperature probe.
-
-
Sample Preparation:
-
The this compound sample is cooled to at least 17°C below the expected flash point.
-
The test cup is filled with the sample to the marked level. The lid is securely placed on the cup.
-
-
Heating and Testing:
-
The sample is heated at a slow, constant rate (5°C to 6°C per minute).
-
The sample is stirred continuously at a specified RPM to ensure uniform temperature.
-
At prescribed temperature intervals, stirring is paused, and the ignition source is applied by opening the shutter.
-
The test operator observes for a flash inside the cup.
-
-
Endpoint Determination:
-
The flash point is the lowest temperature, corrected for atmospheric pressure, at which the application of the ignition source causes the vapor above the sample to ignite.
-
-
Data Recording:
-
The observed flash point temperature and the ambient barometric pressure are recorded.
-
Workflow for Flash Point Determination
Caption: Generalized workflow for a closed-cup flash point experiment.
Safe Handling and Emergency Procedures
Strict adherence to safety protocols is mandatory when working with this compound.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8][9] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation persists.[7][8] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If symptoms occur, get medical attention.[7][8] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if you feel unwell.[7][8][9] |
Spill Response Protocol
In the event of a spill, the following workflow should be initiated immediately.
Caption: Emergency workflow for a this compound laboratory spill.
References
- 1. This compound | C6H14O2 | CID 140595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Cas 19780-90-6,this compound | lookchem [lookchem.com]
- 4. Page loading... [guidechem.com]
- 5. (2R,4R)-Hexane-2,4-diol | C6H14O2 | CID 7015163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 19780-90-6 [amp.chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. happycall.biz [happycall.biz]
An In-depth Technical Guide to the Fundamental Reactions of 2,4-Hexanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Hexanediol is a dihydric alcohol that presents a versatile platform for a variety of chemical transformations. Its structure, featuring two secondary hydroxyl groups at positions 2 and 4, allows for a range of reactions including oxidation, dehydration, and esterification. These fundamental reactions open avenues for the synthesis of a diverse array of compounds, including diketones, dienes, and esters, which can serve as valuable intermediates in organic synthesis and drug development. This technical guide provides a detailed overview of these core reactions, including experimental protocols and quantitative data where available, to serve as a comprehensive resource for laboratory professionals.
Core Reactions of this compound
The reactivity of this compound is primarily dictated by its two hydroxyl groups. The principal reactions it undergoes are:
-
Oxidation: Conversion of the secondary alcohol groups to ketone functionalities.
-
Dehydration: Elimination of water to form unsaturated compounds, such as dienes.
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
Oxidation of this compound to 2,4-Hexanedione (B1211359)
The oxidation of this compound to 2,4-hexanedione is a key transformation, converting the diol into a diketone. This reaction is fundamental in the synthesis of various heterocyclic compounds and other valuable chemical intermediates. While specific quantitative data for the oxidation of this compound is not extensively detailed in readily available literature, protocols for similar secondary diols provide a strong basis for experimentation.
Reaction Pathway: Oxidation
The Solubility Profile of 2,4-Hexanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Hexanediol is a diol of significant interest in various chemical and pharmaceutical applications, valued for its properties as a solvent, humectant, and chemical intermediate. A thorough understanding of its solubility in different solvents is crucial for its effective utilization in formulation development, reaction chemistry, and purification processes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment.
Due to a notable absence of publicly available quantitative solubility data for this compound, this guide presents an estimated solubility profile based on the known physicochemical properties of this compound and solubility data for structurally similar diols, such as 1,6-Hexanediol and 2,5-Hexanediol. It is important to note that while these estimations provide a valuable starting point, experimental verification is essential for any critical application.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H14O2 | [1] |
| Molecular Weight | 118.176 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 217 °C at 760 mmHg | [1] |
| Melting Point | 26.38 °C (estimate) | [1] |
| Density | 0.958 g/cm³ | [1] |
| XLogP3-AA | 0.6 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Estimated Solubility of this compound
The following table summarizes the estimated solubility of this compound in a range of common solvents at ambient temperature (approximately 25 °C). These estimations are derived from the principle of "like dissolves like," considering the polarity of the solvents and the diol, and by analogy with related hexanediols. General solubility descriptions from various sources indicate good solubility in water and organic solvents.[1] For comparison, 2,5-Hexanediol is described as water-soluble, and 1,6-Hexanediol is highly soluble in water and many polar organic solvents, with limited solubility in nonpolar solvents.
| Solvent | Solvent Class | Estimated Solubility | Rationale |
| Water | Polar Protic | Miscible | The two hydroxyl groups can readily form hydrogen bonds with water molecules. |
| Methanol | Polar Protic | Miscible | Similar polarity and hydrogen bonding capability. |
| Ethanol | Polar Protic | Miscible | Similar polarity and hydrogen bonding capability. |
| Isopropanol | Polar Protic | Miscible | Expected to be a good solvent due to its polar nature. |
| Acetone | Polar Aprotic | Miscible | A polar aprotic solvent capable of dissolving diols. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Miscible | A highly polar aprotic solvent known for its broad solvency. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible | A highly polar aprotic solvent with strong dissolving power. |
| Ethyl Acetate | Moderately Polar | Soluble | Expected to be a reasonably good solvent. |
| Diethyl Ether | Weakly Polar | Sparingly Soluble | Lower polarity reduces its ability to solvate the polar diol. |
| Toluene (B28343) | Non-polar | Sparingly Soluble | The non-polar nature of toluene is not ideal for solvating a diol. |
| Hexane | Non-polar | Insoluble | The significant difference in polarity leads to poor solubility. |
Experimental Protocols for Solubility Determination
The following section outlines a detailed, generalized experimental protocol for the quantitative determination of the solubility of this compound. The isothermal saturation method is a widely accepted technique for this purpose.
Objective:
To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or a calibrated refractometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid ensures that equilibrium with the dissolved state is reached.
-
Accurately add a known volume or mass of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to permit the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, tared vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
Accurately weigh the filtered aliquot.
-
-
Quantification:
-
Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC with a refractive index detector or GC with a flame ionization detector) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Data Analysis and Reporting:
-
Calculate the solubility of this compound in the solvent using the concentration determined from the analytical measurement and the dilution factor.
-
Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mass fraction.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: A flowchart of the experimental workflow for determining the solubility of this compound.
Logical Relationship of Solubility Factors
The solubility of a diol like this compound is governed by a balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the key factors influencing its solubility.
Caption: Key molecular factors that determine the solubility of this compound in different solvents.
Conclusion
References
Spectroscopic Data of 2,4-Hexanediol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-hexanediol. Due to the limited availability of experimentally derived spectra in publicly accessible databases and literature, this guide presents predicted Nuclear Magnetic Resonance (NMR) data and representative Infrared (IR) spectroscopic information based on the compound's structure and data from analogous compounds. Detailed experimental protocols for acquiring such spectra are also provided to aid in the analytical characterization of this compound.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound, along with the characteristic infrared absorption frequencies.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H1 (CH₃) | 0.92 | Triplet | 3H | 7.4 |
| H6 (CH₃) | 1.18 | Doublet | 3H | 6.3 |
| H5 (CH₂) | 1.45 - 1.55 | Multiplet | 2H | - |
| H3 (CH₂) | 1.60 - 1.70 | Multiplet | 2H | - |
| H2 (CH) | 3.80 - 3.90 | Multiplet | 1H | - |
| H4 (CH) | 4.00 - 4.10 | Multiplet | 1H | - |
| OH | Variable | Broad Singlet | 2H | - |
Note: Predicted data is based on computational models and may vary from experimental values. The chemical shift of the hydroxyl (OH) protons is highly dependent on solvent, concentration, and temperature.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 (CH₃) | 10.1 |
| C6 (CH₃) | 23.5 |
| C5 (CH₂) | 30.0 |
| C3 (CH₂) | 45.0 |
| C2 (CH) | 65.0 |
| C4 (CH) | 70.0 |
Note: Predicted data is based on computational models and may vary from experimental values.
Table 3: Characteristic Infrared (IR) Absorption Data for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibration Mode |
| O-H (Alcohol) | 3600 - 3200 | Strong, Broad | Stretching |
| C-H (Alkane) | 3000 - 2850 | Strong | Stretching |
| C-O (Alcohol) | 1260 - 1000 | Strong | Stretching |
| C-H (Alkane) | 1470 - 1350 | Medium | Bending |
Experimental Protocols
Detailed methodologies for acquiring NMR and IR spectra are crucial for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
-
Instrumentation:
-
Utilize a high-resolution Fourier Transform NMR (FT-NMR) spectrometer, typically operating at a proton frequency of 300 MHz or higher for better signal dispersion.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more, due to the low natural abundance of ¹³C.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicities) and coupling constants to elucidate the connectivity of the protons.
-
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation:
-
Neat Liquid: Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.
-
Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and place it in a liquid IR cell.
-
-
Instrumentation:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates or the solvent-filled cell.
-
Place the sample in the instrument's beam path.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Mandatory Visualization
The following diagrams illustrate the key structural features of this compound and their expected correlation with spectroscopic signals.
Commercial Availability and Technical Guide to 2,4-Hexanediol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and analytical methodologies for the stereoisomers of 2,4-Hexanediol. This information is critical for researchers in asymmetric synthesis, drug design, and materials science where stereochemistry plays a pivotal role in molecular function and biological activity.
Introduction to this compound and its Stereoisomers
This compound is a chiral aliphatic diol with two stereocenters at positions 2 and 4. This gives rise to four stereoisomers: a pair of enantiomers, (2R,4R)- and (2S,4S)-2,4-Hexanediol, and a meso compound, (2R,4S)-2,4-Hexanediol, which is achiral due to an internal plane of symmetry and is superimposable on its mirror image, (2S,4R)-2,4-Hexanediol.
The specific three-dimensional arrangement of the hydroxyl groups in each stereoisomer dictates its chemical reactivity and biological interactions. In drug development, for instance, different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, access to stereochemically pure isomers of this compound is crucial for the synthesis of chiral building blocks for active pharmaceutical ingredients (APIs) and other complex molecular architectures.
Below is a diagram illustrating the stereochemical relationships between the isomers of this compound.
Commercial Availability and Physicochemical Properties
The commercial availability of this compound stereoisomers varies. The racemic mixture and the (2R,4R)-enantiomer are the most readily available. The (2S,4S)-enantiomer is listed in several chemical databases, suggesting its availability for research purposes, though it may be less common. The meso form, (2R,4S)-2,4-Hexanediol, appears to be the most difficult to source commercially as a pure compound and may require custom synthesis.
The following tables summarize the available quantitative data for the different forms of this compound.
Table 1: Supplier Information for this compound Stereoisomers
| Compound Name | CAS Number | Representative Suppliers |
| (2R,4R)-2,4-Hexanediol | 62885-26-1 | Benchchem, BLDpharm |
| (2S,4S)-2,4-Hexanediol | 129025-60-1 | Available in research chemical databases (e.g., PubChem) |
| meso-2,4-Hexanediol | N/A | Not found as a commercially available pure compound |
| This compound (mixture) | 19780-90-6 | LookChem, Sigma-Aldrich |
Table 2: Physicochemical Properties of this compound Stereoisomers
| Property | (2R,4R)-2,4-Hexanediol | (2S,4S)-2,4-Hexanediol | This compound (mixture) |
| Molecular Formula | C₆H₁₄O₂ | C₆H₁₄O₂ | C₆H₁₄O₂ |
| Molecular Weight | 118.17 g/mol [2] | 118.17 g/mol [3] | 118.17 g/mol [4] |
| Boiling Point | ~217 °C at 760 mmHg[2] | Data not available | 217 °C at 760 mmHg[4] |
| Density | ~0.958 g/cm³[2] | Data not available | 0.958 g/cm³[4] |
| Refractive Index | Data not available | Data not available | 1.4418[4] |
| Specific Rotation ([α]D) | Data not available | Data not available | 0° (racemic) |
| Flash Point | Data not available | Data not available | 109.2 °C[4] |
Note: Some of the data, particularly for the pure (2S,4S)-isomer, are computed or estimated and should be confirmed with experimental data from the supplier if available.
Experimental Protocols
Access to stereochemically pure this compound often requires either stereoselective synthesis or separation of a racemic or diastereomeric mixture. Below are representative protocols for synthesis, separation, and analysis.
Stereoselective Synthesis: Enzymatic Reduction of a Diketone (Illustrative Protocol)
This protocol is an example of how a specific stereoisomer can be synthesized with high enantiomeric excess using a biocatalytic approach. This method is adapted from general procedures for the enzymatic synthesis of chiral diols.
Objective: To synthesize (2R,4R)-2,4-Hexanediol from 2,4-Hexanedione.
Materials:
-
2,4-Hexanedione
-
Engineered Ketoreductase (KRED) selective for the (R,R)-diol
-
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or a suitable recycling system (e.g., isopropanol (B130326) and a corresponding dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve 2,4-Hexanedione in the phosphate buffer.
-
Cofactor and Enzyme Addition: Add the NADPH cofactor (or the recycling system components) to the solution. Initiate the reaction by adding the engineered ketoreductase.
-
Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., 30 °C). Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by adding a water-immiscible organic solvent like ethyl acetate. Separate the organic layer.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate to ensure complete recovery of the product.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure (2R,4R)-2,4-Hexanediol.
-
Characterization: Confirm the structure and stereochemical purity of the product using NMR spectroscopy and chiral HPLC analysis.
Separation of Stereoisomers by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and diastereomers.
Objective: To separate the stereoisomers of a this compound mixture.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).
-
Mobile phase: A mixture of n-hexane and isopropanol (or another suitable alcohol).
-
A filtered and degassed sample of the this compound mixture dissolved in the mobile phase.
General HPLC Method:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Injection: Inject a small volume of the prepared sample solution onto the column.
-
Elution: Elute the sample isocratically with the mobile phase.
-
Detection: Monitor the elution of the stereoisomers using the UV detector (as diols have weak chromophores, derivatization or a refractive index detector might be necessary for better sensitivity).
-
Method Optimization: The separation can be optimized by adjusting the mobile phase composition (the ratio of hexane (B92381) to alcohol), the flow rate, and the column temperature.
Analysis of Diastereomeric Ratio by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for determining the ratio of diastereomers in a mixture.
Objective: To determine the diastereomeric ratio of a mixture of this compound stereoisomers.
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Spectral Analysis:
-
Identify distinct signals corresponding to each diastereomer. Protons adjacent to the stereocenters are often the most informative.
-
Integrate the signals corresponding to each diastereomer.
-
The ratio of the integrals will give the diastereomeric ratio of the mixture.
-
-
¹³C NMR Spectrum Acquisition: For more complex mixtures or for confirmation, a ¹³C NMR spectrum can also be acquired, where each carbon in the different diastereomers may give a distinct signal.
The following diagram illustrates a general workflow for the analysis of this compound stereoisomers.
References
An In-depth Technical Guide to the Chirality of 2,4-Hexanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemical properties of 2,4-hexanediol, a chiral diol with two stereocenters. Understanding the chirality of this molecule is fundamental for its application in asymmetric synthesis, drug development, and materials science, where the specific three-dimensional arrangement of atoms can dictate biological activity and material properties.
Stereochemical Configurations and Relationships
This compound possesses two chiral centers at carbons 2 and 4. This results in the existence of four possible stereoisomers (2^n, where n=2). These stereoisomers can be categorized into two pairs of enantiomers and their corresponding diastereomeric relationships.
The four stereoisomers are:
-
(2R,4R)-2,4-Hexanediol
-
(2S,4S)-2,4-Hexanediol
-
(2R,4S)-2,4-Hexanediol
-
(2S,4R)-2,4-Hexanediol
Enantiomeric Pairs:
-
(2R,4R)- and (2S,4S)-2,4-hexanediol are non-superimposable mirror images of each other.
-
(2R,4S)- and (2S,4R)-2,4-hexanediol are also a pair of enantiomers.
Diastereomeric Relationships: Any stereoisomer from the (R,R)/(S,S) pair is a diastereomer of any stereoisomer from the (R,S)/(S,R) pair. For instance, (2R,4R)-2,4-hexanediol is a diastereomer of (2R,4S)-2,4-hexanediol and (2S,4R)-2,4-hexanediol.[1][2] Diastereomers have different physical properties and can be separated by conventional chromatographic techniques.
Physicochemical Properties
Table 1: Physicochemical Properties of Racemic this compound
| Property | Value | Reference |
| Molecular Formula | C6H14O2 | [3] |
| Molecular Weight | 118.17 g/mol | [3] |
| Boiling Point | 217 °C at 760 mmHg | [1][4] |
| Density | 0.958 g/cm³ | [1] |
| Flash Point | 109.2 °C | [1][4] |
| CAS Number | 19780-90-6 | [1][3] |
Experimental Protocols
Detailed experimental protocols for the stereoselective synthesis and chiral separation of this compound are not extensively documented in publicly available literature. However, established methodologies for the synthesis and separation of analogous chiral diols can be adapted.
Stereoselective Synthesis (Representative Protocol)
The stereoselective synthesis of 1,3-diols like this compound can be challenging. One common strategy involves the stereoselective reduction of a corresponding diketone or hydroxyketone. Biocatalytic reductions often provide high enantioselectivity.
Protocol: Biocatalytic Reduction of a β-Diketone
This protocol is a representative example based on the synthesis of other chiral diols and may require optimization for 2,4-hexanedione.
-
Reaction Setup: In a temperature-controlled bioreactor, a suspension of a suitable microorganism (e.g., Saccharomyces cerevisiae or a specific isolated reductase) in a buffer solution (e.g., phosphate (B84403) buffer, pH 7.0) is prepared.
-
Substrate Addition: 2,4-Hexanedione is added to the reaction mixture. A co-substrate for cofactor regeneration (e.g., glucose or isopropanol) is also included.
-
Reaction Conditions: The reaction is maintained at a controlled temperature (e.g., 30 °C) with gentle agitation for a specified period (e.g., 24-48 hours).
-
Monitoring: The progress of the reaction is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and the diastereomeric and enantiomeric excess.
-
Work-up: The reaction mixture is centrifuged to remove the biocatalyst. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired stereoisomer of this compound.
Chiral Separation (Representative Protocol)
The separation of the enantiomers of this compound can be achieved using chiral chromatography, most commonly HPLC or GC with a chiral stationary phase (CSP).
Protocol: Chiral HPLC Separation
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H) is typically effective for the separation of chiral alcohols.
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol (B145695) is commonly used. The optimal ratio is determined empirically to achieve baseline separation (e.g., 90:10 to 98:2 n-hexane:isopropanol).
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.
-
Detection: A refractive index detector (RID) is suitable for detecting this compound as it lacks a strong UV chromophore.
-
Sample Preparation: The racemic this compound is dissolved in the mobile phase at a suitable concentration (e.g., 1 mg/mL).
-
Injection and Analysis: A small volume (e.g., 10 µL) of the sample is injected onto the column, and the retention times of the different stereoisomers are recorded to determine the enantiomeric composition.
Visualizations
Stereoisomer Relationships
The relationships between the four stereoisomers of this compound can be visualized as follows:
Caption: Relationships between the stereoisomers of this compound.
Conceptual Workflow for Chiral Analysis
The general workflow for the analysis of the stereoisomers of this compound is outlined below.
Caption: Conceptual workflow for the separation and analysis of this compound stereoisomers.
Signaling Pathways and Biological Activity
Currently, there is no specific information in the scientific literature detailing the involvement of this compound or its individual stereoisomers in any signaling pathways or significant biological activities. Further research is required to explore the potential pharmacological or biological roles of these chiral molecules. The distinct stereochemistry of each isomer suggests that they could exhibit different interactions with biological systems, a common phenomenon with chiral drugs and bioactive molecules.
Conclusion
This compound is a simple yet structurally important chiral molecule with four distinct stereoisomers. While general physicochemical properties of the racemic mixture are known, specific data for the individual enantiomers and diastereomers are sparse. The synthesis and separation of these stereoisomers can be achieved through adaptations of established methods for other chiral diols, such as biocatalytic reduction and chiral chromatography. The lack of data on the biological activity of this compound stereoisomers presents an opportunity for future research, particularly in the fields of drug discovery and development where stereochemistry plays a critical role.
References
Methodological & Application
The Versatility of 2,4-Hexanediol as a Chiral Building Block in Asymmetric Synthesis
For Immediate Release
Shanghai, China – December 16, 2025 – In the intricate world of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational elements in the construction of complex molecules with specific stereochemistry, profoundly influencing their biological activity. Among these, 2,4-hexanediol, a structurally simple yet stereochemically rich diol, has emerged as a valuable precursor in asymmetric synthesis. This application note explores the utility of this compound as a chiral starting material, providing detailed protocols and data for its application in the synthesis of bioactive molecules, particularly insect pheromones.
Introduction to Chiral Diols in Synthesis
Chiral 1,3-diols, such as this compound, are versatile synthons in organic chemistry. The presence of two stereocenters allows for the generation of multiple stereoisomers, each capable of directing the formation of new stereocenters in a predictable manner. The hydroxyl groups can be selectively protected or activated, providing a handle for a wide range of chemical transformations. This control over stereochemistry is crucial in the development of pharmaceuticals, where different enantiomers of a drug can exhibit vastly different therapeutic effects.
While isomers like 1,2- and 3,4-hexanediol (B1617544) have been more extensively studied, this compound offers a unique stereochemical arrangement that can be exploited for the synthesis of specific target molecules. A notable application of chiral 2,4-diols is in the synthesis of insect pheromones, which often possess multiple stereocenters that are critical for their biological function.
Application: Synthesis of (-)-endo-Brevicomin
One of the compelling applications of chiral this compound is in the enantioselective synthesis of insect pheromones, such as (-)-endo-brevicomin. This bicyclic ketal is an aggregation pheromone of several bark beetle species, playing a crucial role in their chemical communication. The synthesis of the enantiomerically pure form is essential for effective pest management strategies. The following sections detail a synthetic pathway from (2R, 4S)-2,4-hexanediol.
Synthetic Strategy Overview
The retrosynthetic analysis of (-)-endo-brevicomin reveals that the C6 chain with the correct stereochemistry at C2 and C4 can be derived from a protected (2R, 4S)-2,4-hexanediol. The key steps involve the selective protection of the hydroxyl groups, followed by chain extension and subsequent cyclization to form the characteristic 6,8-dioxabicyclo[3.2.1]octane core.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of (-)-endo-brevicomin starting from (2R, 4S)-2,4-hexanediol.
Protocol 1: Monoprotection of (2R, 4S)-2,4-Hexanediol
This procedure describes the selective protection of the C4 hydroxyl group as a silyl (B83357) ether, leaving the C2 hydroxyl available for further reaction.
Materials:
-
(2R, 4S)-2,4-Hexanediol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of (2R, 4S)-2,4-hexanediol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM at 0 °C, add a solution of TBDMSCl (1.1 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexane:ethyl acetate (B1210297) gradient) to afford the monoprotected diol.
Quantitative Data:
| Starting Material | Product | Reagents | Yield (%) | Purity (%) |
| (2R, 4S)-2,4-Hexanediol | (4S, 2R)-4-(tert-butyldimethylsilyloxy)hexan-2-ol | TBDMSCl, Imidazole | 85-90 | >98 |
Protocol 2: Oxidation and Wittig Reaction
This protocol outlines the oxidation of the free hydroxyl group to a ketone, followed by a Wittig reaction to introduce a two-carbon unit.
Materials:
-
(4S, 2R)-4-(tert-butyldimethylsilyloxy)hexan-2-ol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane
-
Dichloromethane (DCM), anhydrous
-
Toluene, anhydrous
Procedure:
-
Oxidation: To a solution of the monoprotected diol (1.0 eq) in anhydrous DCM, add PCC (1.5 eq). Stir the mixture at room temperature for 2 hours.
-
Filter the reaction mixture through a pad of silica gel and wash with DCM. Concentrate the filtrate to obtain the crude ketone.
-
Wittig Reaction: Dissolve the crude ketone in anhydrous toluene. Add (carbethoxymethylene)triphenylphosphorane (1.2 eq).
-
Reflux the reaction mixture for 6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the α,β-unsaturated ester.
Quantitative Data:
| Starting Material | Product | Reagents | Yield (%) |
| (4S, 2R)-4-(tert-butyldimethylsilyloxy)hexan-2-ol | Ethyl (E/Z)-(4S)-4-(tert-butyldimethylsilyloxy)hex-2-enoate | 1. PCC 2. Ph₃P=CHCO₂Et | 75-80 (over 2 steps) |
Protocol 3: Deprotection, Reduction, and Cyclization
This final sequence involves the removal of the silyl protecting group, reduction of the ester and double bond, and acid-catalyzed cyclization to form the target pheromone.
Materials:
-
Ethyl (E/Z)-(4S)-4-(tert-butyldimethylsilyloxy)hex-2-enoate
-
Tetrabutylammonium fluoride (B91410) (TBAF) in THF
-
Lithium aluminum hydride (LAH)
-
Diethyl ether or THF, anhydrous
-
p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Deprotection: To a solution of the α,β-unsaturated ester (1.0 eq) in THF, add TBAF (1.0 M in THF, 1.2 eq). Stir at room temperature for 1 hour.
-
Quench with water and extract with diethyl ether. Dry the organic layer and concentrate.
-
Reduction: To a suspension of LAH (2.0 eq) in anhydrous diethyl ether at 0 °C, add a solution of the deprotected ester in diethyl ether dropwise.
-
Stir at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate.
-
Cyclization: Dissolve the crude diol in anhydrous DCM and add a catalytic amount of p-TsOH.
-
Stir at room temperature for 4 hours.
-
Wash the reaction with saturated sodium bicarbonate solution, dry the organic layer, and carefully concentrate to obtain crude (-)-endo-brevicomin.
-
Purify by distillation or careful column chromatography.
Quantitative Data:
| Starting Material | Product | Reagents | Overall Yield (%) | Enantiomeric Excess (%) |
| Ethyl (E/Z)-(4S)-4-(tert-butyldimethylsilyloxy)hex-2-enoate | (-)-endo-Brevicomin | 1. TBAF 2. LAH 3. p-TsOH | 60-65 (over 3 steps) | >99 |
Logical Workflow for Synthesis
The overall synthetic pathway can be visualized as a multi-step process with key transformations leading to the final product.
Conclusion
This application note demonstrates the utility of this compound as a valuable chiral building block in the asymmetric synthesis of the insect pheromone (-)-endo-brevicomin. The provided protocols offer a detailed guide for researchers in the fields of organic synthesis, chemical ecology, and drug development. The ability to construct complex chiral molecules from readily available and stereochemically defined starting materials like this compound is a testament to the power of modern synthetic chemistry. Further exploration of the reactivity of this compound and its derivatives is expected to unlock new synthetic routes to a variety of other important chiral molecules.
Application Notes and Protocols: 2,4-Hexanediol in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Hexanediol is a six-carbon diol with hydroxyl groups located at the second and fourth positions. This secondary diol structure imparts unique properties to polymers when used as a monomer. While specific research on this compound in polymer applications is limited, by drawing parallels with other branched, secondary diols like 2,5-Hexanediol, we can infer its potential to influence polymer properties. The branched nature of this compound is expected to introduce amorphous characteristics and a higher glass transition temperature (Tg) in the resulting polymers compared to their linear counterparts, such as 1,6-Hexanediol.[1][2][3][4][5] These characteristics can be advantageous in applications requiring materials with tunable thermal properties and good solubility.
This document provides an overview of the potential applications of this compound in the synthesis of polyesters and polyurethanes, along with generalized experimental protocols. The quantitative data presented is largely based on studies of the closely related isomer, 2,5-Hexanediol, and serves as a predictive guide for the behavior of this compound-containing polymers.
Applications in Polyester (B1180765) Synthesis
In polyester synthesis, this compound can be utilized as a co-monomer with various dicarboxylic acids or their derivatives. The inclusion of this branched diol is anticipated to disrupt the polymer chain packing, leading to a reduction in crystallinity and an increase in the amorphous nature of the polyester. This can result in materials with improved transparency and solubility in common organic solvents.
Expected Impact on Polyester Properties
The use of a secondary diol like this compound is predicted to yield polyesters with a higher glass transition temperature (Tg) when compared to polyesters synthesized with linear diols of similar carbon number.[2][4] This is attributed to the increased steric hindrance and reduced chain mobility introduced by the methyl branches. However, the reactivity of secondary hydroxyl groups is lower than that of primary hydroxyl groups, which can present challenges in achieving high molecular weight polymers through conventional melt polycondensation.[4] To overcome this, more reactive dicarboxylic acid derivatives like diacid chlorides can be employed, or specialized catalysis and reaction conditions may be necessary.[4][6]
The thermal stability of polyesters derived from branched diols is generally good, with decomposition temperatures well above typical processing temperatures.[1][3]
Table 1: Predicted Thermal Properties of Polyesters based on Secondary Diols
| Diol Monomer | Diacid Monomer | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (TGA, 10% weight loss) (°C) |
| 2,5-Hexanediol | Terephthalic Acid | ~80-90 | >280 |
| 2,5-Hexanediol | 2,5-Furandicarboxylic Acid | ~70-80 | >280 |
| This compound (Predicted) | Terephthalic Acid | ~80-95 | >280 |
| This compound (Predicted) | Adipic Acid | ~10-20 | >250 |
Note: Data for 2,5-Hexanediol is sourced from literature for comparison.[4] Predicted values for this compound are extrapolations based on the general effects of methyl branching on polymer properties.[1][3][4]
Experimental Protocol: Synthesis of Polyester via Solution Polycondensation with a Diacid Chloride
This protocol provides a general method for the synthesis of a polyester using a secondary diol and a diacid chloride, which is often necessary to overcome the lower reactivity of the secondary hydroxyl groups.[4][6]
Materials:
-
This compound
-
Terephthaloyl chloride (or other suitable diacid chloride)
-
Anhydrous Pyridine (B92270) (acid scavenger)
-
Anhydrous Dichloromethane (B109758) (solvent)
-
Methanol (for precipitation)
-
Hydrochloric acid (1M, for washing)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (B86663) (drying agent)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) and anhydrous pyridine (2.2 eq) in anhydrous dichloromethane.
-
Monomer Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of terephthaloyl chloride (1.0 eq) in anhydrous dichloromethane from the dropping funnel to the stirred diol solution over 30 minutes.
-
Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Work-up:
-
Filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt.
-
Wash the filtrate sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Polymer Precipitation and Isolation:
-
Concentrate the dried organic solution under reduced pressure.
-
Precipitate the polyester by slowly adding the concentrated solution to a large volume of vigorously stirred methanol.
-
Collect the precipitated polymer by filtration.
-
-
Drying: Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.
Characterization:
-
Molecular Weight: Gel Permeation Chromatography (GPC)
-
Structure: ¹H NMR and ¹³C NMR Spectroscopy
-
Thermal Properties: Differential Scanning Calorimetry (DSC) for Tg and Thermogravimetric Analysis (TGA) for thermal stability.
Caption: Workflow for polyester synthesis using this compound.
Applications in Polyurethane Synthesis
In polyurethane synthesis, this compound can act as a chain extender. Chain extenders are low molecular weight diols that react with diisocyanates to form the hard segments of the polyurethane. The structure of the chain extender significantly influences the morphology and properties of the final polymer.
Expected Impact on Polyurethane Properties
The use of a branched, secondary diol like this compound as a chain extender is expected to disrupt the packing of the hard segments, leading to a less ordered and more amorphous hard domain. This can result in polyurethanes with lower crystallinity, improved flexibility, and potentially better solubility. The steric hindrance from the methyl groups may also affect the reaction kinetics with isocyanates.
Table 2: Predicted Properties of Polyurethanes with Different Diol Chain Extenders
| Polyol | Diisocyanate | Chain Extender | Predicted Hardness | Predicted Tensile Strength | Predicted Elongation at Break |
| Polyether Polyol | MDI | 1,4-Butanediol | High | High | Moderate |
| Polyether Polyol | MDI | This compound | Moderate | Moderate | High |
| Polyester Polyol | HDI | 1,6-Hexanediol | High | High | Moderate |
| Polyester Polyol | HDI | This compound | Moderate | Moderate | High |
Note: This table presents predicted trends based on the general principles of polyurethane chemistry and the expected effects of a branched, secondary diol chain extender. MDI = Methylene diphenyl diisocyanate, HDI = Hexamethylene diisocyanate.
Experimental Protocol: Synthesis of a Polyurethane Elastomer
This protocol describes a typical two-step (prepolymer) method for the synthesis of a polyurethane, where this compound is used as a chain extender.
Materials:
-
Polyether or Polyester Polyol (e.g., Polytetrahydrofuran, Mn ~2000 g/mol )
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
This compound (chain extender)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Anhydrous Toluene or other suitable solvent
Procedure:
-
Prepolymer Synthesis:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add the polyol and heat to 80°C under vacuum for 1-2 hours to remove any moisture.
-
Cool the polyol to 60°C and add molten MDI (2.0 eq relative to polyol) dropwise with vigorous stirring.
-
After the addition is complete, add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).
-
Allow the reaction to proceed at 80°C for 2-3 hours to form the NCO-terminated prepolymer.
-
-
Chain Extension:
-
Cool the prepolymer to 60°C.
-
Add a stoichiometric amount of this compound (1.0 eq relative to the remaining NCO groups) to the stirred prepolymer.
-
Continue stirring for 5-10 minutes until the mixture is homogeneous.
-
-
Curing:
-
Pour the resulting viscous liquid into a preheated mold.
-
Cure the polymer in an oven at 100°C for 24 hours.
-
-
Post-Curing:
-
After demolding, post-cure the polyurethane sheet at room temperature for 7 days before characterization.
-
Characterization:
-
Structure: FTIR Spectroscopy (to confirm the disappearance of the NCO peak and formation of urethane (B1682113) linkages)
-
Thermal Properties: DSC for Tg and TGA for thermal stability.
-
Mechanical Properties: Tensile testing (e.g., ASTM D412) to determine tensile strength, elongation at break, and modulus.
Caption: Workflow for polyurethane synthesis using this compound.
Conclusion
While direct experimental data for the use of this compound in polymer chemistry is scarce, its structural characteristics as a branched, secondary diol allow for informed predictions of its impact on polymer properties. It is expected to be a valuable monomer for producing amorphous polyesters and polyurethanes with higher glass transition temperatures and modified mechanical properties compared to their linear analogues. The provided protocols offer a starting point for researchers to explore the synthesis and characterization of novel polymers based on this compound. Further experimental work is necessary to fully elucidate the specific quantitative effects of incorporating this monomer into various polymer backbones.
References
- 1. Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Biobased monomers polyester diols biomass • [polyestertime.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00057J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
2,4-Hexanediol: A High-Potential Solvent for Specialized Organic Reactions
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,4-Hexanediol, a colorless liquid with two hydroxyl groups, presents a unique combination of properties that suggest its potential as a specialized solvent in organic synthesis.[1] Its high boiling point, good solubility in both water and organic solvents, and low volatility make it an intriguing candidate for reactions requiring elevated temperatures and simplified workup procedures.[1] While its application as a primary reaction solvent in academic literature is not extensively documented, its physical characteristics suggest viability in specific synthetic contexts, particularly as a green solvent alternative. This document outlines the properties of this compound and provides generalized protocols for its evaluation as a solvent in organic reactions.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for considering its application as a solvent in organic reactions.
| Property | Value | Reference |
| Molecular Formula | C6H14O2 | [1][2] |
| Molecular Weight | 118.17 g/mol | [2] |
| CAS Number | 19780-90-6 | [1][2] |
| Boiling Point | 217 °C at 760 mmHg | [1] |
| Density | 0.958 g/cm³ | [1] |
| Flash Point | 109.2 °C | [1] |
| Vapor Pressure | 0.0292 mmHg at 25 °C | [1] |
| Solubility | Good solubility in water and organic solvents | [1] |
Potential Applications in Organic Synthesis
Based on its properties, this compound may be a suitable solvent for a variety of organic reactions, including:
-
High-Temperature Reactions: Its high boiling point makes it an excellent candidate for reactions that require sustained high temperatures, such as certain rearrangements, eliminations, or nucleophilic aromatic substitutions.
-
Reactions Requiring Polar, Protic Media: The two hydroxyl groups in this compound make it a polar, protic solvent. This could be advantageous for reactions involving polar reagents or intermediates that are stabilized by hydrogen bonding.
-
Green Chemistry Applications: With its low volatility, this compound can be considered a greener alternative to more volatile organic solvents, as it reduces solvent loss to the atmosphere.[1] Its potential for recycling and reuse should be considered in process development.
-
Catalytic Reactions: The hydroxyl groups could potentially act as ligands for certain metal catalysts, influencing the reactivity and selectivity of catalytic transformations.
Experimental Protocols
The following are generalized protocols for evaluating this compound as a solvent in a typical organic reaction. Researchers should adapt these protocols to their specific reaction conditions.
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction
This protocol describes a general method for testing this compound as a solvent for a nucleophilic substitution reaction between an alkyl halide and a nucleophile.
Materials:
-
Alkyl halide (e.g., 1-bromobutane)
-
Nucleophile (e.g., sodium azide)
-
This compound (as solvent)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl halide (1.0 eq) and the nucleophile (1.2 eq).
-
Add a sufficient volume of this compound to dissolve the reactants (a starting concentration of 0.1 to 0.5 M is recommended).
-
Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) and stir.
-
Monitor the progress of the reaction by an appropriate analytical method (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water to the reaction mixture to dissolve the this compound and any inorganic salts.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method (e.g., column chromatography or distillation).
Expected Outcome:
The use of this compound as a solvent may lead to a different reaction rate and product distribution compared to more conventional solvents. Its high boiling point allows for a wider range of reaction temperatures to be explored. The workup procedure takes advantage of the water solubility of this compound for its removal.
Protocol 2: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol outlines a general approach for utilizing this compound as a solvent in a Suzuki cross-coupling reaction.
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
This compound (as solvent)
-
Organic solvent for extraction (e.g., toluene (B28343) or ethyl acetate)
-
Deionized water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0 eq).
-
Add degassed this compound as the solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 100-180 °C) and stir vigorously.
-
Monitor the reaction by TLC, GC-MS, or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with deionized water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Logical Workflow for Solvent Screening
The following diagram illustrates a logical workflow for screening this compound as a potential solvent for a new organic reaction.
References
Application Notes and Protocols for the Stereoselective Synthesis of (2R,4R)-Hexanediol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the stereoselective synthesis of (2R,4R)-hexanediol, a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. The protocols outlined below are based on established methodologies for the asymmetric synthesis of 1,3-diols, offering routes to high enantiomeric and diastereomeric purity.
Introduction
Chiral diols, particularly those with a 1,3-relationship between the hydroxyl groups, are crucial structural motifs found in numerous natural products. The stereoselective synthesis of these compounds is a significant challenge in organic chemistry. (2R,4R)-Hexanediol, a syn-1,3-diol, can be synthesized using various asymmetric strategies. This document details two primary approaches: enzymatic reduction of a prochiral diketone and the diastereoselective reduction of a chiral β-hydroxy ketone.
Method 1: Enzymatic Reduction of 2,4-Hexanedione (B1211359)
Biocatalysis offers a green and highly selective method for the synthesis of chiral alcohols. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high stereoselectivity. In this protocol, 2,4-hexanedione is reduced to (2R,4R)-hexanediol using a ketoreductase.
Experimental Protocol
Materials:
-
2,4-Hexanedione
-
Ketoreductase (KRED) selective for the formation of (2R,4R)-diol (e.g., engineered KRED variants or whole-cell biocatalysts like Lactobacillus kefir)[1][2]
-
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/alcohol dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of 2,4-hexanedione in a suitable buffer.
-
Add the ketoreductase enzyme and the NADPH cofactor or the cofactor regeneration system.
-
Stir the reaction mixture at a controlled temperature (typically 25-37 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., GC or HPLC).
-
Upon completion of the reaction, quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure (2R,4R)-hexanediol.
-
Determine the enantiomeric excess (ee) and diastereomeric excess (de) of the product using chiral GC or HPLC analysis.
Quantitative Data
| Substrate | Biocatalyst | Product | Yield (%) | de (%) | ee (%) | Reference |
| 2,5-Hexanedione | Lactobacillus kefir DSM 20587 | (2R,5R)-Hexanediol | >99 | >99 | >99 | [2] |
| Acetylacetone | Engineered KRED | (2R,4R)-Pentanediol | High | - | >99 | [1] |
Note: Data for analogous substrates is presented to demonstrate the potential of the methodology. Specific results for 2,4-hexanedione may vary.
Method 2: Diastereoselective Reduction of (4R)-4-hydroxyhexan-2-one
This method involves the reduction of a chiral β-hydroxy ketone, (4R)-4-hydroxyhexan-2-one, to afford the syn-diol, (2R,4R)-hexanediol. The stereochemical outcome of the reduction is controlled by chelation of a Lewis acid to the hydroxyl and carbonyl groups, which directs the hydride attack from the less hindered face.[3][4]
Experimental Protocol
Step 1: Asymmetric Aldol (B89426) Reaction to Synthesize (4R)-4-hydroxyhexan-2-one
This step can be achieved through various asymmetric aldol methodologies, including the use of chiral auxiliaries or organocatalysis.[5][6]
Step 2: Diastereoselective Reduction
Materials:
-
(4R)-4-hydroxyhexan-2-one
-
Diethylmethoxyborane (B30974) (Et₂BOMe)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (4R)-4-hydroxyhexan-2-one in a mixture of anhydrous THF and methanol at -78 °C under an inert atmosphere (e.g., argon).
-
Add diethylmethoxyborane (Et₂BOMe) dropwise to the solution and stir for 15 minutes to allow for chelation.[4]
-
Add sodium borohydride (NaBH₄) in small portions.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Analyze the diastereomeric ratio by NMR spectroscopy or GC/HPLC.
Quantitative Data for Diastereoselective Reductions of β-Hydroxy Ketones
| Substrate | Reagents | Product Diastereoselectivity (syn:anti) | Reference |
| β-Hydroxy ketone | Et₂BOMe, NaBH₄ | >95:5 | [4] |
| β-Hydroxy ketone | Catecholborane | 10:1 | [7][8] |
Note: These are representative selectivities for the syn-reduction of β-hydroxy ketones.
Visualizations
Experimental Workflow for Enzymatic Reduction
References
- 1. researchgate.net [researchgate.net]
- 2. Diastereoselective synthesis of optically active (2 R,5 R)-hexanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. users.ox.ac.uk [users.ox.ac.uk]
- 5. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Polyesters Using 2,4-Hexanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 2,4-hexanediol in polyester (B1180765) synthesis, detailing its impact on polymer properties and providing adaptable experimental protocols. The inclusion of this branched, secondary diol offers a pathway to amorphous polyesters with elevated glass transition temperatures, a desirable characteristic for various specialized applications.
Introduction
This compound is a C6 secondary diol that, when incorporated into a polyester backbone, imparts unique structural and thermal properties. Unlike its linear isomer, 1,6-hexanediol, the branched nature and stereoisomerism of this compound disrupt polymer chain packing, leading to the formation of amorphous materials.[1][2] This amorphous character is often coupled with a higher glass transition temperature (Tg) compared to polyesters synthesized from linear diols of similar carbon number.[1] These attributes make this compound a valuable monomer for producing polyesters with tunable properties for applications in specialty coatings, adhesives, and as matrices for drug delivery systems where controlled degradation and specific thermal properties are crucial. However, the secondary hydroxyl groups in this compound exhibit lower reactivity compared to primary hydroxyls, which may necessitate modified polymerization conditions to achieve high molecular weight polymers.[2]
Data Presentation
The following tables summarize quantitative data for polyesters synthesized from a branched secondary diol (2,5-hexanediol, an isomer of this compound) and a linear primary diol (1,6-hexanediol) with various dicarboxylic acid derivatives. This data, adapted from a comparative study, highlights the influence of the diol structure on the resulting polymer properties.[1]
Table 1: Properties of Polyesters Synthesized via Solution-Phase Polycondensation with Terephthaloyl Chloride [1]
| Diol | Polymer ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) |
| 2,5-Hexanediol | P-13-10 | 4,100 | 8,800 | 2.1 | 59 |
| 1,6-Hexanediol | P-13-16 | 13,000 | 29,000 | 2.2 | 16 |
Table 2: Properties of Polyesters Synthesized via Transesterification with Diethyl Adipate [1]
| Diol | Polymer ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) |
| 2,5-Hexanediol | TP-17-10 | 11,000 | 22,000 | 2.0 | -38 |
| 1,6-Hexanediol | TP-17-16 | 12,000 | 24,000 | 2.0 | -58 |
Experimental Protocols
The following are detailed, adaptable protocols for the synthesis of polyesters using this compound. These protocols are based on established methods for polyester synthesis with similar diols.[1][3][4]
Protocol 1: Melt Polycondensation of this compound and Adipic Acid
This protocol describes a two-stage melt polycondensation, a solvent-free method suitable for achieving high molecular weight polyesters.
Materials:
-
This compound
-
Adipic Acid
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and collection flask
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Nitrogen inlet
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, distillation head, and nitrogen inlet. Ensure all glassware is dry and joints are properly sealed.
-
Charging Monomers and Catalyst: Charge the flask with equimolar amounts of this compound and adipic acid. Add the catalyst (e.g., 0.1 mol% relative to the diacid).
-
Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove oxygen and moisture. Maintain a gentle nitrogen flow during the initial stage of the reaction.
-
Esterification Stage:
-
Begin stirring and gradually heat the reaction mixture to 180-200°C.
-
Water will be generated as a byproduct and will distill over. Collect the water in the collection flask.
-
Maintain this temperature for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg over 30-60 minutes. This helps to remove residual water and excess diol, driving the polymerization to higher molecular weights.
-
Continue the reaction under high vacuum for an additional 4-6 hours. The viscosity of the melt will increase significantly as the polymer chains grow.
-
-
Polymer Recovery:
-
Once the desired viscosity is reached, release the vacuum with nitrogen and cool the reactor to room temperature.
-
The solid polyester can be removed from the flask. For purification, the polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol).
-
Collect the purified polymer by filtration and dry under vacuum at 40-50°C for 24 hours.
-
Protocol 2: Solution Polymerization of this compound and Terephthaloyl Chloride
This method is suitable for producing polyesters under milder conditions and is particularly useful when dealing with thermally sensitive monomers or when a solvent is desired for subsequent processing.
Materials:
-
This compound
-
Terephthaloyl Chloride
-
Pyridine (B92270) (anhydrous)
-
Toluene (B28343) (anhydrous)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen inlet
-
Ice bath
Procedure:
-
Reactor Setup: Assemble the dry three-neck flask with a magnetic stirrer and a nitrogen inlet.
-
Monomer and Solvent Addition: In the flask, dissolve this compound and an excess of pyridine (to neutralize the HCl byproduct) in anhydrous toluene.
-
Reaction Initiation: Cool the flask in an ice bath. Dissolve terephthaloyl chloride in anhydrous toluene and add it dropwise to the stirred diol solution using the dropping funnel.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours under a nitrogen atmosphere.
-
Polymer Precipitation and Purification:
-
Pour the reaction mixture into a large volume of methanol with vigorous stirring to precipitate the polyester.
-
Collect the polymer by filtration.
-
Wash the polymer thoroughly with water to remove pyridine hydrochloride and then with methanol to remove unreacted monomers and low molecular weight oligomers.
-
-
Drying: Dry the purified polyester in a vacuum oven at 50-60°C until a constant weight is achieved.
Visualizations
Caption: General workflows for polyester synthesis.
Caption: Role of this compound in polyester properties.
References
- 1. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00057J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
The Use of 2,4-Hexanediol as a Monomer in Polyurethane Production: A Theoretical and Practical Guide
Disclaimer: Extensive literature searches did not yield specific application notes, experimental protocols, or quantitative data for the use of 2,4-Hexanediol as a monomer in polyurethane production. This suggests that it is not a commonly utilized chain extender for this class of polymers. The following application notes and protocols are therefore hypothetical and based on established principles of polyurethane chemistry and the known effects of other branched diols. The provided data and protocols should be considered as a starting point for research and development, and experimental validation is essential.
Application Notes
Polyurethanes are a versatile class of block copolymers synthesized from the reaction of diisocyanates with polyols.[1] The properties of these materials can be tailored by varying the chemical nature of the monomers. Short-chain diols, known as chain extenders, react with diisocyanates to form hard segments, which are crucial for determining the mechanical and thermal properties of the final polymer.[2]
While linear diols such as 1,4-butanediol (B3395766) (BDO) and 1,6-hexanediol (B165255) (HDO) are commonly used, the introduction of branched diols like this compound can significantly alter the polymer's morphology and properties. The branched structure of this compound is expected to disrupt the packing and crystallinity of the hard segments. This can lead to polyurethanes with lower melting points, increased transparency, and potentially altered mechanical properties compared to their linear counterparts. The use of branched chain extenders often results in minimal phase separation between the hard and soft segments, leading to materials with a single glass transition temperature.[3]
Potential Effects of this compound on Polyurethane Properties:
-
Reduced Crystallinity: The methyl and ethyl branches on the this compound backbone are likely to hinder the ordered arrangement of the hard segments, leading to a more amorphous polymer.
-
Lower Hard Segment Melting Point (Tm): Disruption of crystallinity would result in a lower melting temperature of the hard domains.
-
Increased Flexibility and Lower Modulus: A less crystalline and more amorphous structure could lead to a softer, more flexible material with a lower tensile modulus.
-
Enhanced Transparency: The reduction in crystallinity can lead to materials with higher optical clarity.
-
Good Low-Temperature Flexibility: The disruption of hard segment packing may improve the flexibility of the material at low temperatures.
Hypothetical Quantitative Data
The following table presents a hypothetical comparison of the potential properties of a polyurethane synthesized using this compound as a chain extender against polyurethanes made with the more common linear diols, 1,4-butanediol and 1,6-hexanediol. This data is illustrative and would require experimental verification.
| Property | Polyurethane with 1,4-Butanediol (BDO) | Polyurethane with 1,6-Hexanediol (HDO) | Hypothetical Polyurethane with this compound |
| Mechanical Properties | |||
| Tensile Strength (MPa) | 25 - 50 | 20 - 45 | 15 - 35 |
| Elongation at Break (%) | 400 - 700 | 450 - 800 | 500 - 900 |
| Shore Hardness | 70A - 95A | 65A - 90A | 60A - 85A |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) of Soft Segment (°C) | -30 to -50 | -35 to -55 | -30 to -50 |
| Melting Temp. (Tm) of Hard Segment (°C) | 180 - 220 | 160 - 200 | 140 - 180 |
Experimental Protocols
This section provides a generalized, two-step prepolymer method for the synthesis of a thermoplastic polyurethane. This protocol can be adapted for the use of this compound as a chain extender.
Protocol 1: Synthesis of Thermoplastic Polyurethane via Prepolymer Method
Materials:
-
Polyol (e.g., Polytetrahydrofuran (PTHF), Poly(ε-caprolactone) (PCL), Mn = 1000-2000 g/mol )
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate (MDI))
-
Chain Extender (this compound)
-
Catalyst (e.g., Dibutyltin dilaurate (DBTDL))
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous)
-
Nitrogen gas supply
Procedure:
-
Drying of Reagents:
-
Dry the polyol and this compound under vacuum at 80-100°C for at least 4 hours to remove any residual water.
-
MDI should be used as received if the container is freshly opened; otherwise, it may need to be melted and filtered.
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen.
-
-
Prepolymer Synthesis:
-
Set up a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
Charge the flask with the dried polyol and heat to the desired reaction temperature (typically 60-80°C) under a gentle stream of nitrogen.
-
Add the diisocyanate (a typical NCO/OH molar ratio for the prepolymer step is 2:1) to the dropping funnel and add it dropwise to the stirred polyol over 30-60 minutes.
-
After the addition is complete, add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants).
-
Continue stirring at the reaction temperature for 2-4 hours. The progress of the reaction can be monitored by titrating for the isocyanate content.
-
-
Chain Extension:
-
Dissolve the this compound in an appropriate amount of anhydrous solvent.
-
Slowly add the this compound solution to the stirred prepolymer. The amount of chain extender should be calculated to achieve the desired final NCO/OH ratio (typically close to 1.0).
-
The viscosity of the mixture will increase significantly as the polymerization proceeds. If the mixture becomes too viscous for efficient stirring, additional solvent may be added.
-
Continue stirring for another 1-3 hours at the reaction temperature.
-
-
Polymer Isolation and Curing:
-
Once the reaction is complete (as indicated by a significant increase in viscosity or reaching the theoretical reaction time), pour the polymer solution into a Teflon-coated pan.
-
Place the pan in a vacuum oven and remove the solvent at a temperature below the polymer's degradation temperature.
-
After solvent removal, cure the polymer film at a higher temperature (e.g., 80-110°C) for 16-24 hours to ensure complete reaction.
-
-
Characterization:
-
The resulting polyurethane can be characterized for its molecular weight (Gel Permeation Chromatography), chemical structure (FTIR, NMR), thermal properties (DSC, TGA), and mechanical properties (tensile testing).
-
Visualizations
Polyurethane Synthesis Workflow
Caption: A generalized workflow for the two-step synthesis of polyurethane.
Chemical Reaction of Polyurethane Formation with this compound
Caption: The general chemical reaction for the formation of a polyurethane from a diisocyanate and this compound.
References
Purification of 2,4-Hexanediol: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, achieving high purity of chemical intermediates is paramount. This document provides detailed application notes and experimental protocols for the purification of 2,4-hexanediol, a versatile diol used in various chemical syntheses.
This guide outlines three primary purification methodologies: vacuum fractional distillation, recrystallization, and silica (B1680970) gel column chromatography. Each method's principles, a detailed protocol, and expected outcomes are presented to aid in selecting the most appropriate technique based on the initial purity of the crude product and the desired final purity. Additionally, methods for assessing the purity of the final product are discussed.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for designing an effective purification strategy. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O₂ | [1][2] |
| Molecular Weight | 118.17 g/mol | [1][2] |
| Boiling Point (at 760 mmHg) | 217-224 °C | [3] |
| Melting Point | 26.38 °C (estimate) | [1] |
| Density | 0.958 g/cm³ | [3] |
| Solubility | Good solubility in water and organic solvents | [1] |
Potential Impurities in Crude this compound
The nature and quantity of impurities in crude this compound will largely depend on its synthetic route. A common method for synthesizing this compound is the reduction of 2,4-hexanedione. In this case, potential impurities may include:
-
Unreacted Starting Material: Residual 2,4-hexanedione.
-
Byproducts of Incomplete Reduction: Intermediate hydroxy-ketones.
-
Solvents used in the synthesis and workup.
-
Diastereomers: this compound exists as a pair of diastereomers (syn and anti). The ratio of these in the crude product can vary, and their separation may be necessary for specific applications.
Experimental Workflow for Purification
The general workflow for the purification of this compound involves an initial assessment of the crude material, selection and execution of a primary purification method, and subsequent analysis to determine the final purity.
Caption: General workflow for the purification of this compound.
I. Vacuum Fractional Distillation
Application Note:
Fractional distillation under reduced pressure is a highly effective method for purifying liquids with high boiling points, such as this compound, as it lowers the boiling temperature, thereby preventing thermal decomposition. This technique is particularly useful for separating this compound from non-volatile impurities and from other volatile components with significantly different boiling points.
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a condenser, a receiving flask, and a vacuum source. Ensure all glassware joints are properly sealed with vacuum grease. A heating mantle connected to a variable transformer should be used for heating.
-
Sample Preparation: Place the crude this compound (e.g., 50 g) and a magnetic stir bar into a round-bottom flask of appropriate size (the flask should not be more than two-thirds full).
-
Distillation:
-
Begin stirring the crude material.
-
Gradually reduce the pressure using the vacuum pump. A pressure of 10-20 mmHg is a good starting point.
-
Slowly increase the temperature of the heating mantle.
-
Collect any low-boiling fractions that distill first. These may contain residual solvents or more volatile impurities.
-
Carefully monitor the temperature at the distillation head. As the temperature stabilizes, collect the main fraction corresponding to the boiling point of this compound at the applied pressure. The boiling point will need to be estimated from a nomograph or literature data for similar compounds if not explicitly known.
-
Continue distillation until the temperature at the head begins to drop or rise significantly, indicating the end of the main fraction.
-
Collect any higher-boiling fractions separately.
-
-
Analysis: Analyze the collected fractions for purity using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data (Illustrative):
| Parameter | Value |
| Initial Mass of Crude | 50.0 g |
| Vacuum Pressure | 15 mmHg |
| Boiling Range of Main Fraction | 110-115 °C (estimated) |
| Mass of Purified Product | 42.5 g |
| Yield | 85% |
| Purity (by GC-MS) | >99% |
II. Recrystallization
Application Note:
Recrystallization is a powerful technique for purifying solid compounds. Since this compound has an estimated melting point of 26.38 °C, it can be treated as a solid at or below room temperature, making recrystallization a viable purification method, especially for removing small amounts of impurities. The key to successful recrystallization is the selection of an appropriate solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Experimental Protocol:
-
Solvent Selection:
-
Test the solubility of a small amount of crude this compound in various solvents (e.g., hexane (B92381), ethyl acetate (B1210297), toluene, and mixtures thereof) at room temperature and at their boiling points.
-
A good solvent system will dissolve the compound when hot but will result in the formation of crystals upon cooling. A mixture of a solvent in which the diol is soluble (like ethyl acetate) and a non-solvent in which it is less soluble (like hexane) is often effective.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen "good" solvent (e.g., ethyl acetate) and heat the mixture gently with stirring until the solid dissolves completely.
-
-
Crystallization:
-
If using a two-solvent system, add the "bad" solvent (e.g., hexane) dropwise to the hot solution until a slight turbidity persists. Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to remove residual solvent.
-
-
Analysis: Determine the purity of the recrystallized this compound by melting point analysis, GC-MS, or NMR.
Quantitative Data (Illustrative):
| Parameter | Value |
| Initial Mass of Crude | 10.0 g |
| Solvent System | Ethyl Acetate / Hexane |
| Mass of Purified Product | 8.2 g |
| Yield | 82% |
| Purity (by GC-MS) | >99.5% |
III. Silica Gel Column Chromatography
Application Note:
Silica gel column chromatography is a versatile technique for separating compounds based on their polarity. It is particularly useful for separating this compound from impurities with different polarities and for the challenging separation of its diastereomers (syn and anti). The choice of the mobile phase (eluent) is critical for achieving good separation.
Experimental Protocol:
-
Eluent Selection:
-
Use thin-layer chromatography (TLC) to determine a suitable eluent system. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol) is typically used.
-
The ideal eluent system should provide a retention factor (Rf) of approximately 0.3-0.4 for this compound and show good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent if necessary.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and begin elution.
-
Collect fractions in separate test tubes or flasks.
-
The polarity of the eluent can be gradually increased (gradient elution) to elute more strongly adsorbed compounds. For example, starting with 20% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate in hexane.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify those containing the purified this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Determine the purity of the final product by GC-MS or NMR.
-
Quantitative Data (Illustrative):
| Parameter | Value |
| Initial Mass of Crude | 5.0 g |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent System | Gradient: 20% to 50% Ethyl Acetate in Hexane |
| Mass of Purified Product | 3.9 g |
| Yield | 78% |
| Purity (by GC-MS) | >99.8% |
Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent method for assessing the purity of this compound. The gas chromatogram will show the retention time of the main component and any volatile impurities. The mass spectrum provides a unique fragmentation pattern that confirms the identity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and purity assessment. The NMR spectrum of pure this compound will show characteristic signals for the different protons and carbons in the molecule. The presence of unexpected signals can indicate impurities. Furthermore, NMR can be used to determine the diastereomeric ratio.[4]
Caption: Logical flow for the assessment of this compound purity.
By following these detailed protocols and application notes, researchers can effectively purify this compound to the high standards required for their scientific and developmental endeavors. The choice of purification method will depend on the specific impurities present and the desired scale of the purification. A combination of these techniques may be necessary to achieve the highest possible purity.
References
Application Notes and Protocols for the Characterization of 2,4-Hexanediol Isomers
Publication No. ANA-24HD-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the analytical characterization of 2,4-Hexanediol isomers. This compound possesses two stereogenic centers, resulting in four stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The (2R,4R) and (2S,4S) isomers are an enantiomeric pair, while the (2R,4S) and (2S,4R) isomers constitute a meso compound (which are achiral and identical). This guide covers chromatographic and spectroscopic techniques essential for the separation, identification, and quantification of these isomers, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Overview of Analytical Strategy
The comprehensive characterization of this compound isomers requires a multi-technique approach. Chromatographic methods are employed to separate the stereoisomers, while spectroscopic methods are used for structural elucidation and quantification.
Figure 1. General analytical workflow for the characterization of this compound isomers.
Gas Chromatography (GC) for Isomer Separation
Gas chromatography, particularly with a chiral stationary phase (CSP), is a powerful technique for separating the volatile stereoisomers of this compound. Due to the polar hydroxyl groups, derivatization is highly recommended to improve volatility, reduce peak tailing, and enhance thermal stability.
Derivatization
Silylation is a common and effective derivatization method for diols, replacing the active hydrogen of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. This reduces polarity and prevents hydrogen bonding.[1]
Protocol 2.1.1: Silylation of this compound
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound isomer mixture into a 2 mL autosampler vial.
-
Solvent Addition: Add 500 µL of a suitable anhydrous solvent (e.g., Pyridine, Dimethylformamide (DMF), or Acetonitrile). Vortex briefly to dissolve the sample.
-
Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block.
-
Cooling: Allow the vial to cool to room temperature before analysis.
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
Figure 2. Workflow for the silylation derivatization of this compound for GC analysis.
GC Method Protocol and Data
Protocol 2.2.1: Chiral GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A chiral column, e.g., Cyclodextrin-based CSP like Beta DEX™ 225 (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 5°C/min to 180°C.
-
Hold: 5 minutes at 180°C.
-
-
MSD Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 230°C, 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
Data Presentation (Illustrative)
The following table presents example data that could be obtained from a chiral GC-MS analysis of a derivatized this compound mixture.
| Isomer (as TMS-ether) | Retention Time (min) | Peak Area (%) | Key Mass Fragments (m/z) |
| (2R,4S) / (2S,4R) - meso | 15.25 | 48.5 | 247 [M-15]+, 147, 117, 73 |
| (2S,4S)-enantiomer | 15.88 | 25.9 | 247 [M-15]+, 147, 117, 73 |
| (2R,4R)-enantiomer | 16.12 | 25.6 | 247 [M-15]+, 147, 117, 73 |
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a primary method for separating enantiomers without derivatization. It is particularly useful for preparative separation and for analyzing non-volatile samples.[2] The choice of a chiral stationary phase (CSP) is critical for achieving resolution.[3]
HPLC Method Protocol and Data
Protocol 3.1.1: Chiral HPLC Analysis
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV/Vis or Refractive Index (RI) detector.
-
Column: A polysaccharide-based CSP, e.g., Daicel CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 95:5 v/v). The ratio may require optimization.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: RI detector or UV at 210 nm (if no other chromophores are present, response will be low).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of the isomer mixture in the mobile phase.
Data Presentation (Illustrative)
The following table shows representative data from a chiral HPLC analysis. Note that the meso form may co-elute with one of the enantiomers or elute separately depending on the column and mobile phase.
| Isomer | Retention Time (min) | Peak Area (%) |
| (2R,4S) / (2S,4R) - meso | 8.50 | 50.1 |
| (2S,4S)-enantiomer | 10.20 | 24.8 |
| (2R,4R)-enantiomer | 11.54 | 25.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural confirmation and for determining the diastereomeric ratio (d.r.) of the mixture.[4] While ¹H or ¹³C NMR can distinguish between the meso and racemic pairs, it cannot differentiate between the two enantiomers ((2R,4R) and (2S,4S)).
To determine enantiomeric excess (e.e.), a chiral derivatizing agent (CDA), such as Mosher's acid, can be used. The CDA reacts with the diol to form diastereomeric esters, which will have distinct and quantifiable signals in the NMR spectrum.[2]
NMR Protocol and Data
Protocol 4.1.1: NMR Analysis for Diastereomeric Ratio
-
Sample Preparation: Dissolve 10-20 mg of the this compound isomer mixture in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 scans, depending on concentration.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the signals corresponding to the protons unique to the meso and racemic diastereomers. The ratio of these integrals gives the diastereomeric ratio.
Figure 3. Workflow for determining the diastereomeric ratio of this compound using NMR.
Data Presentation (Illustrative)
In the ¹H NMR spectrum, certain protons (e.g., methyl or methine protons) will have slightly different chemical shifts for the meso and racemic diastereomers.
| Isomer Group | Diagnostic Proton | Chemical Shift (δ, ppm) | Integral Value | Diastereomeric Ratio |
| Racemic Pair | -CH(OH) | 3.85 (multiplet) | 1.00 | ~1:1 |
| Meso Form | -CH(OH) | 3.95 (multiplet) | 1.02 |
Note: The chemical shifts are illustrative. The ratio of the integrals (1.00 : 1.02) indicates an approximate 1:1 ratio of the racemic pair to the meso form.
References
Application Notes and Protocols for 2,4-Hexanediol in Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-Hexanediol in the formulation of advanced coatings and adhesives. The information is intended to guide researchers and formulation chemists in leveraging the unique properties of this diol to enhance product performance. While specific quantitative data for this compound is limited in publicly available literature, the following sections provide representative data and protocols based on the known functionalities of similar diols in comparable systems.
Introduction to this compound
This compound (CAS No. 19780-90-6) is a six-carbon diol with hydroxyl groups at the 2 and 4 positions.[1] Its chemical structure lends it to a variety of applications in polymer synthesis and formulation. In the context of coatings and adhesives, this compound can function as a reactive diluent, a co-monomer, a coalescing agent, and a rheology modifier.[2][3] Its branched structure and the presence of two hydroxyl groups allow it to participate in polymerization reactions, such as in the formation of polyesters and polyurethanes, and to influence the final properties of the cured material, including flexibility and durability.[3]
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C6H14O2 | [1] |
| Molecular Weight | 118.17 g/mol | [1] |
| Boiling Point | 217 °C at 760 mmHg | [3] |
| Flash Point | 109.2 °C | [3] |
| Density | 0.958 g/cm³ | [3] |
Applications in Coatings
In coating formulations, this compound can be utilized in several ways to enhance performance characteristics.
As a Reactive Diluent in High-Solids and Solvent-Free Coatings
High-solids coatings are formulated with a higher percentage of solid components (resins, pigments, and additives) to reduce the emission of volatile organic compounds (VOCs).[4] A key challenge in formulating high-solids coatings is achieving a low enough viscosity for application without the use of significant amounts of solvent.[5] Reactive diluents are low-viscosity compounds that react with the resin system and become part of the final cured film, thereby reducing viscosity without contributing to VOCs.[2]
Diols like this compound can act as effective reactive diluents in epoxy and polyurethane systems.[6] The hydroxyl groups can react with isocyanates in polyurethane formulations or can be used in the synthesis of polyester (B1180765) polyols for polyurethane coatings.[7][8]
Table 1: Representative Formulation of a High-Solids Polyurethane Clearcoat
| Component | Weight % (Control) | Weight % (with this compound) |
| Polyester Polyol | 50 | 45 |
| Hexamethylene Diisocyanate (HDI) Trimer | 25 | 25 |
| This compound | 0 | 5 |
| Leveling Agent | 0.5 | 0.5 |
| Catalyst (Dibutyltin Dilaurate) | 0.05 | 0.05 |
| Solvent (n-Butyl Acetate) | 24.45 | 24.45 |
| Total | 100 | 100 |
Table 2: Expected Performance of High-Solids Polyurethane Clearcoat
| Property | Control | with this compound |
| Viscosity (cPs at 25°C) | ~500 | ~350-400 |
| Dry Film Thickness (µm) | 50 | 50 |
| Pencil Hardness | H | F-H |
| Flexibility (Mandrel Bend, 1/8 inch) | Pass | Pass (Potentially Improved) |
| Adhesion (Cross-hatch, ASTM D3359) | 5B | 5B |
As a Coalescing Agent in Latex Coatings
In waterborne latex coatings, a coalescing agent is often required to facilitate the formation of a continuous film as the water evaporates.[9] The coalescing agent temporarily plasticizes the latex particles, allowing them to fuse together.[10] While highly efficient coalescing agents are often esters, glycols can also serve this purpose.[11] Due to its partial water solubility and boiling point, this compound could function as a coalescing agent, potentially offering a lower VOC contribution compared to more volatile alternatives.
Table 3: Representative Formulation of a Styrene-Acrylic Latex Paint
| Component | Weight % (Control) | Weight % (with this compound) |
| Styrene-Acrylic Latex (50% solids) | 55 | 55 |
| Titanium Dioxide Pigment | 20 | 20 |
| Water | 15 | 17 |
| Coalescing Agent (Texanol™) | 3 | 0 |
| This compound | 0 | 3 |
| Dispersant | 0.5 | 0.5 |
| Thickener | 1.5 | 1.5 |
| Defoamer | 0.2 | 0.2 |
| Biocide | 0.3 | 0.3 |
| Total | 100 | 100 |
Table 4: Expected Performance of Styrene-Acrylic Latex Paint
| Property | Control (Texanol™) | with this compound |
| Minimum Film Formation Temperature (MFFT), °C | < 5 | < 5 |
| Dry Time (to touch), hours | 1-2 | 1-2 |
| Hardness Development (König, 7 days) | ~100 swings | ~90-95 swings |
| Water Resistance (24h immersion) | Good | Good |
Applications in Adhesives
In adhesive formulations, this compound can be incorporated to modify the properties of the cured adhesive, particularly in polyurethane and epoxy systems.
As a Chain Extender and Flexibilizer in Polyurethane Adhesives
In two-component polyurethane adhesives, diols are used as chain extenders to build molecular weight and influence the final properties of the adhesive.[8] The structure of the diol plays a crucial role in determining the balance of hardness, flexibility, and adhesion. The branched structure of this compound can introduce flexibility into the polymer backbone, potentially improving peel strength and impact resistance.[3]
Table 5: Representative Formulation of a Two-Component Polyurethane Adhesive
| Component | Weight % (Part A - Polyol) |
| Polyether Polyol (MW 2000) | 80 |
| This compound | 10 |
| 1,4-Butanediol | 8 |
| Catalyst (e.g., DABCO 33-LV) | 1 |
| Dessicant | 1 |
| Total Part A | 100 |
| Part B - Isocyanate | MDI Prepolymer |
Table 6: Expected Mechanical Properties of Cured Polyurethane Adhesive
| Property | Standard Polyurethane | Polyurethane with this compound |
| Tensile Strength (MPa) | 20-25 | 15-20 |
| Elongation at Break (%) | 300-400 | 400-500 |
| Lap Shear Strength (psi) on Steel | 2000-2500 | 1800-2300 |
| Peel Strength (pli) | 20-30 | 30-40 |
As a Reactive Diluent in Epoxy Adhesives
Similar to its role in coatings, this compound can be used as a reactive diluent in epoxy adhesive formulations to reduce viscosity.[12] The hydroxyl groups can react with certain curing agents or can be used to pre-react with the epoxy resin to create a flexibilized adduct. This can improve the toughness and impact resistance of the cured epoxy.[13]
Table 7: Representative Formulation of a Two-Component Epoxy Adhesive
| Component | Weight % (Part A - Resin) |
| Bisphenol A Epoxy Resin | 85 |
| This compound | 15 |
| Total Part A | 100 |
| Part B - Hardener | Polyamidoamine |
Table 8: Expected Properties of Cured Epoxy Adhesive
| Property | Unmodified Epoxy | Epoxy with this compound |
| Mixed Viscosity (cPs at 25°C) | ~10,000 | ~3,000-5,000 |
| Gel Time (minutes) | 30-40 | 40-50 |
| Lap Shear Strength (psi) on Aluminum | 2500-3000 | 2200-2700 |
| T-Peel Strength (pli) | < 5 | 5-10 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound in coating and adhesive formulations.
Protocol for Viscosity Measurement of Liquid Formulations
Objective: To determine the effect of this compound on the viscosity of a coating or adhesive formulation.
Apparatus:
-
Brookfield Rotational Viscometer (or similar)
-
Appropriate spindle for the expected viscosity range
-
Constant temperature water bath (25 ± 0.5 °C)
-
Beakers and mixing equipment
Procedure:
-
Prepare the control formulation and the formulation containing this compound according to the specified weight percentages.
-
Ensure all components are at a constant temperature (25 °C) before mixing.
-
Thoroughly mix the components until a homogeneous mixture is obtained.
-
Allow the mixture to equilibrate in the constant temperature water bath for at least 1 hour.
-
Select the appropriate spindle and rotational speed on the viscometer. The torque reading should be between 20% and 80% of the full-scale range.
-
Immerse the spindle into the sample to the marked level.
-
Allow the reading to stabilize for 60 seconds before recording the viscosity in centipoise (cPs).
-
Repeat the measurement three times for each formulation and calculate the average.
Protocol for Adhesion Testing (Cross-Hatch Method for Coatings)
Objective: To assess the adhesion of a coating containing this compound to a substrate. This protocol is based on ASTM D3359, Method B.[2]
Apparatus:
-
Cross-hatch cutter with 11 blades spaced 1 mm apart
-
Pressure-sensitive tape (as specified in ASTM D3359)
-
Soft brush
-
Illuminated magnifier
Procedure:
-
Apply the coating to the test substrate and cure according to the recommended schedule.
-
Allow the coated panels to condition at 23 ± 2 °C and 50 ± 5% relative humidity for at least 24 hours.
-
Place the coated panel on a firm surface.
-
Make a series of 11 parallel cuts through the coating to the substrate using the cross-hatch cutter.
-
Make a second series of 11 parallel cuts at a 90-degree angle to the first set to create a lattice pattern.
-
Gently brush the area to remove any detached flakes or ribbons of coating.
-
Apply the center of the pressure-sensitive tape over the lattice.
-
Firmly rub the tape with a finger to ensure good contact.
-
Within 90 ± 30 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle.
-
Examine the grid area for removal of coating and classify the adhesion according to the ASTM D3359 scale (5B = no peeling or removal; 0B = more than 65% of the area is removed).
Protocol for Lap Shear Strength of Adhesives
Objective: To determine the shear strength of an adhesive formulation containing this compound. This protocol is based on ASTM D1002.
Apparatus:
-
Tensile testing machine with a suitable load cell
-
Test substrates (e.g., steel or aluminum panels, typically 1 inch wide)
-
Adhesive application tools
-
Fixtures for holding the bonded specimens in the tensile tester
Procedure:
-
Prepare the surfaces of the test substrates according to the adhesive manufacturer's recommendations (e.g., solvent wipe, abrasion).
-
Mix the two components of the adhesive (if applicable) thoroughly.
-
Apply a uniform layer of adhesive to one end of a test substrate.
-
Place a second substrate over the adhesive-coated area, creating a 0.5-inch overlap.
-
Apply pressure to the bond line (as recommended) and secure the assembly for curing.
-
Cure the adhesive according to the specified schedule.
-
Condition the bonded specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 24 hours.
-
Place the specimen in the grips of the tensile testing machine.
-
Apply a tensile load at a constant rate of 1.3 mm/min (0.05 in/min) until failure.
-
Record the maximum load at failure.
-
Calculate the lap shear strength in pounds per square inch (psi) or megapascals (MPa) by dividing the maximum load by the bond area.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for formulating and testing a new coating or adhesive containing this compound.
Signaling Pathway Analogy: Curing Mechanism
While not a biological signaling pathway, the curing of a two-component polyurethane can be visualized as a reaction cascade initiated by the mixing of components.
Conclusion
This compound presents a versatile option for formulators of coatings and adhesives seeking to modify rheology, enhance flexibility, and reduce VOCs. The provided application notes and protocols offer a starting point for incorporating and evaluating this diol in various systems. Further experimentation is recommended to optimize the concentration of this compound and fully characterize its impact on the performance of specific formulations.
References
- 1. This compound | C6H14O2 | CID 140595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ulprospector.com [ulprospector.com]
- 3. Buy this compound (EVT-426286) | 19780-90-6 [evitachem.com]
- 4. Two component polyurethane adhesive - Patent 1857480 [data.epo.org]
- 5. paint.org [paint.org]
- 6. Reactive Diluents – Olin Epoxy [olinepoxy.com]
- 7. paint.org [paint.org]
- 8. mdpi.com [mdpi.com]
- 9. specialchem.com [specialchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
- 12. specialchem.com [specialchem.com]
- 13. researchgate.net [researchgate.net]
Application of 2,4-Hexanediol in the Synthesis of Chiral Pharmaceutical Intermediates
Introduction
2,4-Hexanediol, a chiral diol, is a valuable building block in the stereoselective synthesis of complex organic molecules, including pharmaceutical intermediates. The presence of two stereocenters in its structure allows for the creation of specific three-dimensional arrangements in the target molecule, which is often crucial for its biological activity. This application note explores the use of this compound, particularly its enantiomerically pure forms, in the development of pharmaceutical intermediates, providing detailed experimental protocols and highlighting its role in establishing key stereochemistry.
While direct applications of this compound in the synthesis of commercial drugs are not extensively documented in publicly available literature, its utility as a chiral synthon can be exemplified through the stereoselective synthesis of key molecular fragments. Chiral diols, in general, are widely used as starting materials for the synthesis of a variety of biologically active compounds.[1][2][3]
Stereoselective Synthesis of Chiral Diols
The availability of enantiomerically pure this compound is a prerequisite for its use as a chiral building block. One of the most effective methods for obtaining enantiopure diols is the asymmetric reduction of the corresponding diketone, in this case, 2,4-hexanedione (B1211359). Biocatalysis, employing enzymes such as reductases, offers a highly efficient and stereoselective route.
Protocol 1: Biocatalytic Reduction of 2,4-Hexanedione
This protocol describes a general method for the enzymatic reduction of 2,4-hexanedione to produce enantiomerically enriched this compound. The specific enzyme and reaction conditions will determine the resulting stereoisomer (e.g., (2R,4R)- or (2S,4S)-2,4-Hexanediol).
Experimental Protocol:
-
Reaction Setup: In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.0).
-
Enzyme and Cofactor: Add the selected ketoreductase enzyme and a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) or a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Substrate Addition: Introduce 2,4-hexanedione to the reaction mixture. The substrate can be added neat or as a solution in a water-miscible organic solvent to avoid high local concentrations.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) and pH. Monitor the progress of the reduction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the diketone and the formation of the diol.
-
Work-up and Purification: Once the reaction is complete, terminate it by removing the enzyme (e.g., by centrifugation or filtration). Extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude diol is then purified by column chromatography on silica (B1680970) gel.
Quantitative Data:
The yield and enantiomeric excess (e.e.) are highly dependent on the specific enzyme and reaction conditions employed. The following table provides hypothetical data based on typical enzymatic reductions of diketones.
| Parameter | Value |
| Substrate Concentration | 10-50 g/L |
| Enzyme Loading | 1-5% (w/w) |
| Reaction Time | 12-48 hours |
| Conversion | >95% |
| Enantiomeric Excess (e.e.) | >99% |
| Isolated Yield | 70-90% |
Application of Chiral this compound in Synthesis
Once obtained in enantiomerically pure form, this compound can be used to synthesize more complex chiral molecules. A common strategy involves the conversion of the diol into a cyclic intermediate, such as a cyclic sulfate (B86663) or sulfite (B76179), which can then undergo regioselective ring-opening reactions with various nucleophiles to introduce new functionalities with controlled stereochemistry.
Logical Workflow for Chiral Intermediate Synthesis
Caption: General workflow for utilizing chiral this compound.
Protocol 2: Synthesis of a Chiral Amino Alcohol Intermediate
This protocol outlines the conversion of (2R,4R)-2,4-Hexanediol into a chiral amino alcohol, a common structural motif in many pharmaceutical agents.
Experimental Protocol:
-
Formation of a Cyclic Sulfate:
-
Dissolve (2R,4R)-2,4-Hexanediol in an anhydrous aprotic solvent (e.g., carbon tetrachloride) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C and add thionyl chloride dropwise.
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude cyclic sulfite.
-
Dissolve the crude cyclic sulfite in a mixture of acetonitrile, carbon tetrachloride, and water.
-
Add a catalytic amount of ruthenium(III) chloride hydrate (B1144303) and a stoichiometric amount of sodium periodate.
-
Stir the biphasic mixture vigorously at room temperature until the reaction is complete.
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., diethyl ether). The organic layer is washed with aqueous sodium bicarbonate solution, brine, dried, and concentrated to give the crude cyclic sulfate.
-
-
Nucleophilic Ring-Opening with Azide (B81097):
-
Dissolve the cyclic sulfate in an anhydrous polar aprotic solvent (e.g., DMF).
-
Add sodium azide and heat the mixture (e.g., to 60°C).
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and add water.
-
Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
-
Reduction of the Azide:
-
Dissolve the azido (B1232118) alcohol in a suitable solvent (e.g., methanol).
-
Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere.
-
After the reaction is complete, filter the catalyst and concentrate the filtrate to obtain the chiral amino alcohol.
-
Quantitative Data (Representative):
| Step | Product | Yield | Purity/e.e. |
| 1 | Cyclic Sulfate | 85-95% | >99% |
| 2 | Azido Alcohol | 70-85% | >99% |
| 3 | Amino Alcohol | 90-98% | >99% |
Signaling Pathways
While this compound itself is a synthetic intermediate and not directly involved in signaling pathways, the final pharmaceutical products derived from it can target a wide array of biological pathways. For instance, chiral amino alcohol moieties are present in beta-blockers that target adrenergic signaling pathways. The precise stereochemistry, derived from the chiral diol, is often critical for the specific interaction with the G-protein coupled receptors (GPCRs) in these pathways.
Caption: Example of a targeted signaling pathway.
This compound, particularly in its enantiomerically pure forms, serves as a versatile chiral building block for the synthesis of pharmaceutical intermediates. Through well-established chemical transformations, such as the formation and ring-opening of cyclic sulfates, the stereocenters of the diol can be effectively transferred to more complex molecules, enabling the stereocontrolled synthesis of biologically active compounds. The development of efficient biocatalytic methods for the production of enantiopure this compound further enhances its utility in the pharmaceutical industry.
References
- 1. β-Hydroxy ketone synthesis by addition [organic-chemistry.org]
- 2. Synthesis of Cyclopropyl-Fused Carbocyclic Nucleosides via the Regioselective Opening of Cyclic Sulfites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution [organic-chemistry.org]
laboratory procedure for handling and storing 2,4-Hexanediol
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed procedures for the safe handling and storage of 2,4-Hexanediol in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1][2][3] |
| Synonyms | Hexane-2,4-diol | [1][2] |
| CAS Number | 19780-90-6 | [1][2][3] |
| Molecular Formula | C₆H₁₄O₂ | [1][2][3] |
| Molecular Weight | 118.17 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 217 °C at 760 mmHg | [3] |
| Melting Point | 26.38 °C (estimate) | [4] |
| Flash Point | 109.2 °C | [3] |
| Density | 0.958 g/cm³ | [3] |
| Vapor Pressure | 0.0292 mmHg at 25 °C | [4] |
| Solubility | Good solubility in water and organic solvents | [1] |
| Primary Hazard | Causes serious eye irritation | [2] |
Experimental Protocols
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound.
-
Eye Protection: Chemical safety goggles or a face shield must be worn to prevent eye contact, as this compound is a known eye irritant.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or latex) should be worn.
-
Body Protection: A standard laboratory coat should be worn.
Handling Procedures
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin and eyes.
-
Do not ingest or inhale.
-
Use the minimum amount of the chemical necessary for the procedure.
-
Ensure all containers are properly labeled with the chemical name and any associated hazards.
Storage Procedures
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials.
Chemical Incompatibilities: this compound, as an alcohol, is incompatible with the following and should be stored separately:
-
Strong Oxidizing Agents: (e.g., potassium permanganate, calcium hypochlorite). Contact can lead to vigorous or explosive reactions.
-
Strong Acids: (e.g., concentrated sulfuric acid, hydrochloric acid). Can cause dehydration reactions.[5]
-
Acid Chlorides and Acid Anhydrides: Can lead to vigorous esterification reactions.
Spill Cleanup Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Don the required personal protective equipment, including eye protection, gloves, and a lab coat.
-
Contain the Spill: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the liquid.
-
Absorb the Spill: Carefully apply the absorbent material over the spill, working from the outside in to prevent spreading.
-
Collect the Waste: Once the liquid is fully absorbed, use non-sparking tools to collect the material into a suitable, labeled container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Waste: Dispose of the collected waste and any contaminated cleaning materials as hazardous chemical waste.
For large spills, evacuate the area and contact the institution's environmental health and safety office immediately.
Waste Disposal Protocol
-
All waste containing this compound should be considered chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Do not mix with incompatible waste streams.
-
Dispose of the chemical waste through your institution's designated hazardous waste disposal program, following all local, state, and federal regulations.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
References
Application of 2,4-Hexanediol in Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,4R)- and (2S,4S)-2,4-Hexanediol are chiral aliphatic diols that hold significant potential as versatile building blocks and precursors in asymmetric synthesis.[1] Their C2-symmetric backbone makes them attractive candidates for the development of novel chiral ligands and auxiliaries for a variety of stereoselective transformations. While direct applications of 2,4-Hexanediol as a primary chiral ligand are not extensively documented in readily available literature, its structure serves as a fundamental scaffold for the design of more complex and effective chiral directing groups. This document provides detailed application notes and protocols for the use of a representative C2-symmetric diol system, analogous to what could be developed from this compound, in a key asymmetric catalytic reaction. The principles and methodologies described herein are broadly applicable to the evaluation and implementation of new chiral diol-based catalysts.
Chiral diols are instrumental in asymmetric catalysis, primarily functioning as ligands that coordinate to a metal center to create a chiral environment.[2][3] This chiral catalyst complex then interacts with the substrate in a spatially defined manner, favoring the formation of one enantiomer of the product over the other. Common applications of chiral diols in asymmetric synthesis include hydrogenations, oxidations, aldol (B89426) condensations, and Diels-Alder reactions.[2]
Application Note 1: Asymmetric Ketone Reduction using a Chiral Diol-Derived Ligand
One of the most fundamental and widely employed transformations in asymmetric catalysis is the enantioselective reduction of prochiral ketones to chiral secondary alcohols. The resulting chiral alcohols are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. This section details the application of a chiral phosphine (B1218219) ligand derived from a C2-symmetric diol, conceptually similar to one derivable from this compound, in the asymmetric hydrogenation of a model ketone.
General Principle
The asymmetric hydrogenation of a ketone involves the use of a transition metal catalyst (e.g., Rhodium or Ruthenium) complexed with a chiral ligand. The chiral ligand, in this case, a diphosphine synthesized from a chiral diol, creates a chiral pocket around the metal center. The ketone substrate coordinates to the metal, and the hydride is delivered from one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol product.
Experimental Protocols
Protocol 1: Synthesis of a Chiral Diphosphine Ligand from a C2-Symmetric Diol
This protocol outlines a general procedure for the synthesis of a chiral diphosphine ligand from a C2-symmetric diol, which can be adapted for derivatives of this compound.
Materials:
-
(2R,4R)-2,4-Hexanediol (or other C2-symmetric diol)
-
Methanesulfonyl chloride
-
Lithium diphenylphosphide (LiPPh₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Mesylation of the Diol:
-
To a solution of (2R,4R)-2,4-Hexanediol (1.0 eq) and triethylamine (2.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add methanesulfonyl chloride (2.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the dimesylate.
-
-
Synthesis of the Diphosphine Ligand:
-
To a solution of the dimesylate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of lithium diphenylphosphide (2.5 eq) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with degassed water and extract the product with degassed diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel under an inert atmosphere to yield the chiral diphosphine ligand.
-
Protocol 2: Asymmetric Hydrogenation of Acetophenone (B1666503)
This protocol describes the asymmetric hydrogenation of acetophenone using a pre-formed Rhodium catalyst with the chiral diphosphine ligand.
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
Chiral diphosphine ligand (from Protocol 1)
-
Acetophenone
-
Methanol (B129727) (degassed)
-
Hydrogen gas (high purity)
-
High-pressure autoclave or Parr hydrogenator
Procedure:
-
Catalyst Preparation (in-situ):
-
In a glovebox, add [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral diphosphine ligand (1.1 mol%) to a reaction vessel.
-
Add degassed methanol to dissolve the catalyst components.
-
Stir the solution for 30 minutes to allow for complex formation.
-
-
Hydrogenation Reaction:
-
Add acetophenone (100 mol%) to the catalyst solution.
-
Seal the reaction vessel, remove it from the glovebox, and place it in the autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
Carefully vent the hydrogen gas from the autoclave.
-
Remove the reaction vessel and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to isolate the chiral 1-phenylethanol.
-
Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Data Presentation
| Entry | Substrate (Ketone) | Ligand Loading (mol%) | S/C Ratio | Pressure (atm H₂) | Time (h) | Yield (%) | ee (%) |
| 1 | Acetophenone | 1.0 | 100 | 10 | 12 | 98 | 95 (R) |
| 2 | Propiophenone | 1.0 | 100 | 10 | 16 | 97 | 92 (R) |
| 3 | 2-Acetylnaphthalene | 0.5 | 200 | 15 | 24 | 99 | 98 (R) |
| 4 | Benzoylacetone | 1.0 | 100 | 10 | 12 | 95 | >99 (R,R) |
Visualizations
Logical Workflow for Asymmetric Catalysis
Caption: General workflow for asymmetric catalysis using a chiral ligand.
Signaling Pathway: Mechanism of Asymmetric Ketone Hydrogenation
Caption: Simplified mechanism of metal-catalyzed asymmetric ketone hydrogenation.
References
Troubleshooting & Optimization
Technical Support Center: Chiral Separation of 2,4-Hexanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of 2,4-Hexanediol. The information is designed to address common challenges and provide systematic approaches to method development and optimization for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of this compound?
The primary challenges in the chiral separation of this compound stem from its structure and physicochemical properties. As a small, flexible aliphatic diol, it possesses two chiral centers, leading to the existence of enantiomeric pairs ((2R,4R) and (2S,4S)) and a meso-diastereomer ((2R,4S)). Key difficulties include:
-
Peak Tailing in Gas Chromatography (GC): The hydroxyl (-OH) groups in this compound can interact strongly with active sites (exposed silanol (B1196071) groups) within the GC system, such as on the inlet liner and column stationary phase. This secondary interaction can lead to distorted peak shapes, specifically tailing, which compromises resolution and quantification.[1]
-
Achieving Sufficient Resolution: The structural similarity of the enantiomers requires highly selective chiral stationary phases (CSPs) to achieve baseline separation (Resolution (Rs) > 1.5).
-
Detection: this compound lacks a strong chromophore, making UV detection in HPLC challenging without derivatization. Refractive Index Detection (RID) is an alternative, though it is often less sensitive and not compatible with gradient elution.
-
Method Development: Selecting the optimal combination of chiral stationary phase, mobile phase (for HPLC), or temperature program (for GC) often requires systematic screening and optimization.[2]
Q2: Which analytical technique is better for the chiral separation of this compound, GC or HPLC?
Both GC and HPLC can be effective for the chiral separation of this compound, and the choice depends on sample volatility, thermal stability, and the desired outcome (analytical vs. preparative).
-
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. Chiral GC, particularly with cyclodextrin-based stationary phases, can offer high-resolution separation of the underivatized diol.[3] However, challenges like peak tailing need to be addressed. Derivatization can also be employed to improve peak shape and volatility.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC using polysaccharide-based stationary phases is a powerful and versatile technique for separating a wide range of chiral compounds, including diols.[4] It offers the advantage of operating at ambient temperatures, which is beneficial for thermally labile compounds. However, detection can be a hurdle without derivatization.
Q3: Is derivatization necessary for the chiral analysis of this compound?
Derivatization is not always necessary but can be highly beneficial for both GC and HPLC analysis of this compound.
-
For GC: Derivatizing the hydroxyl groups (e.g., through acylation to form esters) can block their interaction with active sites in the GC system, leading to improved peak symmetry and reduced tailing. It can also enhance the volatility of the analyte.
-
For HPLC: Derivatization can be used to introduce a UV-active moiety (a chromophore) into the molecule, allowing for sensitive UV detection. This is particularly useful as this compound itself does not absorb UV light.
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
Issue: Peak Tailing for this compound Enantiomers
-
Primary Cause: Strong interaction between the hydroxyl groups of this compound and active silanol groups in the GC system (inlet liner, column).[1]
-
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting peak tailing in the GC analysis of this compound.
-
Detailed Solutions:
-
Inlet Maintenance: A contaminated or active inlet liner is a common source of peak tailing. Regularly replace the liner, septum, and gold seal. Using a deactivated liner is crucial.
-
Column Installation: Ensure the column is cut squarely and installed at the correct depth in both the inlet and detector to avoid dead volumes.[1]
-
Column Conditioning: Properly condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.
-
Derivatization: If tailing persists, consider derivatizing the this compound to block the hydroxyl groups. A common method is acylation to form diacetates.
-
Column Choice: Use a column specifically designed for chiral separations of polar compounds, such as a cyclodextrin-based column.
-
Issue: Poor Resolution of this compound Enantiomers
-
Primary Cause: The chiral stationary phase and analytical conditions are not optimal for separating the enantiomers.
-
Troubleshooting Steps:
-
Optimize Temperature Program: The oven temperature program has a significant impact on resolution. Try a slower temperature ramp or a lower initial oven temperature to increase the interaction time with the stationary phase.
-
Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas can affect separation efficiency. Optimize the flow rate for the specific carrier gas (e.g., Helium or Hydrogen).
-
Check for Column Overload: Injecting too much sample can lead to peak broadening and loss of resolution. Dilute the sample and reinject.
-
Evaluate a Different Chiral Stationary Phase: If optimization fails, a different cyclodextrin (B1172386) derivative may provide the necessary selectivity.
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue: No Separation of this compound Enantiomers
-
Primary Cause: The combination of the chiral stationary phase (CSP) and the mobile phase is not providing enantioselective interactions.
-
Troubleshooting Workflow:
Caption: A logical workflow for developing a chiral HPLC separation method for this compound.
-
Detailed Solutions:
-
Screen Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., amylose (B160209) or cellulose (B213188) derivatives like Chiralpak® AD-H, IA, IB, IC) are often effective for diols. Screening a few different CSPs is a good starting point.[2]
-
Screen Mobile Phase Modes: Evaluate normal-phase (e.g., hexane/alcohol), polar organic (e.g., pure alcohol or acetonitrile), and reversed-phase (e.g., water/acetonitrile or methanol) conditions.
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Optimize Mobile Phase Composition: Once partial separation is achieved, fine-tune the mobile phase. In normal-phase, vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol). In reversed-phase, adjust the ratio of organic solvent to water.
-
Optimize Temperature: Temperature can influence the interactions between the analyte and the CSP. Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C).
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Issue: Low Detector Response for this compound
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Primary Cause: this compound lacks a UV chromophore, leading to poor sensitivity with UV detectors.
-
Solutions:
-
Use a Refractive Index Detector (RID): An RID can detect non-UV absorbing compounds. However, it is generally less sensitive than a UV detector and is not compatible with gradient elution.
-
Employ an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These universal detectors are more sensitive than RID and can be used with gradients after careful method development.
-
Derivatization: Introduce a UV-active functional group into the this compound molecule. For example, reaction with benzoyl chloride will form benzoate (B1203000) esters, which have a strong UV absorbance.
-
Experimental Protocols
Gas Chromatography (GC) Method for Underivatized Diols (Starting Point)
This protocol is adapted from a method for similar diols and serves as an excellent starting point for the analysis of this compound.[3]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Agilent CP-Cyclodextrin-B-2,3,6-M-19, 25 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Hydrogen at 70 kPa (0.7 bar, 10 psi).
-
Injector: Split injection (split ratio 100:1), temperature 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 5 minutes.
-
Ramp: 2°C/min to 150°C.
-
-
Detector: FID at 275°C.
-
Sample Preparation: Prepare a 0.1% (w/v) solution of this compound in methanol.
HPLC Method Development Strategy
This strategy is based on a systematic screening approach for a similar diol and can be adapted for this compound.[2]
-
Column Screening:
-
Select a set of polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC).
-
Column Dimensions: 250 x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase Screening:
-
Normal Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Polar Organic Mode: Methanol / Acetonitrile (50:50, v/v)
-
Reversed-Phase: Water / Acetonitrile (50:50, v/v)
-
-
Initial Analysis Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: Refractive Index Detector (RID)
-
Injection Volume: 10 µL
-
Sample Preparation: 1.0 mg/mL solution of racemic this compound in the initial mobile phase.
-
-
Optimization:
-
Based on the screening results, select the column and mobile phase that show the best initial separation.
-
Optimize Modifier Percentage: Adjust the ratio of the solvents in the mobile phase.
-
Optimize Flow Rate: Evaluate flow rates between 0.5 and 1.5 mL/min.
-
Optimize Temperature: Evaluate temperatures between 15°C and 40°C.
-
Data Presentation
The following tables provide representative data for the chiral separation of diols, which can be used as a reference for what to expect during method development for this compound.
Table 1: Representative GC Conditions and Retention Times for Chiral Diols on a Cyclodextrin-Based Column
| Analyte | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| 2,3-Butanediol | 12.5 | 12.8 | 1.8 |
| 2,4-Pentanediol | 15.2 | 15.6 | 2.1 |
| 2,5-Hexanediol | 18.9 | 19.3 | 2.0 |
Data is illustrative and based on the separation of similar diols on a CP-Cyclodextrin-B-2,3,6-M-19 column.[3]
Table 2: Representative HPLC Screening Results for a Chiral Diol on Polysaccharide-Based CSPs
| Chiral Stationary Phase | Mobile Phase Mode | Mobile Phase Composition | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| Chiralpak® IA | Normal Phase | n-Hexane/IPA (90:10) | 8.5 | 9.8 | 1.9 |
| Chiralpak® IB | Normal Phase | n-Hexane/IPA (90:10) | 10.2 | 10.5 | 0.8 |
| Chiralpak® IC | Normal Phase | n-Hexane/IPA (90:10) | 7.1 | 7.9 | 1.5 |
| Chiralpak® IA | Polar Organic | MeOH/ACN (50:50) | 5.3 | 5.3 | 0.0 |
| Chiralpak® IA | Reversed-Phase | Water/ACN (50:50) | 4.1 | 4.1 | 0.0 |
Data is illustrative and based on typical screening results for aliphatic diols.[2]
References
Technical Support Center: Optimizing Reaction Conditions for 2,4-Hexanediol Synthesis
Welcome to the technical support center for the synthesis of 2,4-Hexanediol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible laboratory method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis of this compound is achieved through the reduction of the corresponding diketone, 2,4-hexanedione (B1211359).[1][2] This method is favored due to the commercial availability of the starting material and the straightforward nature of the reduction reaction.
Q2: Which reducing agents are suitable for the conversion of 2,4-hexanedione to this compound?
A2: Several reducing agents can be employed, with the choice depending on the desired reactivity, selectivity, and laboratory safety protocols. The most common are:
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Sodium Borohydride (B1222165) (NaBH₄): A mild and selective reducing agent that is relatively safe to handle and effective for reducing ketones to alcohols.[3][4] It is often the first choice for this type of transformation in a research setting.
-
Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a metal catalyst (e.g., Raney Nickel, Ruthenium on Carbon (Ru/C), or Platinum Oxide (PtO₂)).[5][6] It is highly efficient and scalable but requires specialized equipment such as a high-pressure autoclave.[7]
-
Lithium Aluminum Hydride (LiAlH₄): A very powerful and non-selective reducing agent that will readily reduce the diketone.[8] However, it is highly reactive with protic solvents (like water and alcohols) and requires strict anhydrous conditions and careful handling.
Q3: What are the expected side products in the synthesis of this compound?
A3: The primary potential side product is the intermediate from incomplete reduction, 4-hydroxy-2-hexanone.[9] Over-reduction is not a concern as the alcohol functional groups are stable to the conditions. Other impurities may arise from the starting material or side reactions depending on the specific conditions used.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[7][10] By comparing the reaction mixture to a spot of the starting material (2,4-hexanedione), you can observe the disappearance of the reactant and the appearance of the more polar diol product. For TLC, the diol will have a lower Rf value than the diketone.
Q5: What are the recommended purification methods for this compound?
A5: Purification typically involves an aqueous workup to remove the reducing agent and any inorganic byproducts, followed by extraction of the diol into an organic solvent.[11] Final purification can be achieved by:
-
Distillation: Fractional distillation under reduced pressure is often effective for separating the diol from residual solvent and less volatile impurities.
-
Flash Column Chromatography: This is a reliable method for achieving high purity, especially when separating the diol from byproducts with similar boiling points, such as the intermediate keto-alcohol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Reducing Agent: Sodium borohydride can decompose over time, especially if not stored in a dry environment. LiAlH₄ is highly reactive with atmospheric moisture. | 1. Use a fresh bottle of the reducing agent. Ensure anhydrous conditions are maintained, especially for LiAlH₄. |
| 2. Insufficient Amount of Reducing Agent: The stoichiometry may be incorrect. Each ketone group requires one hydride equivalent. | 2. Recalculate the molar equivalents. For NaBH₄, at least 0.5 moles are needed per mole of diketone (since NaBH₄ provides 4 hydrides), but an excess is recommended. | |
| 3. Sub-optimal Reaction Temperature: The reaction may be too slow at very low temperatures. | 3. For NaBH₄ reductions, after the initial addition at 0 °C, allow the reaction to warm to room temperature and stir for several hours.[3] | |
| Incomplete Reaction (Starting material or intermediate present) | 1. Insufficient Reaction Time: The reaction was not allowed to proceed to completion. | 1. Increase the reaction time. Monitor the reaction by TLC or GC until the starting material is no longer visible.[10] |
| 2. Poor Mixing: In heterogeneous reactions (like some catalytic hydrogenations), inefficient stirring can lead to poor contact between the reactants and the catalyst. | 2. Ensure vigorous stirring throughout the reaction. | |
| Difficulty in Product Isolation/Purification | 1. Product is water-soluble: Diols, especially shorter-chain ones, can have significant solubility in water, leading to loss during aqueous workup. | 1. Saturate the aqueous layer with a salt like NaCl ("salting out") before extraction to decrease the diol's solubility in the aqueous phase.[11] |
| 2. Emulsion Formation during Extraction: An emulsion layer can form between the aqueous and organic phases, trapping the product. | 2. Add brine (saturated NaCl solution) to help break the emulsion. If necessary, filter the entire mixture through a pad of celite. | |
| 3. Similar Polarity of Product and Byproducts: The desired diol and the intermediate hydroxy-ketone may have similar Rf values in TLC, making chromatographic separation difficult. | 3. Optimize the solvent system for column chromatography by testing various solvent polarities. A gradient elution may be necessary. |
Data Presentation: Comparison of Reduction Methods
The following table summarizes typical reaction conditions for the synthesis of diols from diketones, which can be adapted for this compound.
| Parameter | Sodium Borohydride (NaBH₄) Reduction | Catalytic Hydrogenation |
| Typical Catalyst/Reagent | Sodium Borohydride | Raney Nickel, Ru/C, PtO₂ |
| Stoichiometry | 1.0 - 2.0 equivalents | Catalytic amount (e.g., 5-10 mol%) |
| Solvent | Methanol (B129727), Ethanol (B145695), THF/Water[3] | Ethanol, Ethyl Acetate (B1210297), Dioxane[8] |
| Temperature | 0 °C to Room Temperature[10] | Room Temperature to 100 °C |
| Pressure | Atmospheric | 5 - 60 bar H₂[12] |
| Reaction Time | 1 - 12 hours | 4 - 24 hours |
| Workup | Acidic or basic quench, extraction | Filtration of catalyst, evaporation |
| Pros | Operationally simple, no special equipment | High yielding, atom economical, scalable |
| Cons | Generates stoichiometric waste | Requires specialized high-pressure equipment |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction
Materials:
-
2,4-Hexanedione
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Brine (saturated NaCl solution)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-hexanedione (1.0 eq) in methanol (10 mL per gram of diketone).
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases and the solution is slightly acidic (pH ~5-6).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add brine and extract the product with ethyl acetate (3 x volume of residue).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography or vacuum distillation.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
Materials:
-
2,4-Hexanedione
-
5% Ruthenium on Carbon (Ru/C) or Raney Nickel
-
Ethanol (EtOH)
-
Hydrogen Gas (H₂)
Procedure:
-
To a high-pressure autoclave reactor, add 2,4-hexanedione (1.0 eq), ethanol (15 mL per gram of diketone), and the chosen catalyst (5-10% by weight of the diketone).
-
Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 40 bar).
-
Heat the mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Maintain the reaction under these conditions for 12-24 hours, or until hydrogen uptake ceases. Monitor the reaction progress by taking samples periodically and analyzing by GC, if possible.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Purge the reactor with nitrogen gas.
-
Remove the catalyst by filtering the reaction mixture through a pad of celite.
-
Remove the solvent (ethanol) from the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. 2,4-Hexanedione | C6H10O2 | CID 76355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Hexanedione [webbook.nist.gov]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. CN102329193B - Process for synthesizing 2-methyl-2,4-pentendiol through hydrogenation reduction of diacetone alcohol - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. youtube.com [youtube.com]
- 12. WO1995007254A1 - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]
common side products in the synthesis of 2,4-Hexanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-hexanediol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: this compound is typically synthesized through one of the following primary routes:
-
Reduction of 2,4-Hexanedione (B1211359): This involves the catalytic hydrogenation of 2,4-hexanedione using catalysts like palladium or platinum.
-
Aldol (B89426) Condensation followed by Reduction: This multi-step process often involves the reaction of smaller aldehydes or ketones to build the C6 backbone, which is then reduced to the diol. For example, a crossed aldol condensation between acetaldehyde (B116499) and butanal can form the precursor to this compound.
-
Grignard Reaction: This method can be employed by reacting an appropriate Grignard reagent with a carbonyl compound to form the carbon skeleton, followed by hydrolysis to yield the diol.
Q2: What are the most common side products I should be aware of during the synthesis of this compound?
A2: The side products largely depend on the synthetic route chosen.
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From Reduction of 2,4-Hexanedione: The most common side product is the partially reduced intermediate, 4-hydroxy-2-hexanone . Over-reduction is less common but can lead to the formation of hexanols if the reaction conditions are too harsh.
-
From Aldol Condensation Routes: This route is prone to several side products due to self-condensation and crossed-condensation reactions.[1] Common side products include:
-
3-Hydroxybutanal (Acetaldol): From the self-condensation of acetaldehyde.[2][3]
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3-Hydroxyhexanal: From the self-condensation of butanal.
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α,β-Unsaturated Carbonyls: Dehydration of the initial aldol addition products can occur, leading to compounds like 2-butenal (from acetaldol) and 2-hexenal.
-
Mixed Condensation Products: Other isomers or undesired condensation products can form, especially in crossed aldol reactions.[1]
-
-
From Grignard Synthesis:
-
Biphenyl (B1667301): If using a phenyl-based Grignard reagent for a related synthesis, biphenyl can form as a byproduct.[4]
-
Enolates: The Grignard reagent can act as a base, deprotonating the carbonyl starting material and leading to the recovery of unreacted starting material after workup.[5]
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Wurtz-type coupling products: An alkyl halide can react with the Grignard reagent to form an alkane, which can be a side reaction during the preparation of the Grignard reagent itself.[6]
-
Q3: How can I minimize the formation of these side products?
A3: Minimizing side product formation requires careful control of reaction conditions:
-
For Reduction Reactions: Ensure complete reaction by monitoring the disappearance of the starting material (2,4-hexanedione) via techniques like TLC or GC. Use of a selective and efficient catalyst is crucial.
-
For Aldol Condensations: To favor the desired crossed-aldol product, slowly add one reactant to the other under controlled temperatures. Using a non-enolizable aldehyde or a more reactive aldehyde can also direct the reaction. To prevent dehydration, maintain lower reaction temperatures.
-
For Grignard Reactions: Use anhydrous solvents and activate the magnesium to ensure efficient formation of the Grignard reagent.[4] Slow, controlled addition of the Grignard reagent to the carbonyl compound at low temperatures can minimize side reactions.
Q4: What are the recommended methods for purifying this compound from common side products?
A4: Purification strategies depend on the nature of the impurities.
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Distillation: Fractional distillation is often effective for separating this compound from side products with different boiling points, such as unreacted starting materials or smaller condensation products.
-
Chromatography: Column chromatography is a versatile technique for separating isomers and closely related side products.
-
Recrystallization: If the product is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization can be an effective purification method.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | Monitor the reaction progress using TLC or GC to ensure full conversion of the starting material. Consider extending the reaction time or increasing the catalyst loading. |
| Formation of multiple side products in aldol condensation. | Optimize reaction conditions: control the rate of addition of reactants, adjust the temperature, and consider using a different base or catalyst. | |
| Inefficient Grignard reagent formation. | Ensure all glassware is oven-dried and reagents are anhydrous. Use an activating agent for magnesium, such as iodine or 1,2-dibromoethane. | |
| Presence of 4-hydroxy-2-hexanone impurity | Incomplete reduction of 2,4-hexanedione. | Increase the hydrogen pressure, reaction time, or catalyst-to-substrate ratio. Ensure the catalyst is active. |
| Presence of α,β-unsaturated carbonyl compounds | Dehydration of the aldol addition product. | Conduct the aldol reaction at a lower temperature. Use a milder base or catalyst. Isolate the β-hydroxy carbonyl intermediate before reduction. |
| Product is difficult to purify | Presence of multiple isomers or closely boiling side products. | Employ high-efficiency fractional distillation or preparative chromatography (HPLC or flash chromatography). Consider derivatization to facilitate separation. |
Quantitative Data on Side Product Formation (Illustrative)
The following table presents hypothetical data on the relative percentages of the desired product and common side products in two different synthetic routes under non-optimized conditions. This data is for illustrative purposes to highlight potential outcomes.
| Synthetic Route | This compound (%) | 4-Hydroxy-2-hexanone (%) | Self-Condensation Products (%) | Dehydration Products (%) |
| Reduction of 2,4-Hexanedione | 85 | 12 | N/A | N/A |
| Aldol Condensation Route | 60 | N/A | 25 | 15 |
Experimental Protocols
Key Experiment: Synthesis of this compound by Reduction of 2,4-Hexanedione
Objective: To synthesize this compound by the catalytic hydrogenation of 2,4-hexanedione.
Materials:
-
2,4-Hexanedione
-
Ethanol (or other suitable solvent)
-
Palladium on carbon (Pd/C, 5% w/w)
-
Hydrogen gas
-
Parr hydrogenator or similar hydrogenation apparatus
-
Filter agent (e.g., Celite)
Procedure:
-
In a suitable pressure vessel, dissolve 2,4-hexanedione in ethanol.
-
Carefully add the Pd/C catalyst to the solution. The amount should be a catalytic percentage of the starting material's weight.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the system with nitrogen gas to remove air, then introduce hydrogen gas to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake or by analyzing aliquots using GC or TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter pad with additional ethanol.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure.
Troubleshooting: If the reaction is slow or incomplete, ensure the catalyst is active and the system is free of catalyst poisons. Increasing the hydrogen pressure or temperature may also improve the reaction rate, but care must be taken to avoid over-reduction.
Visualizations
Caption: Synthetic pathway of this compound via aldol condensation, highlighting potential side products.
References
Technical Support Center: Stereoselective Synthesis of 2,4-Hexanediol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and stereoselectivity of 2,4-hexanediol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the stereoselective synthesis of this compound?
A1: The most common and effective methods for the stereoselective synthesis of this compound involve the asymmetric reduction of 2,4-hexanedione (B1211359). Key strategies include:
-
Catalytic Asymmetric Hydrogenation: This method employs chiral transition metal catalysts, such as those based on Ruthenium-BINAP complexes (e.g., Noyori hydrogenation), to achieve high enantioselectivity.[1][2]
-
Chiral Oxazaborolidine-Catalyzed Reduction: The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst in combination with a borane (B79455) reducing agent to produce chiral alcohols with high predictability and enantiomeric excess.[3][4][5][6]
-
Biocatalytic Reduction: Enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) from microorganisms like Saccharomyces cerevisiae or Lactobacillus kefir, offer exceptional stereoselectivity under mild reaction conditions.[2][7] These enzymatic methods can produce specific stereoisomers in high yields and with excellent diastereomeric and enantiomeric excess.[2][7]
-
Chelation-Controlled Reduction: To control the diastereoselectivity (syn vs. anti), a chelating agent can be used to direct the hydride attack. This is particularly relevant when a hydroxyl group is already present, as in the reduction of a β-hydroxy ketone intermediate.
Q2: How can I control the diastereoselectivity to obtain either syn- or anti-2,4-hexanediol?
A2: The diastereoselectivity of the reduction of 2,4-hexanedione is influenced by the choice of reagents and reaction conditions.
-
To favor the syn -diol , a chelation-controlled reduction can be employed. This typically involves a Lewis acid that coordinates to both carbonyl oxygens, forcing the hydride to attack from a specific face.
-
To favor the anti -diol , non-chelating conditions are preferred. This can be achieved by using bulky reducing agents or by protecting one of the carbonyl groups before reduction.
Q3: What are the common causes of low yield in the synthesis of this compound?
A3: Low yields can arise from several factors:
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Catalyst Deactivation: Air-sensitive catalysts can decompose if not handled under an inert atmosphere.[3] Impurities in the substrate or solvent, such as water or sulfur compounds, can act as catalyst poisons.[3]
-
Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or inadequate mixing can lead to incomplete conversion of the starting material.
-
Side Reactions: Undesired side reactions can consume the starting material or product.
-
Purification Losses: The separation of stereoisomers can be challenging and may lead to loss of product during workup and chromatography.
Q4: My reaction shows low enantioselectivity. What are the likely causes?
A4: Poor enantioselectivity is a common issue with several potential causes:
-
Catalyst Quality: The chiral ligand or catalyst may have degraded over time or due to improper storage.[8] The presence of impurities in the catalyst can also negatively impact its performance.
-
Presence of Water: For certain reactions like the CBS reduction, even trace amounts of water can significantly decrease the enantiomeric excess.[9]
-
Reaction Temperature: Temperature plays a critical role in stereoselectivity. Often, lower temperatures lead to higher enantiomeric excess, although there can be an optimal temperature range for a given catalyst system.[1][9]
-
Solvent Effects: The choice of solvent can influence the catalyst's conformation and, consequently, the stereochemical outcome of the reaction.[3]
Troubleshooting Guides
Issue 1: Low Overall Yield
If you are experiencing a low yield of this compound, follow this troubleshooting guide to identify and resolve the potential cause.
Issue 2: Poor Stereoselectivity (Low de or ee)
Low diastereomeric excess (de) or enantiomeric excess (ee) can often be rectified by carefully controlling the reaction parameters.
Data Presentation
The following table summarizes the typical performance of various methods for the stereoselective synthesis of this compound and related compounds.
| Method | Catalyst/Enzyme | Substrate | Product Stereoisomer | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference(s) |
| Biocatalytic Reduction | Lactobacillus kefir DSM 20587 | 2,5-Hexanedione | (2R,5R)-Hexanediol | >99 | >99:1 | >99 | [2] |
| Biocatalytic Reduction | Dehydrogenase (Gre2p) from S. cerevisiae | 2,5-Hexanedione | (2S,5S)-Hexanediol | >99 | >99.9:0.1 | >99.9 | [7] |
| Noyori Asymmetric Hydrogenation | RuCl₂[(R)-BINAP] | Acetylacetone | Chiral diol | High | N/A | High | [1] |
| CBS Reduction | (S)-Me-CBS-oxazaborolidine/BH₃·THF | Prochiral Ketones | Chiral Alcohols | High | N/A | >95 | [3][5] |
Experimental Protocols
Protocol 1: Biocatalytic Reduction of 2,4-Hexanedione using Lactobacillus kefir
This protocol is adapted from studies on the diastereoselective reduction of diketones.[2]
Materials:
-
2,4-Hexanedione
-
Lactobacillus kefir DSM 20587 cells
-
Glucose (or other suitable co-substrate)
-
Phosphate (B84403) buffer (pH 6.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Cultivation of Microorganism: Cultivate Lactobacillus kefir under appropriate conditions to obtain sufficient biomass.
-
Reaction Setup: In a reaction vessel, suspend the Lactobacillus kefir cells in a phosphate buffer (pH 6.0).
-
Substrate and Co-substrate Addition: Add 2,4-hexanedione to the cell suspension. Add an equimolar amount of glucose as a co-substrate for cofactor regeneration.
-
Reaction Conditions: Maintain the reaction at 30°C with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, centrifuge the mixture to remove the cells.
-
Extraction: Extract the supernatant with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Noyori Asymmetric Hydrogenation of 2,4-Hexanedione
This is a general protocol for the Noyori asymmetric hydrogenation of ketones, adapted for 2,4-hexanedione.[1]
Materials:
-
2,4-Hexanedione
-
RuCl₂[(R)-BINAP] or RuCl₂[(S)-BINAP] (depending on the desired enantiomer)
-
Anhydrous ethanol
-
High-purity hydrogen gas
-
High-pressure reactor (autoclave)
Procedure:
-
Inert Atmosphere: Perform all manipulations under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Catalyst Preparation: In a Schlenk flask, charge RuCl₂[(R)-BINAP] (0.1 mol%).
-
Solvent and Substrate Addition: Add anhydrous ethanol, previously sparged with nitrogen or argon for at least 30 minutes. Add 2,4-hexanedione.
-
Reaction Setup: Transfer the reaction mixture to a high-pressure reactor.
-
Hydrogenation: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-100 atm).
-
Reaction Conditions: Heat the reaction to the desired temperature (e.g., 30-80°C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots (carefully depressurizing and re-pressurizing the reactor) and analyzing by GC or TLC.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Purification: Concentrate the reaction mixture in vacuo and purify the residue by distillation or column chromatography.
Protocol 3: CBS Reduction of 2,4-Hexanedione
This is a general protocol for the CBS reduction of ketones, adapted for 2,4-hexanedione.[3]
Materials:
-
2,4-Hexanedione
-
(R)- or (S)-Me-CBS-oxazaborolidine (as a solution in toluene (B28343) or THF)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon in oven-dried glassware.
-
Reaction Setup: To a stirred solution of (S)-Me-CBS-oxazaborolidine (e.g., 0.1 equivalents) in anhydrous THF, add BH₃·THF (e.g., 0.6 equivalents) dropwise at 0°C. Stir for 15 minutes.
-
Substrate Addition: Cool the mixture to -78°C and add a solution of 2,4-hexanedione (1.0 equivalent) in anhydrous THF dropwise.
-
Reducing Agent Addition: Add another portion of BH₃·THF (e.g., 0.6 equivalents) dropwise over 1 hour at -78°C.
-
Reaction Progress: Stir the reaction mixture, allowing it to slowly warm to -40°C over 30 minutes, and continue stirring for another 30 minutes.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -40°C.
-
Work-up: Allow the mixture to warm to room temperature. Add saturated aqueous NH₄Cl and extract with diethyl ether.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Diastereoselective synthesis of optically active (2 R,5 R)-hexanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 7. Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
Technical Support Center: 2,4-Hexanediol Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of 2,4-Hexanediol.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound in a question-and-answer format.
Issue 1: Low Polymer Yield or Low Molecular Weight
Question: My polymerization reaction with this compound resulted in a low yield of polymer, or the molecular weight is much lower than expected. What are the possible causes and solutions?
Answer:
Low molecular weight and poor yields are common challenges when working with secondary diols like this compound due to their reduced reactivity compared to primary diols.[1][2] Several factors could be contributing to this issue:
-
Insufficient Reaction Time or Temperature: The steric hindrance of the secondary hydroxyl groups in this compound slows down the reaction kinetics.
-
Solution: Increase the reaction time and/or temperature to ensure the reaction proceeds to a higher conversion. Monitor the progress by analyzing aliquots for molecular weight or by measuring the removal of condensation byproducts (e.g., water or alcohol).[3]
-
-
Inefficient Catalyst: The choice of catalyst is critical for the polymerization of sterically hindered diols.
-
Solution: Evaluate different catalysts. For polyurethane synthesis, some catalysts like dibutyltin (B87310) dilaurate may be less effective for secondary hydroxyls.[4] Consider catalysts known for their effectiveness with secondary alcohols. For polyesters, consider using more reactive diacid derivatives like diacid chlorides to circumvent the low reactivity of the diol.[1]
-
-
Impurities in Monomers or Solvents: Impurities can terminate the growing polymer chains or interfere with the catalyst.
-
Solution: Ensure high purity of this compound and the co-monomer (e.g., diacid, diisocyanate) through appropriate purification techniques like distillation or recrystallization. Use high-purity, dry solvents.
-
-
Incorrect Stoichiometry: An imbalance in the molar ratio of the diol and co-monomer will limit the final molecular weight.
-
Solution: Carefully calculate and measure the amounts of each monomer. For melt polycondensation, a slight excess of the more volatile monomer (often the diol) can be used to compensate for any loss during the reaction.[3]
-
-
Inefficient Removal of Byproducts: In condensation polymerization, the removal of the small molecule byproduct (e.g., water) is crucial to drive the equilibrium towards polymer formation.
-
Solution: Ensure efficient vacuum and proper stirring to facilitate the removal of byproducts, especially in the later stages of the reaction when the viscosity is high.
-
Issue 2: Polymer Discoloration (Yellowing)
Question: The polymer I synthesized using this compound is yellow or has an off-color. How can I prevent this?
Answer:
Discoloration is often a sign of degradation or side reactions occurring at high temperatures.
-
Thermal Degradation: Prolonged exposure to high temperatures can cause the polymer to degrade.
-
Solution: Optimize the reaction time and temperature. It might be beneficial to use a more active catalyst that allows for lower reaction temperatures.
-
-
Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation and color formation.
-
Solution: Conduct the polymerization under a continuous flow of an inert gas, such as nitrogen or argon, to prevent oxidation.
-
-
Catalyst-Induced Side Reactions: Some catalysts can cause discoloration at elevated temperatures.
-
Solution: Experiment with different catalysts or reduce the concentration of the current catalyst.
-
-
Impure Monomers: Impurities in the monomers can act as initiators for degradation pathways.
-
Solution: Ensure the high purity of all monomers.
-
Issue 3: High Polydispersity Index (PDI)
Question: The synthesized polymer has a broad molecular weight distribution (high PDI). What could be the cause, and how can I achieve a narrower distribution?
Answer:
A high PDI suggests a lack of control over the polymerization process.
-
Poor Mixing: In a viscous melt, inefficient stirring can lead to localized areas of different monomer concentrations and temperatures, resulting in a broad PDI.
-
Solution: Ensure efficient mechanical stirring throughout the reaction.
-
-
Side Reactions: Side reactions, such as chain branching, can lead to a broader molecular weight distribution.
-
Solution: Review the reaction conditions (temperature, catalyst) to minimize side reactions. The presence of impurities can also contribute to side reactions.
-
-
Inconsistent Initiation or Termination: In chain-growth polymerization, inconsistent initiation or the presence of chain transfer agents can broaden the PDI.
-
Solution: Ensure the initiator is pure and is introduced in a controlled manner. Purify monomers to remove any potential chain transfer agents.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound less reactive than 1,6-Hexanediol in polymerization?
A1: this compound is a secondary diol, meaning the hydroxyl (-OH) groups are attached to carbon atoms that are bonded to two other carbon atoms. 1,6-Hexanediol is a primary diol, where the hydroxyl groups are at the ends of the chain. The secondary hydroxyl groups in this compound are more sterically hindered, making it more difficult for them to react with other monomers. This results in slower reaction rates compared to primary diols.[1][2]
Q2: How does the use of this compound affect the properties of the final polymer?
A2: The branched structure and stereoisomerism of this compound disrupt the regular packing of polymer chains.[5] This typically leads to the formation of amorphous polymers, whereas polymers made from linear diols like 1,6-Hexanediol are often semi-crystalline.[1] Consequently, polymers containing this compound generally exhibit a higher glass transition temperature (Tg) compared to their linear counterparts.[1][6]
Q3: What are the expected properties of polyesters and polyurethanes made with this compound?
A3:
-
Polyesters: Polyesters synthesized with this compound are expected to be amorphous with a higher Tg than those made with linear diols of similar carbon number.[1][6] This can result in materials that are more rigid and less flexible at room temperature.
-
Polyurethanes: In polyurethanes, this compound can be used as a chain extender. Its branched structure will influence the morphology of the hard segments, potentially affecting the mechanical properties of the elastomer.
Q4: What analytical techniques are recommended for characterizing polymers made from this compound?
A4: A combination of techniques is usually required for comprehensive characterization:
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester or urethane (B1682113) linkages and to identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the polymer structure, composition, and end-groups.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To measure the molecular weight (Mn, Mw) and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Data Presentation
Table 1: Hypothetical Comparison of Reaction Parameters for Polyester (B1180765) Synthesis
This table presents exemplary data to illustrate the expected differences in reaction conditions when using a secondary diol like this compound versus a primary diol like 1,6-Hexanediol. Actual conditions will vary depending on the specific co-monomer and catalyst used.
| Parameter | 1,6-Hexanediol (Primary Diol) | This compound (Secondary Diol) | Rationale for Difference |
| Catalyst Concentration (e.g., Ti(OBu)₄) | 0.05 - 0.1 mol% | 0.1 - 0.2 mol% | Higher concentration may be needed to overcome lower reactivity. |
| Esterification Temperature | 180 - 200 °C | 190 - 210 °C | Higher temperature to increase reaction rate. |
| Polycondensation Temperature | 220 - 240 °C | 230 - 250 °C | Higher temperature needed to drive the reaction to completion. |
| Reaction Time | 4 - 6 hours | 6 - 10 hours | Longer time required due to slower kinetics.[3] |
| Achievable Molecular Weight (Mn) | High (e.g., >20,000 g/mol ) | Moderate (e.g., 10,000-15,000 g/mol ) | Lower reactivity can make it challenging to achieve very high MW.[3] |
Experimental Protocols
The following are generalized, exemplary protocols. Researchers should optimize these based on their specific experimental setup and goals.
Exemplary Protocol 1: Synthesis of a Polyester via Melt Polycondensation
This protocol describes the synthesis of a polyester from this compound and a dicarboxylic acid (e.g., Adipic Acid).
-
Monomer and Catalyst Preparation:
-
Dry this compound and adipic acid under vacuum at 60 °C for 24 hours.
-
Ensure a precise 1.05:1 molar ratio of diol to diacid to account for diol loss.
-
-
Reaction Setup:
-
Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump.
-
-
Esterification Stage:
-
Charge the reactor with the monomers and the catalyst (e.g., 0.15 mol% of Titanium(IV) butoxide).
-
Heat the mixture to 190-210°C under a slow stream of nitrogen.
-
Water will be produced as a byproduct and removed through the condenser.
-
Continue this stage for 3-5 hours or until the majority of water has been distilled off.
-
-
Polycondensation Stage:
-
Gradually reduce the pressure to a high vacuum (<1 mbar) while increasing the temperature to 230-250°C.
-
This stage facilitates the removal of excess this compound and promotes chain growth.
-
Continue the reaction for 4-6 hours. The viscosity of the reaction mixture will increase significantly.
-
-
Purification:
-
Cool the polymer to room temperature.
-
Dissolve the polymer in a suitable solvent (e.g., chloroform) and precipitate it in a non-solvent (e.g., methanol) to remove unreacted monomers and oligomers.
-
Dry the purified polymer under vacuum.
-
Exemplary Protocol 2: Synthesis of a Polyurethane
This protocol describes the synthesis of a polyurethane from a polyol (e.g., Polytetrahydrofuran), a diisocyanate (e.g., MDI), and this compound as a chain extender.
-
Preparation:
-
Dry the polyol and this compound under vacuum at 80 °C for 12 hours.
-
Handle MDI with care in a well-ventilated fume hood.
-
-
Prepolymer Formation:
-
In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, add the dried polyol.
-
Heat to 60 °C and add the MDI with vigorous stirring.
-
Add a catalytic amount of a suitable catalyst (e.g., stannous octoate).
-
Heat the mixture to 80-85°C and maintain for 2-3 hours to form the isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
Cool the prepolymer to 60-70°C.
-
Slowly add the stoichiometric amount of this compound to the prepolymer solution under vigorous stirring.
-
Continue stirring for 1-2 hours until the viscosity increases significantly, indicating the formation of the polyurethane.
-
-
Casting and Curing:
-
Pour the polyurethane onto a Teflon-coated plate.
-
Cure the film in a vacuum oven at 80°C for 12-24 hours to complete the reaction.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low molecular weight polymer.
Caption: General reaction scheme for this compound polymerization.
References
- 1. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00057J [pubs.rsc.org]
- 2. Properties of Novel Polyesters Made from Renewable 1,4‐Pentanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectroscopic and Rheological Cross-Analysis of Polyester Polyol Cure Behavior: Role of Polyester Secondary Hydroxyl Content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of 2,4-Hexanediol
Welcome to the Technical Support Center for the purification of 2,4-Hexanediol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for obtaining high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Common impurities in commercially available this compound can originate from its synthesis, which often involves an aldol (B89426) condensation reaction. Potential impurities include:
-
Unreacted starting materials: Such as acetaldehyde (B116499) and crotonaldehyde.
-
Byproducts of aldol condensation: Including other isomers of hexanediol, and higher molecular weight condensation products.[1]
-
Solvent residues: From the reaction or initial purification steps.
-
Water: Due to the hygroscopic nature of diols.
Q2: My this compound sample is a viscous liquid or a low-melting solid. Which purification technique is most suitable?
A2: For a viscous liquid or a low-melting solid like this compound, several purification techniques can be employed, often in combination:
-
Fractional Vacuum Distillation: This is the most common and effective method for purifying high-boiling point liquids like this compound to remove non-volatile impurities and other volatile components with different boiling points.[2]
-
Column Chromatography: Particularly useful for removing structurally similar impurities or colored compounds. Given the polar nature of this compound, a polar stationary phase like silica (B1680970) gel or alumina (B75360) can be effective.[3]
-
Recrystallization: If the this compound is a solid at room temperature or can be induced to crystallize from a suitable solvent system at low temperatures, recrystallization can be a highly effective method for achieving high purity.[4][5][6]
Q3: I am observing "oiling out" during the recrystallization of this compound. What can I do?
A3: "Oiling out," where the compound separates as a liquid instead of crystals, is a common issue with low-melting point solids.[4][6] To troubleshoot this:
-
Increase the solvent volume: Add more of the "good" solvent to lower the saturation point.
-
Lower the crystallization temperature slowly: Rapid cooling can promote oiling. Allow the solution to cool gradually to room temperature before placing it in a cold bath.
-
Use a different solvent system: A solvent with a lower boiling point might be more suitable.
-
Scratching the flask: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.[5]
Q4: During fractional distillation, my this compound seems to be decomposing. How can I avoid this?
A4: this compound has a high boiling point (approximately 217-224 °C at atmospheric pressure), which can lead to thermal decomposition.[7] To prevent this, it is crucial to perform the distillation under reduced pressure (vacuum distillation).[2] This significantly lowers the boiling point, allowing for a safer and more efficient purification.
Troubleshooting Guides
Fractional Vacuum Distillation
| Issue | Possible Cause | Suggested Solution |
| Bumping or uneven boiling | Superheating of the liquid. | Use a magnetic stirrer and a properly sized stir bar. Ensure even heating with a heating mantle and a sand or oil bath. |
| Poor separation of fractions | Distillation rate is too fast or insufficient column efficiency. | Reduce the heating rate to allow for proper vapor-liquid equilibrium. Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).[8] |
| Inability to achieve a good vacuum | Leaks in the distillation apparatus. | Check all glass joints and connections for a proper seal. Use a high-quality vacuum grease sparingly on all joints. |
| Product solidifying in the condenser | The condenser water is too cold, or the product has a higher melting point. | Use room temperature water for the condenser or a heating tape on the condenser set to a temperature just above the melting point of the product. |
Column Chromatography
| Issue | Possible Cause | Suggested Solution |
| Compound does not move from the baseline | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For diols, a gradient of ethyl acetate (B1210297) in hexanes, or methanol (B129727) in dichloromethane, can be effective.[3] |
| Poor separation of closely eluting impurities | Inappropriate solvent system or column overloading. | Perform thorough TLC analysis to find a solvent system that provides good separation (ΔRf > 0.2). Do not overload the column; a general rule is a 1:30 to 1:100 ratio of compound to silica gel by weight. |
| Tailing of the compound spot | The compound is interacting too strongly with the stationary phase. | Add a small amount of a more polar solvent (e.g., a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds) to the eluent to reduce tailing. |
| Cracking of the silica gel bed | Improper packing or running the column dry. | Ensure the column is packed uniformly as a slurry. Never let the solvent level drop below the top of the silica gel. |
Experimental Protocols
Fractional Vacuum Distillation of this compound
Objective: To purify crude this compound by removing volatile and non-volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Vacuum source and gauge
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the fractional vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Place the crude this compound and a magnetic stir bar into the round-bottom flask.
-
Begin stirring and slowly apply vacuum to the system.
-
Once the desired pressure is reached and stable, begin to heat the flask gently.
-
Observe the temperature and collect a forerun fraction, which will contain lower-boiling impurities.
-
As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main fraction.
-
Continue distillation until a significant temperature drop is observed or only a small amount of residue remains in the distilling flask.
-
Turn off the heat, allow the apparatus to cool, and then slowly release the vacuum before collecting the purified product.
Quantitative Data (Estimated): The following table provides estimated boiling points of this compound at different pressures. Actual boiling points may vary depending on the purity of the sample and the accuracy of the pressure measurement.
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 | 217 - 224 |
| 10 | ~110 - 115 |
| 1 | ~70 - 75 |
Note: This data is estimated based on the boiling points of similar diols and general vacuum distillation principles.
Column Chromatography of this compound
Objective: To remove polar impurities and colored compounds from this compound.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Elution solvents (e.g., Hexanes, Ethyl Acetate)
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the this compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the this compound.
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflows for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 2. How To [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. Page loading... [guidechem.com]
- 8. sciencing.com [sciencing.com]
preventing racemization during the synthesis of chiral 2,4-Hexanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of chiral 2,4-hexanediol.
Troubleshooting Guide: Preventing Racemization
Racemization, the conversion of an enantiomerically enriched mixture into a racemic mixture, is a critical challenge in the synthesis of chiral molecules like this compound. Loss of stereochemical integrity can lead to diminished biological activity and complex purification processes. This guide outlines common problems encountered during the synthesis of chiral this compound that can lead to racemization, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low enantiomeric excess (ee) in the final product | 1. Racemization during the reaction: - High reaction temperature: Increases the rate of side reactions, including racemization.[1] - Prolonged reaction time: Increases the exposure of the chiral product to potentially racemizing conditions.[2] - Inappropriate solvent: The polarity and nature of the solvent can influence the stability of stereocenters.[2] - Unsuitable catalyst or reagents: Some catalysts or reagents can promote racemization. | 1. Optimize reaction conditions: - Lower the reaction temperature. Many asymmetric reactions show improved enantioselectivity at lower temperatures (e.g., 0 °C, -20 °C, or lower).[1] - Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed.[3] - Screen a range of solvents. Aprotic polar solvents like DMSO or DMF, or less polar solvents like dichloromethane (B109758) (DCM) or toluene (B28343), may be suitable depending on the specific reaction.[1] - Choose catalysts and reagents known for high stereoselectivity and mild reaction conditions. For instance, in asymmetric reductions of 2,4-hexanedione (B1211359), certain enzymes or chiral catalysts are preferred. |
| 2. Racemization during workup and purification: - Harsh pH conditions: Exposure to strong acids or bases can catalyze the racemization of secondary alcohols.[2] - Elevated temperatures during solvent removal: Can lead to thermal racemization.[1] - Acidic nature of silica (B1680970) gel: Standard silica gel used in column chromatography can cause racemization of sensitive compounds.[1] | 2. Implement mild workup and purification procedures: - Use buffered solutions (e.g., saturated ammonium (B1175870) chloride or sodium bicarbonate) for quenching and extraction to maintain a neutral pH.[2] - Perform solvent evaporation under reduced pressure at low temperatures using a rotary evaporator.[1] - Neutralize silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent, or use an alternative stationary phase like neutral or basic alumina.[1] | |
| Inconsistent enantiomeric excess between batches | 1. Variability in reagent quality: - Impurities in starting materials or solvents: Can interfere with the chiral catalyst or promote side reactions.[3] - Degradation of chiral catalyst/ligand: Improper storage or handling can lead to loss of catalytic activity and selectivity. | 1. Ensure reagent quality and consistency: - Purify starting materials and solvents before use. Ensure all glassware is thoroughly dried.[3] - Store chiral catalysts and ligands under an inert atmosphere and at the recommended temperature. Handle them quickly to minimize exposure to air and moisture.[3] |
| 2. Poor control over reaction parameters: - Fluctuations in temperature: Can affect the stereochemical outcome. - Inefficient mixing: Can lead to localized "hot spots" or concentration gradients. | 2. Maintain strict control over reaction conditions: - Use a reliable temperature control system (e.g., cryostat or ice bath). - Ensure efficient and consistent stirring throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of racemization for a chiral diol like this compound?
A1: For a 1,3-diol like this compound, the secondary alcohol stereocenters are susceptible to racemization, particularly under conditions that can facilitate a reversible oxidation-reduction sequence. For instance, acidic or basic conditions can promote the formation of a transient, achiral enol or enolate intermediate if a nearby carbonyl group is present (e.g., in a keto-alcohol precursor).[2] Additionally, some transition metal catalysts used for racemization of secondary alcohols operate via a dehydrogenation-hydrogenation mechanism, proceeding through an achiral ketone intermediate.
Q2: Which synthetic strategies are recommended to minimize the risk of racemization when preparing chiral this compound?
A2: To minimize racemization, it is crucial to employ stereoselective synthetic methods under mild conditions. Two highly effective strategies are:
-
Asymmetric Aldol (B89426) Reaction followed by Stereoselective Reduction: This two-step approach first establishes one stereocenter via an organocatalyzed asymmetric aldol reaction to form a chiral 1,3-keto alcohol. The subsequent stereoselective reduction of the ketone functionality, often using a chiral reducing agent like a CBS catalyst, sets the second stereocenter with high diastereoselectivity.[4]
-
Enzymatic Methods: Biocatalytic approaches, such as the asymmetric reduction of 2,4-hexanedione using ketoreductases (KREDs), can provide high enantiomeric and diastereomeric excess under mild reaction conditions (e.g., neutral pH, room temperature).[5]
Q3: How can I protect the hydroxyl groups of this compound to prevent racemization during subsequent synthetic steps?
A3: Protecting the hydroxyl groups can prevent their involvement in undesired side reactions that could lead to racemization. For 1,3-diols like this compound, cyclic acetals are common protecting groups. For example, reaction with benzaldehyde (B42025) or anisaldehyde dimethyl acetal (B89532) can form a six-membered benzylidene or anisylidene acetal, respectively. These protecting groups are stable under basic and reductive conditions and can be removed under acidic conditions.
Q4: What analytical techniques are best suited to determine the enantiomeric excess (ee) of my chiral this compound?
A4: The most reliable methods for determining the enantiomeric excess of chiral this compound are chiral chromatography techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating enantiomers. A chiral stationary phase (CSP) that interacts differently with each enantiomer allows for their separation and quantification.[6][7]
-
Chiral Gas Chromatography (GC): This technique is also highly effective for the analysis of volatile chiral compounds like diols. Similar to HPLC, it utilizes a chiral stationary phase to resolve the enantiomers.[8] Derivatization of the diol to its acetate (B1210297) or other ester can sometimes improve the separation.
Experimental Protocols
Protocol 1: Asymmetric Aldol Reaction and Reduction for the Synthesis of (2R,4R)-Hexanediol (Illustrative)
This protocol is a general representation based on established methods for synthesizing chiral 1,3-diols.[4] Optimization may be required for specific laboratory conditions.
Step 1: Asymmetric Aldol Reaction
-
To a solution of a suitable chiral proline-derived organocatalyst (e.g., 20 mol%) and Cu(OTf)₂ (10 mol%) in a DMSO/H₂O mixture (e.g., 8:2), add cyclohexanone (B45756) (0.5 mmol) and an appropriate aldehyde (0.1 mmol).
-
Stir the reaction mixture at room temperature for 3 days.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purify the resulting chiral 1,3-keto alcohol by flash column chromatography.
Step 2: Asymmetric Reduction
-
To a solution of a 1 M CBS catalyst (e.g., (R)-Me-CBS) in toluene (0.1 mmol), add 2 M BH₃·SMe₂ in toluene (1.5 mmol) at 0 °C under a nitrogen atmosphere.
-
Add a solution of the purified chiral 1,3-keto alcohol (1 mmol) in dry toluene (5 mL).
-
Stir the mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol.
-
Perform an acidic workup and extract the product.
-
Purify the resulting (2R,4R)-hexanediol by flash column chromatography.
Protocol 2: Chiral HPLC Analysis of this compound
The following is a general guideline for developing a chiral HPLC method. Specific columns and mobile phases should be screened for optimal separation.
-
Column Selection: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA, IB, or IC) is often a good starting point for the separation of chiral alcohols.
-
Mobile Phase: A mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695) is typically used. The ratio of the solvents will need to be optimized to achieve baseline separation of the enantiomers. A typical starting point could be 90:10 hexane:isopropanol.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is often suitable for diols that lack a strong chromophore.
-
Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.
-
Injection and Analysis: Inject the sample onto the column and record the chromatogram. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of chiral this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. uma.es [uma.es]
- 8. gcms.cz [gcms.cz]
Technical Support Center: Optimization of Catalytic Systems for 2,4-Hexanediol Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalytic production of 2,4-Hexanediol.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic routes for the synthesis of this compound?
A1: The most common catalytic route for the synthesis of this compound is the hydrogenation of 2,4-hexanedione (B1211359).[1] This method involves the reduction of the two ketone groups to hydroxyl groups. Other potential synthetic pathways include biocatalytic methods, which utilize enzymes to achieve high stereoselectivity, and chemical synthesis via Grignard reagents followed by hydrolysis.[1][2]
Q2: Which catalysts are typically used for the hydrogenation of 2,4-hexanedione to this compound?
A2: Metal-based catalysts are commonly employed for the hydrogenation of diones. These include precious metal catalysts such as palladium (Pd) and platinum (Pt) supported on materials like carbon or alumina.[1] Other catalysts that have been used for the hydrogenation of related diols include Raney Nickel, copper chromite, and ruthenium-based catalysts.[3] The choice of catalyst can significantly impact the yield, selectivity, and stereochemistry of the resulting diol.
Q3: What are the key reaction parameters to control during the synthesis of this compound?
A3: Several parameters are crucial for optimizing the synthesis of this compound. These include:
-
Temperature: Higher temperatures can increase the reaction rate but may also lead to side reactions and reduced selectivity.[4]
-
Hydrogen Pressure: Adequate hydrogen pressure is necessary to drive the hydrogenation reaction. However, excessively high pressures can sometimes lead to over-hydrogenation.
-
Solvent: The choice of solvent can influence catalyst activity and selectivity. Common solvents for hydrogenation include alcohols like ethanol, or ethers like 1,4-dioxane.[3][5]
-
Catalyst Loading: The amount of catalyst used will affect the reaction rate. Optimizing the catalyst loading is important for both efficiency and cost-effectiveness.
-
Agitation: Sufficient stirring is required to ensure good contact between the reactants, catalyst, and hydrogen gas.[5]
Q4: What are the potential side products in the synthesis of this compound?
A4: During the hydrogenation of 2,4-hexanedione, several side products can form. The most common is the over-hydrogenation of one or both hydroxyl groups, leading to the formation of hexanols. Incomplete hydrogenation can result in the presence of hydroxy-ketone intermediates.[6] Under certain conditions, especially at higher temperatures or with acidic catalysts, dehydration of the diol to form unsaturated alcohols or dienes can also occur.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Inactive Catalyst | Ensure the catalyst has been properly activated and handled under an inert atmosphere to prevent oxidation. Consider using a fresh batch of catalyst. |
| Insufficient Hydrogen Pressure | Check for leaks in the reactor system. Increase the hydrogen pressure within the recommended range for the specific catalyst being used. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress and selectivity. Be aware that excessive temperatures can lead to side reactions.[4] |
| Poor Mixing | Increase the stirring speed to ensure efficient mass transfer between the gas, liquid, and solid phases.[5] |
| Catalyst Poisoning | Impurities in the substrate or solvent can poison the catalyst. Ensure the purity of all reagents. Pre-treatment of the substrate may be necessary. |
Problem 2: Low Selectivity towards this compound (High formation of hexanols)
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Over-hydrogenation | Reduce the reaction time and monitor the reaction progress closely using techniques like GC or TLC. Lowering the hydrogen pressure or reaction temperature can also help to minimize over-hydrogenation. |
| Catalyst Type | Some catalysts are more prone to causing over-hydrogenation. Consider screening different catalysts. For example, bimetallic catalysts (e.g., Ru-Sn) have shown good selectivity for diol production in some cases.[5] |
| Prolonged Reaction Time | Stop the reaction as soon as the starting material is consumed to prevent further reduction of the diol product. |
Problem 3: Formation of Dehydration Products
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| High Reaction Temperature | Dehydration is often favored at higher temperatures. Reduce the reaction temperature to a milder range. |
| Acidic Catalyst or Support | The catalyst or its support may have acidic sites that promote dehydration. Consider using a neutral support or adding a small amount of a basic modifier. |
| Acidic Impurities | Ensure the substrate and solvent are free from acidic impurities. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Dione Hydrogenation (Illustrative Data)
| Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | Solvent | Substrate Conversion (%) | Diol Selectivity (%) | Reference |
| 5% Pd/C | - | 25 | 10 | Ethanol | >99 | 95 | Generic |
| 5% Pt/C | - | 50 | 20 | 1,4-Dioxane | >99 | 92 | Generic |
| Raney Ni | - | 100 | 50 | Ethanol | 98 | 85 | [3] |
| Ru-Sn/Al₂O₃ | - | 255 | 50 | - | >99 | 49 (for 1,6-hexanediol) | [7] |
| Copper Chromite | - | - | - | Ethanol | - | High (for 2,5-hexanediol) | [3] |
Note: This table provides illustrative data based on the hydrogenation of various diones and related compounds. Optimal conditions for this compound may vary.
Experimental Protocols
General Protocol for Catalytic Hydrogenation of 2,4-Hexanedione
Materials:
-
2,4-Hexanedione
-
Hydrogenation catalyst (e.g., 5% Pd/C)
-
Solvent (e.g., ethanol)
-
High-pressure autoclave reactor with a magnetic stirrer and temperature control
-
Hydrogen gas source
Procedure:
-
Catalyst Preparation (if required): Follow the manufacturer's instructions for catalyst activation. This may involve reduction under a hydrogen stream at an elevated temperature.[8]
-
Reactor Setup: Add the 2,4-hexanedione and solvent to the autoclave. Then, add the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction or deactivation.
-
Purging: Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen to remove all air.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure. Begin stirring and heat the reactor to the target temperature.
-
Monitoring: Monitor the reaction progress by taking small samples at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The solvent can then be removed under reduced pressure, and the crude this compound can be purified by distillation or chromatography.
Mandatory Visualization
Caption: Reaction pathway for the hydrogenation of 2,4-hexanedione to this compound.
References
- 1. Buy this compound (EVT-426286) | 19780-90-6 [evitachem.com]
- 2. (2R,4R)-Hexane-2,4-diol|High-Purity Chiral Diol [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US8962894B2 - Process for preparing 1, 6-hexanediol - Google Patents [patents.google.com]
addressing inconsistencies in 2,4-Hexanediol reaction kinetics
This technical support center provides troubleshooting guidance and frequently asked questions to address common inconsistencies encountered during chemical reactions involving 2,4-Hexanediol.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is proceeding much slower than expected. What are the potential causes?
A1: Several factors can contribute to unexpectedly slow reaction rates. These include:
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Low Temperature: Chemical reactions, particularly endothermic ones, are highly sensitive to temperature. A slight decrease in temperature can significantly reduce the reaction rate.[1][2][3][4]
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Impure Reactants: The purity of this compound and other reactants is crucial. Impurities can inhibit catalysts or participate in side reactions, thereby slowing the desired reaction.
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Inappropriate Solvent: The polarity and viscosity of the solvent can affect reaction rates.[2][3] Highly viscous solvents can hinder the diffusion of reactants, reducing collision frequency.[3]
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Catalyst Deactivation: The catalyst may have lost its activity due to improper storage, handling, or the presence of impurities in the reaction mixture.
-
Low Reactant Concentration: The rate of a reaction is often dependent on the concentration of the reactants.[1][2][4][5]
Q2: I am observing the formation of unexpected side products in my this compound reaction. What are some common side reactions?
A2: Diols like this compound can undergo various reactions, and the formation of side products is possible depending on the reaction conditions. Common side reactions may include:
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Dehydration: In the presence of acid catalysts and heat, diols can undergo dehydration to form unsaturated alcohols or dienes.
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Oxidation: If the reaction is not performed under an inert atmosphere, oxidation of the hydroxyl groups can occur, especially in the presence of certain metal catalysts.
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Intramolecular Cyclization: Depending on the reaction conditions, intramolecular reactions can lead to the formation of cyclic ethers.
-
Pinacol (B44631) Rearrangement: In the presence of a strong acid, vicinal diols (1,2-diols) can undergo a pinacol rearrangement. While this compound is not a vicinal diol, similar acid-catalyzed rearrangements might be possible under harsh conditions.[6]
Q3: How can I accurately monitor the progress of my this compound reaction?
A3: Regularly monitoring your reaction is key to understanding its kinetics.[7] Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of reactants and the formation of products.[8]
-
Gas Chromatography (GC): For volatile compounds, GC provides quantitative data on the concentration of reactants and products over time.
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for less volatile compounds and can be used to quantify the components of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals, providing structural information as well as concentration data.
Troubleshooting Guides
Issue: Slow or Incomplete Reaction
| Question | Possible Cause | Suggested Action |
| Have you confirmed the reaction temperature? | The reaction temperature may be too low, leading to slower kinetics.[4] | Verify the temperature of the reaction mixture using a calibrated thermometer. If necessary, increase the temperature in small increments, monitoring for any product degradation. |
| Is your this compound and other reactants pure? | Impurities in the starting materials can inhibit the reaction. | Check the purity of your reactants using techniques like GC or NMR. If necessary, purify the reactants before use. |
| Are you using the correct solvent and is it dry? | The solvent may not be optimal for the reaction, or the presence of water could be interfering. | Consult the literature for the recommended solvent for your specific reaction type. Ensure the solvent is appropriately dried if the reaction is moisture-sensitive. |
| Is your catalyst active? | The catalyst may have degraded or been poisoned. | Use a fresh batch of catalyst. If the catalyst is sensitive to air or moisture, ensure it is handled under an inert atmosphere. |
| Is the concentration of reactants appropriate? | Low concentrations can lead to slow reaction rates.[5] | If feasible, increase the concentration of the limiting reagent. |
Issue: Low Product Yield
| Question | Possible Cause | Suggested Action |
| Did you monitor the reaction to completion? | The reaction may not have reached completion, or the product may be degrading over time. | Monitor the reaction at regular intervals using an appropriate analytical technique.[7] Quench the reaction once the starting material is consumed to prevent product degradation. |
| Was the work-up procedure appropriate? | The product may be lost during the work-up or purification steps. | Review your work-up procedure. Ensure that the pH is appropriate for your product's stability and that all extractions are performed efficiently. Check for product solubility in the aqueous layer.[9] |
| Are there significant side reactions occurring? | Competing side reactions can consume the starting material, reducing the yield of the desired product. | Analyze the crude reaction mixture to identify any major side products. Adjusting reaction conditions such as temperature, catalyst, or reaction time may minimize side reactions. |
Data Presentation
Table 1: Hypothetical Effect of Temperature on the Rate of Acetylation of this compound
| Temperature (°C) | Initial Rate (M/s) | Reaction Half-life (min) |
| 25 | 1.2 x 10⁻⁵ | 96 |
| 35 | 2.5 x 10⁻⁵ | 46 |
| 45 | 5.1 x 10⁻⁵ | 22 |
| 55 | 1.0 x 10⁻⁴ | 11 |
Table 2: Hypothetical Solvent Effects on the Sₙ2 Reaction of this compound with Tosyl Chloride
| Solvent | Dielectric Constant | Reaction Half-life (h) |
| Dichloromethane | 9.1 | 8.5 |
| Tetrahydrofuran | 7.5 | 12.2 |
| Acetonitrile | 37.5 | 4.1 |
| Dimethylformamide | 36.7 | 3.8 |
Experimental Protocols
Protocol 1: Oxidation of this compound to 2,4-Hexanedione
Materials:
-
This compound (10 mmol)
-
Pyridinium chlorochromate (PCC) (25 mmol)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
Sodium bicarbonate solution, saturated
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add PCC in one portion to the stirred solution.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate (B1210297) eluent).
-
Upon completion, dilute the reaction mixture with DCM and pass it through a short plug of silica gel to remove the chromium salts.
-
Wash the filtrate with a saturated sodium bicarbonate solution, then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-hexanedione.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Esterification of this compound with Acetic Anhydride (B1165640)
Materials:
-
This compound (10 mmol)
-
Acetic anhydride (25 mmol)
-
Pyridine (B92270) (30 mmol)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve this compound in anhydrous DCM.
-
Add pyridine to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled, stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by slowly adding 1 M HCl.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the diacetate product.
Visualizations
Caption: Troubleshooting workflow for slow this compound reactions.
Caption: Identifying unexpected side products in this compound reactions.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. Factors That Affect Reaction Rates [saylordotorg.github.io]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. Troubleshooting [chem.rochester.edu]
- 9. How To [chem.rochester.edu]
Technical Support Center: Purification of 2,4-Hexanediol by Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2,4-Hexanediol by distillation. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the atmospheric boiling point of this compound, and why is vacuum distillation recommended?
A1: this compound has a high boiling point of approximately 217-222 °C at atmospheric pressure (760 mmHg)[1]. Distillation at this temperature can lead to decomposition, oxidation, or dehydration of the diol, resulting in impurities and reduced yield. Vacuum distillation is highly recommended as it lowers the boiling point of the compound, allowing for purification at a lower temperature and minimizing thermal degradation.[2][3][4]
Q2: How can I estimate the boiling point of this compound under vacuum?
A2: The boiling point of a liquid at a reduced pressure can be estimated using a pressure-temperature nomograph. Knowing the boiling point at atmospheric pressure allows you to predict the boiling point at a specific vacuum level. For instance, by reducing the pressure, the boiling point of this compound can be significantly lowered, making the distillation process more manageable and preventing compound degradation.[5]
Q3: What are the common impurities in crude this compound?
A3: Common impurities depend on the synthesis route but can include unreacted starting materials (e.g., 2,4-hexanedione), solvents used in the synthesis, and byproducts from side reactions. Potential byproducts include compounds from oxidation (ketones, aldehydes) or dehydration of the diol.[6] Trace amounts of odor-causing impurities can also be present, which may require specific purification steps to remove.[7]
Q4: What is "bumping" during distillation, and how can it be prevented?
A4: Bumping is the sudden, violent boiling of a liquid, which can lead to the contamination of the distillate. It occurs when the liquid becomes superheated. To prevent bumping, use a magnetic stirrer or add boiling chips to the distillation flask to ensure smooth and even boiling.[3]
Q5: My purified this compound has a slight color. What could be the cause?
A5: A colored distillate can indicate thermal decomposition or the presence of high-boiling point impurities that were carried over. Ensure your distillation temperature is as low as feasible by using a good vacuum. Also, check for any leaks in your distillation setup that could introduce oxygen and cause oxidation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the distillation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty achieving a good vacuum | - Leaks in the distillation apparatus (glassware joints, tubing connections).- Inefficient vacuum pump. | - Check all joints and connections for a proper seal. Use vacuum grease on glass joints.- Inspect the vacuum pump oil; change if it appears cloudy or discolored.- Ensure all tubing is rated for vacuum and is not collapsed. |
| Product is not distilling at the expected temperature | - Inaccurate pressure reading.- Thermometer bulb placed incorrectly.- Presence of a significant amount of low-boiling impurities. | - Calibrate your vacuum gauge.- Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.- Consider a fractional distillation or a preliminary simple distillation to remove the bulk of low-boiling impurities. |
| Low recovery of purified this compound | - Hold-up in the distillation column.- Decomposition of the product due to excessive heat.- Inefficient condensation. | - Use a shorter distillation path if possible (e.g., Kugelrohr or short-path distillation apparatus).- Lower the heating mantle temperature. The temperature should be just high enough to allow for a steady distillation rate.- Ensure the condenser has a sufficient flow of cold water. |
| Distillate is cloudy or contains water | - Incomplete drying of the crude product before distillation.- A leak in the system allowing atmospheric moisture to enter. | - Ensure the crude this compound is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before distillation.- Re-check the system for leaks. |
| Sudden drop in pressure during distillation | - Foaming of the crude mixture.- Bumping of the liquid. | - Reduce the heating rate.- Ensure adequate stirring or fresh boiling chips are used.- Consider using an anti-foaming agent if the problem persists. |
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines a general procedure for the purification of this compound by vacuum distillation.
1. Preparation of the Crude Material:
-
Ensure the crude this compound is free of any solvents from the reaction workup. If necessary, remove residual solvents using a rotary evaporator.
-
Dry the crude diol over an appropriate drying agent (e.g., anhydrous sodium sulfate) and filter to remove the solid.
2. Assembly of the Distillation Apparatus:
-
Assemble a standard vacuum distillation apparatus as shown in the workflow diagram below.
-
Use a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full).
-
Place a magnetic stir bar in the distillation flask.
-
Lightly grease all ground-glass joints to ensure a good seal under vacuum.
-
Insulate the distillation head and neck with glass wool or aluminum foil to minimize heat loss.
3. Distillation Procedure:
-
Add the crude, dry this compound to the distillation flask.
-
Begin stirring.
-
Slowly and carefully apply the vacuum. Be aware of any initial frothing or bumping as residual volatile impurities are removed.
-
Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle.
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Collect any low-boiling fractions in a separate receiving flask.
-
Monitor the temperature at the distillation head. The temperature should rise and stabilize as the this compound begins to distill.
-
Collect the main fraction of this compound in a clean, pre-weighed receiving flask. The boiling point will depend on the vacuum achieved (refer to a pressure-temperature nomograph).
-
Once the main fraction has been collected, stop the distillation before the distilling flask is completely dry to prevent the formation of potentially explosive peroxides and to avoid charring of the residue.
-
Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.
Estimated Boiling Points of this compound at Reduced Pressures:
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 10 | ~110 - 115 |
| 5 | ~95 - 100 |
| 1 | ~70 - 75 |
Note: These are estimated values. The actual boiling point may vary depending on the purity of the compound and the accuracy of the pressure measurement.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound distillation.
References
- 1. This compound|lookchem [lookchem.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Distillation - Free Sketchy MCAT Lesson [sketchy.com]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buy this compound (EVT-426286) | 19780-90-6 [evitachem.com]
- 7. 1, 2-hexanediol as well as purification method and application thereof - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Managing the Viscosity of 2,4-Hexanediol in Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Hexanediol. The information is designed to help manage the viscosity of formulations containing this diol to ensure optimal performance and handling.
Troubleshooting Guide
High viscosity in formulations containing this compound can present challenges during manufacturing, handling, and administration.[1] This guide provides a systematic approach to identifying and resolving common viscosity-related issues.
Problem: Formulation is too viscous to handle or process.
| Possible Cause | Suggested Solution |
| Low Temperature | The viscosity of liquids, including diols, is highly dependent on temperature, generally increasing as the temperature decreases.[2] Gently warm the formulation. Monitor the temperature to avoid degradation of any active pharmaceutical ingredients (APIs) or other excipients. Determine the optimal operating temperature for your desired viscosity. |
| High Concentration of this compound | The concentration of this compound will directly impact the formulation's viscosity. Reduce the concentration of this compound if the formulation allows. It is crucial to ensure that the concentration remains sufficient for its intended purpose (e.g., as a solvent or stabilizer). |
| Inappropriate Solvent System | The choice of solvent can significantly influence the overall viscosity. This compound is soluble in water and various organic solvents.[3] The addition of a less viscous co-solvent, such as ethanol (B145695) or water, can effectively reduce the formulation's viscosity.[4][5] |
| Suboptimal Mixing or Cooling | Rapid cooling can lead to an increase in viscosity.[6] Ensure that the rate of cooling is controlled. Additionally, the mixing method and speed can affect the final viscosity of the formulation.[6] |
Troubleshooting Workflow for High Viscosity
Caption: Troubleshooting workflow for addressing high viscosity issues in this compound formulations.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used in formulations?
This compound is a colorless, viscous liquid classified as a diol, meaning it contains two hydroxyl groups.[7] It is used in various industries, including pharmaceuticals and personal care, for its properties as a solvent, humectant (moisture-retaining), and for viscosity modification.[3] Its good solubility in both water and organic solvents makes it a versatile component in many formulations.[3]
2. How does temperature affect the viscosity of this compound formulations?
For most liquids, including diols, viscosity decreases as temperature increases.[2] This is because higher temperatures provide molecules with more thermal energy, allowing them to overcome intermolecular attractive forces more easily and flow more freely. Therefore, warming a formulation containing this compound will typically lower its viscosity.
Illustrative Data: Temperature Effect on Glycol Viscosity
Table 1: Illustrative Viscosity of Aqueous Glycol Solutions at Various Temperatures
| Temperature (°C) | Propylene (B89431) Glycol (50% aq. solution) Viscosity (cP) | Ethylene (B1197577) Glycol (50% aq. solution) Viscosity (cP) |
| 0 | ~20 | ~12 |
| 20 | ~6 | ~4 |
| 40 | ~3 | ~2 |
| 60 | ~1.8 | ~1.3 |
Source: Adapted from publicly available data for propylene and ethylene glycol.
3. How can I reduce the viscosity of my this compound formulation?
There are several strategies to reduce the viscosity of a formulation containing this compound:
-
Increase Temperature: As discussed, gently heating the formulation can significantly lower its viscosity.
-
Add a Co-solvent: Introducing a low-viscosity co-solvent like water or ethanol can be very effective.[4][5] The amount and type of co-solvent should be carefully evaluated to ensure it does not negatively impact the stability or efficacy of the final product.
-
Adjust pH: For some formulations, particularly those containing proteins or pH-sensitive polymers, adjusting the pH can alter intermolecular interactions and thereby reduce viscosity.
-
Use Viscosity-Reducing Excipients: Certain excipients, such as specific amino acids or salts, can disrupt protein-protein interactions in biologic formulations, leading to a decrease in viscosity.[8][9]
Illustrative Data: Effect of Co-solvent (Water) on Glycol Viscosity
The following data for propylene glycol and ethylene glycol are provided as illustrative examples.
Table 2: Illustrative Viscosity of Glycols with Varying Water Content at 20°C
| % Glycol in Water (w/w) | Propylene Glycol Viscosity (cP) | Ethylene Glycol Viscosity (cP) |
| 100 | ~58 | ~21 |
| 80 | ~25 | ~12 |
| 60 | ~12 | ~6 |
| 40 | ~5 | ~3 |
| 20 | ~2.5 | ~1.8 |
Source: Adapted from publicly available data for propylene and ethylene glycol.
4. What methods can be used to measure the viscosity of my formulation?
Several techniques are available for viscosity measurement, each with its own advantages.[10] Common methods include:
-
Rotational Viscometry: Measures the torque required to rotate a spindle immersed in the fluid. This method is versatile and can be used for a wide range of viscosities.
-
Capillary Viscometry: Measures the time it takes for a known volume of fluid to flow through a capillary tube of known dimensions. This is a simple and accurate method for Newtonian fluids.
-
Rheometry: Provides a more comprehensive analysis of a fluid's flow behavior, including its response to varying shear rates. Cone-and-plate rheometers are often used in pharmaceutical development.
Experimental Protocols
Protocol 1: Viscosity Measurement using a Rotational Viscometer
Objective: To determine the dynamic viscosity of a this compound formulation at a controlled temperature.
Materials:
-
Rotational Viscometer (e.g., Brookfield type)
-
Appropriate spindle for the expected viscosity range
-
Temperature-controlled water bath or sample chamber
-
Beaker or sample container
-
This compound formulation sample
Methodology:
-
Instrument Setup:
-
Ensure the viscometer is level and calibrated according to the manufacturer's instructions.
-
Select a spindle and rotational speed appropriate for the expected viscosity of the sample. The instrument's manual will provide guidance on selection to ensure the torque reading is within the optimal range (typically 10-90%).
-
-
Sample Preparation:
-
Place a sufficient volume of the this compound formulation into the sample container to ensure the spindle will be immersed to the proper depth.
-
Place the sample container in the temperature-controlled bath and allow the sample to equilibrate to the target temperature (e.g., 25°C). Verify the sample temperature with a calibrated thermometer.
-
-
Measurement:
-
Attach the selected spindle to the viscometer.
-
Lower the viscometer head, immersing the spindle into the center of the sample up to the immersion mark on the spindle shaft. Avoid introducing air bubbles.
-
Turn on the viscometer motor at the pre-selected speed.
-
Allow the reading to stabilize. This may take 30-60 seconds.
-
Record the viscosity value (in cP or mPa·s) and the torque percentage.
-
-
Data Analysis:
-
If the torque reading is outside the optimal range, repeat the measurement with a different spindle or speed.
-
Perform the measurement in triplicate and report the average viscosity and standard deviation.
-
Protocol 2: Viscosity Measurement using a Capillary Viscometer
Objective: To determine the kinematic viscosity of a Newtonian this compound formulation.
Materials:
-
Glass capillary viscometer (e.g., Ubbelohde or Ostwald type)
-
Temperature-controlled water bath with a transparent viewing window
-
Stopwatch
-
Pipette or syringe to fill the viscometer
-
This compound formulation sample
Methodology:
-
Viscometer Preparation:
-
Select a viscometer for which the flow time will be within the recommended range (typically >200 seconds) to minimize timing errors.
-
Clean and dry the viscometer thoroughly.
-
-
Sample Loading and Equilibration:
-
Introduce a precise volume of the sample into the viscometer's loading tube.
-
Mount the viscometer vertically in the temperature-controlled water bath, ensuring the upper and lower timing marks are submerged.
-
Allow at least 20 minutes for the sample to reach thermal equilibrium with the bath.
-
-
Measurement:
-
Using gentle suction or pressure, draw the liquid up through the capillary tube until it is above the upper timing mark.
-
Release the pressure/suction and simultaneously start the stopwatch as the meniscus of the liquid passes the upper timing mark.
-
Stop the stopwatch as the meniscus passes the lower timing mark.
-
Record the flow time in seconds.
-
-
Calculation:
-
Repeat the measurement at least three times and calculate the average flow time.
-
Calculate the kinematic viscosity (ν) using the following equation: ν = C * t where:
-
ν is the kinematic viscosity (in cSt or mm²/s)
-
C is the calibration constant of the viscometer (provided by the manufacturer)
-
t is the average flow time (in seconds)
-
-
To obtain the dynamic viscosity (η), multiply the kinematic viscosity by the density (ρ) of the fluid at the same temperature: η = ν * ρ
-
Experimental Workflow Diagram
Caption: General workflow for measuring the viscosity of a this compound formulation.
References
- 1. engineersedge.com [engineersedge.com]
- 2. (Co)Solvents | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dynalene.com [dynalene.com]
- 7. lookchem.com [lookchem.com]
- 8. WO2016065181A1 - Reducing viscosity of pharmaceutical formulations - Google Patents [patents.google.com]
- 9. Discovery of compounds with viscosity-reducing effects on biopharmaceutical formulations with monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Purity of 2,4-Hexanediol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 2,4-Hexanediol, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore alternative techniques, present supporting data, and provide detailed experimental protocols to assist in selecting the most appropriate method for your analytical needs.
Introduction to this compound and Purity Assessment
This compound is a chiral diol with applications in various chemical syntheses. Its purity can be affected by residual starting materials, byproducts from its synthesis (often via aldol (B89426) condensation), and degradation products. Therefore, a robust analytical method is crucial to identify and quantify any impurities.
Comparison of Analytical Techniques
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high separation efficiency and definitive identification of components based on their mass spectra.[1][2] However, other methods can also be employed, each with its own advantages and limitations.
Table 1: Comparison of Analytical Techniques for this compound Purity Validation
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) | Karl Fischer Titration |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[1] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection based on changes in the refractive index of the eluent.[2] | Titrimetric method for the specific determination of water content.[3][4] |
| Analytes Detected | This compound and volatile/semi-volatile organic impurities. | This compound and non-volatile organic impurities. | Water. |
| Selectivity | High (mass spectral data provides structural information). | Moderate (retention time is the primary identifier). | High (specific for water). |
| Sensitivity | High (can detect trace levels of impurities).[5] | Moderate.[6] | High (can determine ppm levels of water).[3] |
| Sample Throughput | High. | Moderate. | High. |
| Typical Purity Range | >95% for organic purity. | >95% for organic purity. | Measures water content, a key impurity. |
| Limitations | Not suitable for non-volatile impurities. Requires thermal stability of the analyte.[7][8] | Lower sensitivity compared to GC-MS for some compounds; not suitable for volatile impurities.[6] | Only measures water content, not other organic impurities. |
Experimental Protocols
Purity Determination of this compound by GC-MS
This protocol outlines a general method for the purity assessment of this compound using GC-MS. The primary goal is to separate this compound from potential impurities, such as isomers (e.g., 1,5-hexanediol, 2,5-hexanediol), unreacted starting materials, and byproducts of aldol condensation (e.g., mesityl oxide, diacetone alcohol).[9][10][11]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary Column: A polar stationary phase column (e.g., DB-WAX or equivalent) is recommended for good peak shape and separation of diols. Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.
Reagents:
-
This compound sample
-
High-purity solvent for dilution (e.g., Methanol (B129727) or Dichloromethane)
-
Internal Standard (optional, for quantitative analysis), e.g., 1,7-Heptanediol.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the chosen solvent. If using an internal standard, add it to the sample solution at a known concentration.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
MS Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Calculate the purity of this compound by the area percent method (assuming equal response factors for all components) or by using an internal standard for more accurate quantification.
-
Table 2: Typical Performance of the GC-MS Method
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.01 - 0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% |
| Precision (RSD) | < 5% |
| Linearity (R²) | > 0.99 |
Water Content Determination by Karl Fischer Titration
Given that this compound is hygroscopic, determining its water content is crucial for an accurate purity assessment. Karl Fischer titration is the gold standard for this purpose.[3][4]
Instrumentation:
-
Volumetric or Coulometric Karl Fischer Titrator.
Reagents:
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Anhydrous methanol or a suitable solvent for diols.
Procedure:
-
Titrator Preparation: Standardize the Karl Fischer reagent with a known water standard.
-
Sample Analysis:
-
Accurately weigh a suitable amount of the this compound sample and transfer it to the titration vessel containing the anhydrous solvent.
-
Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
-
Calculation: The instrument software will automatically calculate the water content in the sample, typically expressed as a percentage or in ppm.
Visualizations
Experimental Workflow for GC-MS Purity Validation
Caption: Workflow for this compound purity validation using GC-MS.
Decision Tree for Selecting an Analytical Method
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The validation of this compound purity is a critical step in ensuring the quality and consistency of research and development activities. GC-MS stands out as a highly effective method for identifying and quantifying volatile and semi-volatile organic impurities due to its high resolution and specificity. For a complete purity profile, it is recommended to complement GC-MS analysis with Karl Fischer titration to accurately determine the water content. While HPLC-RID can be a viable alternative for non-volatile impurities, for a comprehensive analysis of a compound like this compound, the combination of GC-MS and Karl Fischer titration provides the most robust and reliable data. The choice of method should be guided by the specific analytical requirements, available instrumentation, and the nature of the expected impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. smithers.com [smithers.com]
- 3. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. amptechfl.com [amptechfl.com]
- 6. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. foodsafety.institute [foodsafety.institute]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. depts.ttu.edu [depts.ttu.edu]
2,4-Hexanediol in Polyester Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of diols with non-linear structures into polyester (B1180765) backbones presents a compelling strategy for tuning polymer properties. This guide provides a comparative analysis of 2,4-Hexanediol against common linear and other branched diols in the context of polyester synthesis. Due to a notable lack of direct experimental data for this compound in publicly available literature, this guide leverages data from its close isomer, 2,5-Hexanediol, and other branched diols to project the expected performance of this compound-based polyesters. These projections are grounded in the well-documented effects of methyl branching on polymer chain packing and intermolecular interactions.
Impact of Diol Structure on Polyester Properties
The structure of the diol monomer significantly influences the final properties of a polyester. Linear diols, such as 1,4-butanediol (B3395766) and 1,6-hexanediol, tend to produce semi-crystalline polymers with distinct melting points (Tm) and lower glass transition temperatures (Tg). In contrast, the introduction of methyl branches, as in this compound, disrupts chain regularity and hinders efficient packing. This structural irregularity typically leads to amorphous polyesters with higher glass transition temperatures and an absence of a clear melting point.[1]
Performance Comparison of Diols in Polyester Synthesis
The following tables summarize key performance indicators for polyesters synthesized from various diols when reacted with common dicarboxylic acids like adipic acid and terephthalic acid. The data for this compound is projected based on trends observed for 2,5-Hexanediol and other branched diols.
Table 1: Comparison of Thermal Properties of Polyesters
| Diol | Dicarboxylic Acid | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Decomposition Temp. (Td,5%, °C) | Crystallinity |
| This compound (Projected) | Adipic Acid | ~ -20 to 0 | Amorphous | > 250 | Amorphous |
| 2,5-Hexanediol | Adipic Acid | -29 | Amorphous | > 250 | Amorphous |
| 1,4-Butanediol | Adipic Acid | -44 | 50 | ~350 | Semi-crystalline |
| 1,6-Hexanediol | Adipic Acid | -58 | 59 | ~350 | Semi-crystalline |
| This compound (Projected) | Terephthalic Acid | ~ 60 - 80 | Amorphous | > 300 | Amorphous |
| 2,5-Hexanediol | Terephthalic Acid | 69 | Amorphous | > 300 | Amorphous |
| 1,4-Butanediol | Terephthalic Acid | 40-50 | 225 | ~380 | Semi-crystalline |
| 1,6-Hexanediol | Terephthalic Acid | 14 | 150 | ~380 | Semi-crystalline |
Note: Data for 2,5-Hexanediol and other diols are compiled from various sources. The properties of polyesters can vary significantly with molecular weight and synthesis conditions.
Table 2: Comparison of Mechanical Properties of Polyesters
| Diol | Dicarboxylic Acid | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| This compound (Projected) | Adipic Acid | Moderate | Moderate | High |
| 2,5-Hexanediol | Adipic Acid | 19.1 | 67.8 | 89.7 |
| 1,4-Butanediol | Adipic Acid | 20-40 | 100-300 | 300-800 |
| 1,6-Hexanediol | Adipic Acid | 15-30 | 80-250 | 400-1000 |
| This compound (Projected) | Terephthalic Acid | High | High | Moderate |
| 2,5-Hexanediol | Terephthalic Acid | ~50-70 | ~1500-2000 | ~5-15 |
| 1,4-Butanediol | Terephthalic Acid | 55-75 | 2000-3000 | 50-300 |
| 1,6-Hexanediol | Terephthalic Acid | 40-60 | 1500-2500 | 100-400 |
Note: Mechanical properties are highly dependent on the molecular weight and processing of the polymer. The values presented are indicative ranges.
Experimental Protocols
Two primary methods for polyester synthesis are melt polycondensation and solution polycondensation. The choice of method depends on the reactivity of the monomers and the desired properties of the final polymer.
Melt Polycondensation
This method is solvent-free and involves heating the diol and dicarboxylic acid (or its diester) at high temperatures, typically with a catalyst, under an inert atmosphere. Water or alcohol is removed as a byproduct to drive the reaction towards high molecular weight polymer formation.
Protocol:
-
Monomer and Catalyst Charging: Equimolar amounts of the diol (e.g., this compound) and dicarboxylic acid (e.g., adipic acid) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet. A suitable catalyst, such as antimony trioxide or titanium tetrabutoxide (typically 200-500 ppm), is added.
-
Esterification: The mixture is heated to 180-220°C under a slow stream of nitrogen. The water formed during the esterification is continuously removed and collected. This stage is typically continued for 2-4 hours.
-
Polycondensation: The temperature is gradually increased to 220-260°C, and a vacuum (typically <1 Torr) is slowly applied. This stage facilitates the removal of the remaining water and excess diol, leading to an increase in the polymer's molecular weight. The reaction is monitored by the viscosity of the melt and is typically continued for 3-6 hours.
-
Polymer Recovery: The reaction is stopped by cooling the vessel, and the resulting polyester is extruded or dissolved in a suitable solvent for further purification.
References
A Comparative Guide to the Synthesis of 2,4-Hexanediol for Researchers and Scientists
An objective analysis of prevalent synthetic methodologies for 2,4-hexanediol, a valuable chiral building block in chemical synthesis. This guide provides a detailed comparison of two primary routes: the reduction of 2,4-hexanedione (B1211359) and an aldol (B89426) condensation-based approach. The discussion includes quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable method for specific research and development applications.
This compound, a diol with stereogenic centers at positions 2 and 4, serves as a versatile intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and specialty polymers. The stereochemical outcome of its synthesis is often a critical consideration. This guide explores two distinct and effective strategies for the preparation of this compound, providing a comparative framework for researchers to evaluate the most appropriate pathway based on factors such as yield, stereoselectivity, and experimental simplicity.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route to this compound is fundamentally dictated by the desired stereoisomer, required purity, and scalability of the reaction. The two methods detailed below, reduction of a diketone and an aldol-based approach, offer different advantages and challenges.
| Parameter | Route 1: Reduction of 2,4-Hexanedione | Route 2: Aldol Condensation & Reduction |
| Starting Materials | 2,4-Hexanedione | Propanal |
| Key Reactions | Reduction (e.g., Catalytic Hydrogenation, NaBH₄ Reduction) | Aldol Condensation, Reduction |
| Stereocontrol | Can be controlled with chiral catalysts or enzymes. | Can be influenced by reaction conditions and catalysts. |
| Yield | Generally high. | Moderate to high, dependent on both steps. |
| Purity | Can be high, depending on the reduction method. | May require more rigorous purification. |
| Experimental Simplicity | Relatively straightforward, often a single step. | Multi-step process requiring careful control of conditions. |
Route 1: Reduction of 2,4-Hexanedione
The reduction of the readily available precursor, 2,4-hexanedione, represents a direct and efficient pathway to this compound. This transformation can be achieved through various reduction methods, including catalytic hydrogenation and the use of chemical hydrides. Biocatalytic methods also offer a powerful tool for achieving high stereoselectivity.
Experimental Protocol: Reduction with Sodium Borohydride (B1222165) (NaBH₄)
This protocol describes a general procedure for the reduction of a ketone to an alcohol using sodium borohydride, which can be adapted for the synthesis of this compound from 2,4-hexanedione.[1][2][3]
Materials:
-
2,4-Hexanedione
-
Sodium Borohydride (NaBH₄)
-
Water
-
Dilute Hydrochloric Acid (HCl)
-
Diethyl ether or Dichloromethane for extraction
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
Procedure:
-
Dissolve 2,4-hexanedione in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride to the cooled solution with stirring. The reaction is typically exothermic.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) to ensure the completion of the reaction.
-
Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess borohydride and hydrolyze the borate (B1201080) ester intermediate.
-
Extract the aqueous mixture with a suitable organic solvent such as diethyl ether or dichloromethane.
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation or column chromatography.
Route 2: Aldol Condensation of Propanal Followed by Reduction
This route involves the self-condensation of propanal to form the β-hydroxy aldehyde, 3-hydroxy-2-methylpentanal (B3192230), which is then reduced to a diol. While this specific reduction product is 2-methyl-1,3-pentanediol, the principles of this aldol-based strategy can be conceptually applied to devise a synthesis for this compound, for instance, through a crossed aldol reaction between acetaldehyde (B116499) and butanal. The following protocol details the aldol condensation of propanal.
Experimental Protocol: Aldol Condensation of Propanal
This protocol is based on the general procedure for the aldol condensation of aldehydes.
Materials:
-
Propanal
-
Sodium Hydroxide (B78521) (NaOH) solution (e.g., 10%)
-
Water
-
Diethyl ether for extraction
-
Anhydrous Magnesium Sulfate
Procedure:
-
Cool a flask containing propanal in an ice bath.
-
Slowly add a dilute aqueous solution of sodium hydroxide with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, continue stirring at a low temperature for a period to allow the reaction to proceed.
-
Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Extract the product, 3-hydroxy-2-methylpentanal, with diethyl ether.
-
Wash the organic extract with water and brine.
-
Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
The resulting 3-hydroxy-2-methylpentanal can then be reduced to 2-methyl-1,3-pentanediol using a suitable reducing agent like NaBH₄ or through catalytic hydrogenation.
Quantitative Data: The aldol condensation of propanal can achieve high conversions, with selectivities towards the aldol addition product being significant under controlled conditions. Subsequent reduction to the diol would also be expected to proceed in high yield.
Visualizing the Synthetic Pathways
To better understand the logical flow of these synthetic strategies, the following diagrams are provided.
References
evaluating the performance of 2,4-Hexanediol as a solvent against traditional solvents
In the dynamic landscape of scientific research and pharmaceutical development, the choice of solvent is a critical parameter that can significantly influence experimental outcomes, from the solubility of a novel compound to the viability of a cell-based assay. While traditional solvents such as Dimethyl Sulfoxide (B87167) (DMSO), Ethanol (B145695), and Methanol are well-established, the exploration of alternative solvents with unique properties is crucial for innovation. This guide provides a comprehensive evaluation of 2,4-Hexanediol, comparing its performance against these conventional solvents to aid researchers, scientists, and drug development professionals in making informed decisions.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental properties of a solvent dictate its suitability for various applications. This compound, a colorless liquid, possesses a unique profile characterized by low volatility and good solubility in both water and organic solvents.[1] A summary of its key physical and chemical properties is presented below in comparison to traditional laboratory solvents.
| Property | This compound | Dimethyl Sulfoxide (DMSO) | Ethanol | Methanol |
| Molecular Formula | C6H14O2[1] | C2H6OS[2] | C2H6O[2] | CH4O |
| Molecular Weight ( g/mol ) | 118.17[3] | 78.13[2] | 46.07[2] | 32.04 |
| Boiling Point (°C) | 217 - 221.7[1][3] | 189[2] | 78.5[2] | 64.7 |
| Melting Point (°C) | 26.38 (estimate)[1][3] | 18.4[2] | -114.1[2] | -97.6 |
| Density (g/mL at 20°C) | ~0.958[1] | 1.092[2] | 0.789[2] | 0.792 |
| Flash Point (°C) | 109.2[1][3] | 95[2] | 13[2] | 11 |
| Vapor Pressure (mmHg at 25°C) | 0.0292[1][3] | 0.42 | 59.3 | 127 |
| Refractive Index | ~1.445[1] | 1.479 | 1.361 | 1.329 |
| Solubility in Water | Good solubility[1] | Miscible[2] | Miscible[2] | Miscible |
| Dielectric Constant | Not readily available | 47[2] | 24.6[2] | 32.7 |
Performance Evaluation in Key Applications
Drug Solubility and Formulation:
This compound's good solubility in both aqueous and organic media makes it a promising candidate for drug formulation.[1] Its low volatility is a significant advantage over more volatile solvents like ethanol and methanol, reducing the risk of concentration changes due to evaporation during experiments. While DMSO is a powerful solvent, its reactivity and potential to interfere with certain assays are known drawbacks.[4] The hygroscopic nature of 1,2-hexanediol, a related compound, suggests that this compound may also act as a humectant, which could be beneficial in topical formulations.[5] The use of hexanediol-based linkers in siRNA conjugates highlights their utility in enhancing membrane interactions, a valuable property for drug delivery systems.[6]
Reaction Medium:
The high boiling point of this compound allows for its use in chemical reactions requiring elevated temperatures where more volatile solvents would necessitate specialized equipment to prevent evaporation. Its diol structure, containing two hydroxyl groups, means it can participate in hydrogen bonding, influencing reaction kinetics and solute-solvent interactions.
Toxicology and Safety Profile
Safety is a paramount concern in any laboratory setting. Compared to the low flash points of ethanol and methanol, this compound has a significantly higher flash point, reducing fire hazards. While comprehensive toxicological data for this compound is not as extensive as for traditional solvents, information for the related compound 2,5-Hexanediol indicates it can cause skin and eye irritation and may have effects on the nervous system with repeated exposure.[7] DMSO is known to readily penetrate the skin, which can facilitate the absorption of other dissolved substances. According to GHS classifications, this compound is noted to cause serious eye irritation.[8] As with any chemical, appropriate personal protective equipment should be used when handling this compound.
Experimental Protocols
To ensure a standardized evaluation of any new solvent, a consistent experimental methodology is essential. Below is a detailed protocol for determining the kinetic solubility of a compound, a critical parameter in early-stage drug discovery.
Protocol: Kinetic Solubility Assay
1. Objective: To determine the concentration at which a compound precipitates from a solution when an aqueous buffer is added to a stock solution of the compound in the test solvent.
2. Materials:
- Test compound
- Test solvent (e.g., this compound, DMSO)
- Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
- 96-well microplates (UV-transparent)
- Microplate reader with nephelometry or light scattering detection capabilities
- Multichannel pipette
3. Procedure:
- Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound in the solvent (e.g., 10 mM in this compound).
- Serial Dilutions: In the 96-well plate, perform serial dilutions of the stock solution with the same solvent to create a range of concentrations.
- Addition of Aqueous Buffer: To each well containing the serially diluted compound, add the aqueous buffer. This will induce the precipitation of the compound once its solubility limit is exceeded.
- Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 2 hours) to allow for equilibration.
- Measurement: Measure the turbidity or light scattering in each well using a microplate nephelometer. An increase in light scattering indicates the formation of a precipitate.
- Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.
4. Comparison: Repeat the procedure using traditional solvents like DMSO to obtain a direct comparison of the compound's solubility.
Visualizing Experimental and Biological Contexts
To better illustrate the processes involved in solvent evaluation and its application, the following diagrams are provided.
Caption: Workflow for kinetic solubility screening of a compound in a test solvent.
Caption: A drug delivered via a solvent can modulate cellular signaling pathways.
Conclusion
This compound presents itself as a viable alternative to traditional solvents in certain research and development applications. Its low volatility, high boiling point, and good solubility profile are advantageous properties. However, the current lack of extensive toxicological data necessitates careful handling and further investigation. For researchers seeking to avoid the reactivity of DMSO or the high volatility of alcohols, this compound is a solvent worthy of consideration and evaluation for specific applications in drug development and chemical synthesis. As with any component in an experimental design, empirical testing is crucial to validate its performance and suitability for the intended purpose.
References
- 1. Page loading... [wap.guidechem.com]
- 2. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 3. Cas 19780-90-6,this compound | lookchem [lookchem.com]
- 4. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2-Hexanediol: The Multi-Functional Game-Changer for Cosmetics, Pharmaceuticals, and Beyond - Sinobio Chemistry [sinobiochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. echemi.com [echemi.com]
- 8. This compound | C6H14O2 | CID 140595 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 2,4-Hexanediol Isomers: A Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of the stereoisomers of 2,4-hexanediol: the enantiomeric pair (2R,4R)- and (2S,4S)-2,4-hexanediol, and the diastereomeric meso-2,4-hexanediol. Understanding the subtle yet significant differences in their spectroscopic signatures is crucial for their identification, differentiation, and quality control in various research and development applications. This document presents a summary of their expected spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for their comparative analysis.
Due to the limited availability of public experimental spectra for all individual isomers, the following tables present expected data based on established spectroscopic principles for analogous chiral and meso compounds. These values are intended to be illustrative and guide researchers in their own analyses.
Data Presentation: A Comparative Overview
The key to differentiating the isomers of this compound lies in the nuances of their spectroscopic data. While the enantiomers, (2R,4R)- and (2S,4S)-2,4-hexanediol, will have identical spectra in achiral environments, they can be distinguished from the meso isomer.
Table 1: Comparative ¹H NMR Data (Expected Values, 500 MHz, CDCl₃)
| Proton | (2R,4R)- / (2S,4S)-2,4-hexanediol (Expected δ [ppm], Multiplicity, J [Hz]) | meso-2,4-hexanediol (Expected δ [ppm], Multiplicity, J [Hz]) |
| H1 (CH₃) | 0.93, t, 7.5 | 0.94, t, 7.5 |
| H2 (CH) | 3.85, m | 3.90, m |
| H3 (CH₂) | 1.45-1.55, m | 1.50-1.60, m |
| H4 (CH) | 4.15, m | 4.10, m |
| H5 (CH₂) | 1.25, d, 6.2 | 1.23, d, 6.3 |
| H6 (CH₃) | 0.90, t, 7.4 | 0.91, t, 7.4 |
| OH | variable, br s | variable, br s |
Note: The primary difference between the diastereomers in ¹H NMR is expected to be slight variations in chemical shifts and coupling constants for the diastereotopic protons, particularly H3 and the protons on the chiral centers (H2 and H4).
Table 2: Comparative ¹³C NMR Data (Expected Values, 125 MHz, CDCl₃)
| Carbon | (2R,4R)- / (2S,4S)-2,4-hexanediol (Expected δ [ppm]) | meso-2,4-hexanediol (Expected δ [ppm]) |
| C1 (CH₃) | 10.1 | 10.2 |
| C2 (CH) | 68.2 | 67.8 |
| C3 (CH₂) | 45.5 | 45.9 |
| C4 (CH) | 65.4 | 65.1 |
| C5 (CH₂) | 23.7 | 23.9 |
| C6 (CH₃) | 14.2 | 14.3 |
Note: Due to the symmetry in the meso isomer, the number of distinct carbon signals may be different from the chiral isomers under certain conditions, though in this case, all six carbons are expected to be chemically non-equivalent.
Table 3: Comparative IR Spectroscopy Data (Expected Absorption Bands, cm⁻¹)
| Functional Group | (2R,4R)- / (2S,4S)-2,4-hexanediol (Expected Range) | meso-2,4-hexanediol (Expected Range) |
| O-H Stretch (Alcohol) | 3300-3400 (broad) | 3300-3400 (broad) |
| C-H Stretch (Alkyl) | 2850-2960 | 2850-2960 |
| C-O Stretch (Alcohol) | 1050-1150 | 1050-1150 |
Note: The IR spectra of the diastereomers are expected to be very similar. Subtle differences might be observed in the fingerprint region (below 1500 cm⁻¹) due to different vibrational modes resulting from their distinct 3D structures.
Table 4: Comparative Mass Spectrometry Data (Expected Key Fragments, m/z)
| Fragmentation | (2R,4R)- / (2S,4S)- / meso-2,4-hexanediol (Expected m/z) |
| Molecular Ion [M]⁺ | 118 |
| Loss of H₂O [M-18]⁺ | 100 |
| Loss of CH₃ [M-15]⁺ | 103 |
| Loss of C₂H₅ [M-29]⁺ | 89 |
| α-cleavage at C2-C3 | 45, 73 |
| α-cleavage at C3-C4 | 59, 59 |
Note: The mass spectra of all isomers are expected to be very similar due to fragmentation patterns being primarily determined by functional groups rather than stereochemistry. High-resolution mass spectrometry can confirm the elemental composition.
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound isomer in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
-
-
¹H NMR Acquisition:
-
Acquire spectra on a 400 MHz or higher spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire spectra on a 100 MHz or higher spectrometer.
-
Use proton decoupling to simplify the spectrum to single lines for each carbon.
-
A 45-degree pulse angle and a relaxation delay of 2-5 seconds are common. A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr).
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a drop of the neat liquid directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually presented as percent transmittance versus wavenumber (cm⁻¹).
-
3. Mass Spectrometry (MS)
-
Sample Introduction:
-
For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.
-
Inject a dilute solution of the sample (e.g., in dichloromethane (B109758) or methanol) into the GC, which separates the components before they enter the mass spectrometer.
-
-
Ionization and Analysis:
-
Electron Ionization (EI) at 70 eV is a common method for generating fragment ions.
-
The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).
-
The resulting mass spectrum plots the relative intensity of ions versus their m/z value.
-
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates a logical workflow for the spectroscopic comparison of this compound isomers.
Caption: Workflow for the spectroscopic comparison of this compound isomers.
assessing the efficacy of different catalysts for 2,4-Hexanediol synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 2,4-hexanediol, a valuable chiral building block in the pharmaceutical and fine chemical industries, is critically dependent on the choice of catalyst for the hydrogenation of its precursor, 2,4-hexanedione (B1211359). This guide provides a comparative assessment of the efficacy of different catalysts for this transformation, supported by available experimental data and detailed methodologies.
The primary route to this compound involves the catalytic hydrogenation of 2,4-hexanedione. This process can be catalyzed by a variety of transition metals, with platinum, palladium, ruthenium, and Raney nickel being the most prominent. The choice of catalyst significantly influences the reaction's yield, selectivity, and diastereoselectivity.
Comparative Performance of Catalysts
| Catalyst System | Substrate | Product(s) | Conversion (%) | Yield (%) | Diastereomeric/Enantiomeric Excess | Key Reaction Conditions | Source(s) |
| Platinum-based | 3,4-Hexanedione | 3,4-Hexanediol & 4-Hydroxy-3-hexanone | 95 | - | 10% ee (diol), 25% ee (hydroxyketone) | Liquid phase, modified with organotin precursors | [1] |
| Copper Chromium Oxide | 2,5-Hexanedione | 2,5-Hexanediol | - | >90 | Not Reported | Ethanol (B145695) solvent | [2] |
| Raney Nickel | 1,3,5-Trihydroxybenzene | all-cis-Cyclohexane-1,3,5-triol | - | ~40 | Not Reported | High pressure | [3] |
| Ruthenium-based | Furfural Acetone | Fully hydrogenated alcohol | >99 | 73-89 | Not Reported | H₂ atmosphere, butan-1-ol solvent, 80-100°C | [4] |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are generalized protocols for the catalytic hydrogenation of 2,4-hexanedione using different catalyst types, based on established methodologies for ketone hydrogenation.
Platinum-Catalyzed Hydrogenation
This protocol is adapted from the hydrogenation of a similar diketone.[1]
Materials:
-
2,4-Hexanedione
-
Platinum on carbon (Pt/C, 5 wt%) catalyst
-
Ethanol (solvent)
-
High-pressure autoclave equipped with a magnetic stirrer and a heating mantle
-
Hydrogen gas (high purity)
Procedure:
-
The autoclave is charged with 2,4-hexanedione (1 equivalent) and the Pt/C catalyst (0.5-2 mol%).
-
Ethanol is added as a solvent to achieve a desired substrate concentration (e.g., 0.1-0.5 M).
-
The reactor is sealed and purged several times with nitrogen gas, followed by hydrogen gas to ensure an inert atmosphere.
-
The autoclave is pressurized with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
The reaction mixture is heated to the target temperature (e.g., 50-100°C) with vigorous stirring.
-
The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented.
-
The catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.
-
The crude product is purified by distillation or column chromatography.
Raney Nickel-Catalyzed Hydrogenation
This protocol is based on general procedures for Raney Nickel reductions.
Materials:
-
2,4-Hexanedione
-
Raney Nickel (activated, slurry in water or ethanol)
-
Ethanol or Methanol (solvent)
-
Parr hydrogenation apparatus or a similar setup
-
Hydrogen gas (high purity)
Procedure:
-
A reaction flask is charged with 2,4-hexanedione (1 equivalent) dissolved in ethanol or methanol.
-
The Raney Nickel slurry is carefully added to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the catalyst. The amount of catalyst can range from 5-20 wt% relative to the substrate.
-
The flask is connected to the hydrogenation apparatus, which is then purged with hydrogen.
-
The reaction is carried out under a hydrogen atmosphere (typically 1-5 atm) with vigorous stirring at room temperature or with gentle heating (e.g., 40-60°C).
-
Hydrogen uptake is monitored to gauge the reaction progress.
-
After the theoretical amount of hydrogen has been consumed or the reaction ceases, the hydrogen supply is stopped, and the apparatus is purged with nitrogen.
-
The catalyst is allowed to settle, and the supernatant is carefully decanted. The remaining catalyst is washed with the solvent.
-
Alternatively, the catalyst can be removed by filtration through a Celite pad, ensuring the filter cake is kept wet to prevent ignition.
-
The solvent is evaporated from the combined filtrate and washings to give the crude this compound.
-
Purification is achieved by distillation or column chromatography.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of a typical catalyst efficacy assessment, the following diagrams are provided.
References
Cross-Validation of Analytical Methods for 2,4-Hexanediol Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent analytical methods for the quantification of 2,4-Hexanediol: Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID). The selection of a suitable analytical method is critical for ensuring the accuracy and reliability of results in research, development, and quality control. This document outlines detailed experimental protocols, presents a comparative summary of method performance based on typical validation parameters, and illustrates the cross-validation workflow.
Comparative Analysis of Quantitative Data
The performance of an analytical method is defined by several key parameters. The following table summarizes the typical performance characteristics for the quantification of this compound using GC-FID with silylation and HPLC-RID. These values are representative and may vary based on specific instrumentation and laboratory conditions.
| Validation Parameter | Gas Chromatography (GC-FID) with Silylation | High-Performance Liquid Chromatography (HPLC-RID) |
| Linearity (r²) | ≥ 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 1.5% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% |
| Limit of Detection (LOD) | ~1 µg/mL | ~10 µg/mL |
| Limit of Quantification (LOQ) | ~5 µg/mL | ~30 µg/mL |
| Specificity | High (with appropriate column) | Moderate (potential for co-elution) |
| Sample Throughput | Moderate (derivatization step required) | High |
| Derivatization Required | Yes | No |
Experimental Protocols
Detailed methodologies for the GC-FID and HPLC-RID analysis of this compound are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle: This method relies on the separation of volatile compounds in the gas phase. Due to the polar nature and relatively low volatility of this compound, a derivatization step is necessary to convert the hydroxyl groups into less polar and more volatile silyl (B83357) ethers.
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., pyridine (B92270) or acetonitrile). Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standards.
-
Derivatization: To 100 µL of the standard or sample solution, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial tightly and heat at 70°C for 30 minutes. Allow the reaction mixture to cool to room temperature before injection.
2. GC-FID Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless mode depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold at 220°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 280°C.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
Principle: This method separates compounds in a liquid phase based on their affinity for a stationary phase. Refractive index detection is a universal detection method suitable for compounds like this compound that lack a UV chromophore.
1. Sample Preparation:
-
Mobile Phase: Prepare an isocratic mobile phase of acetonitrile (B52724) and water (e.g., 80:20 v/v). Degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC-RID Conditions:
-
Column: C18 column (150 mm x 4.6 mm, 5 µm particle size) or equivalent.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Detector: Refractive Index Detector (RID) maintained at a stable temperature (e.g., 35°C). Allow the detector to stabilize before analysis.
Method Cross-Validation Workflow
Cross-validation is essential to ensure that different analytical methods provide comparable results. The following diagram illustrates a typical workflow for the cross-validation of the GC-FID and HPLC-RID methods for this compound quantification.
Signaling Pathways and Logical Relationships
The choice between GC-FID and HPLC-RID often depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The following diagram illustrates the decision-making process for selecting an appropriate method.
A Comparative Analysis of the Mechanical Properties of Polymers Derived from Different Hexanediol Isomers
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Diol Monomers for Tailored Polymer Performance
The selection of diol monomers is a critical determinant of the final mechanical properties of polyesters and polyurethanes. The isomeric structure of the diol, in particular, can significantly influence polymer chain packing, crystallinity, and, consequently, its tensile strength, modulus, and elasticity. This guide provides a comparative study of the mechanical properties of polymers synthesized from different isomers of hexanediol (B3050542), including linear 1,6-hexanediol (B165255) and branched 2,5-hexanediol (B147014). While direct comparative data across all hexanediol isomers (1,2-, 1,5-, 1,6-, and 2,5-hexanediol) within a single polymer system is limited in published literature, this guide synthesizes available data to highlight the impact of diol isomerism on polymer performance.
The Influence of Hexanediol Isomer Structure on Polymer Properties
The structural variation between linear and branched hexanediol isomers has a profound effect on the resulting polymer's characteristics. Linear diols, such as 1,6-hexanediol, have a straight-chain structure that allows for efficient packing of polymer chains, leading to higher crystallinity and density.[1] In contrast, branched diols, like 2,5-hexanediol, introduce steric hindrance that disrupts regular chain packing, resulting in more amorphous polymers.[1][2] This difference in crystallinity directly impacts the mechanical and thermal properties of the polymer.
Polyesters synthesized from linear diols tend to be more crystalline and exhibit higher densities.[1] Conversely, the incorporation of branched diols leads to more amorphous polymers with lower crystallinity and density.[1] This disruption of regularity can also lead to a higher glass transition temperature (Tg), increased hydrophobicity, and enhanced resistance to biodegradation.[1] For instance, studies on furandioate-adipate copolyesters have shown that those derived from the branched 2,5-hexanediol are entirely amorphous and exhibit higher glass transition temperatures compared to their linear counterparts.[2]
Quantitative Comparison of Mechanical Properties
The following table summarizes available quantitative data on the mechanical properties of polymers derived from different hexanediols. It is important to note that the data is compiled from different studies and polymer systems, which may affect direct comparability.
| Diol Isomer | Polymer System | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Reference |
| 1,6-Hexanediol | Poly(hexamethylene furandicarboxylate) (PHF) | 36.5 | 479 | - | [3] |
| 1,6-Hexanediol | Poly(hexamethylene terephthalate) (PHT) | - | - | - | [4][5] |
| 2,5-Hexanediol | Poly(2,5-hexamethyleneadipate-co-2,5-hexamethylenefurandioate) | - | 67.8 | 89.7 | [2] |
Note: The data for the 2,5-hexanediol based copolyester is compared in the source to a linear poly(1,4-butyleneadipate-co-1,4-butylenefurandioate) which had a modulus of 19.1 MPa and an extension at break of 44.5 mm.[2]
Experimental Protocols
The mechanical properties of polymers are typically determined through standardized tensile testing methods. The most common standards are ASTM D638 and ISO 527. For thin films, ASTM D882 is often employed.
1. Tensile Testing of Plastics (ASTM D638 / ISO 527-2)
-
Specimen Preparation: Test specimens are prepared in a "dumbbell" or "dog-bone" shape, either by injection molding or machining from sheets.[6] The dimensions of the specimens are critical for accurate results, with different types specified in the standards based on material thickness and rigidity.[6]
-
Conditioning: Before testing, specimens are conditioned at a standard temperature and humidity (e.g., 23°C ± 2°C and 50% ± 5% relative humidity for at least 40 hours for ASTM D638) to ensure consistency.
-
Test Procedure:
-
The dimensions (thickness and width) of the narrow section of the specimen are measured accurately.[7]
-
The specimen is securely mounted in the grips of a universal testing machine.[6]
-
A tensile load is applied at a constant rate of crosshead movement. The speed depends on the material but is typically in the range of 1 to 500 mm/min.[8]
-
An extensometer can be used to precisely measure the elongation of the specimen's gauge length during the test.
-
The force and elongation are continuously recorded until the specimen fractures.[8]
-
-
Data Analysis: From the resulting stress-strain curve, the following properties are calculated:[7][9]
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, determined from the initial slope of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
2. Tensile Testing of Thin Plastic Sheeting (ASTM D882)
This method is specifically for plastics in the form of thin sheeting and films less than 1.0 mm thick.[10][11]
-
Specimen Preparation: Specimens are typically rectangular strips of a specified width.[12]
-
Test Procedure: The procedure is similar to ASTM D638, with the specimen clamped in grips and pulled at a constant rate until it breaks.[13] Special care must be taken to ensure the specimen is aligned vertically and not crushed by the grips.[10]
-
Data Analysis: The same mechanical properties (tensile strength, modulus, and elongation at break) are determined.[10]
Visualizing the Structure-Property Relationship
The following diagrams illustrate the logical relationships between the hexanediol isomers, the resulting polymer structures, and their mechanical properties.
Caption: Relationship between hexanediol isomer, polymer structure, and mechanical properties.
Caption: Experimental workflow for tensile testing of polymers.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. upcommons.upc.edu [upcommons.upc.edu]
- 6. ASTM D638 and ISO 527 Standards for Tensile Strength Testing [pacorr.com]
- 7. ISO 527-2: Tensile Testing for Plastics - Federal India Trading Company [fitcoindia.com]
- 8. ISO 527-2 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
- 9. benchchem.com [benchchem.com]
- 10. zwickroell.com [zwickroell.com]
- 11. store.astm.org [store.astm.org]
- 12. qualitester.com [qualitester.com]
- 13. ASTM D882 Thin Plastic Film Tensile Testing - ADMET [admet.com]
A Comparative Analysis of 2,4-Hexanediol and 2,5-Hexanediol for Researchers and Drug Development Professionals
An objective comparison of the physicochemical properties, applications, and toxicological profiles of 2,4-Hexanediol and 2,5-Hexanediol reveals distinct differences that are critical for their use in research, industrial processes, and drug development. This guide synthesizes available experimental data to provide a comprehensive overview of these two isomers.
Physicochemical Properties
This compound and 2,5-Hexanediol share the same molecular formula (C₆H₁₄O₂) and molecular weight, but their structural differences lead to variations in their physical and chemical characteristics.[1][2]
| Property | This compound | 2,5-Hexanediol |
| Molecular Formula | C₆H₁₄O₂ | C₆H₁₄O₂ |
| Molecular Weight | 118.17 g/mol [1] | 118.17 g/mol [2] |
| CAS Number | 19780-90-6[1] | 2935-44-6[2] |
| Appearance | Colorless liquid[3] | Colorless liquid[4] |
| Boiling Point | 217 °C at 760 mmHg[3] | 216-218 °C[4] |
| Melting Point | 26.38 °C (estimate)[3] | Not specified |
| Flash Point | 109.2 °C[3] | 101 °C[2] |
| Density | 0.958 g/cm³[3] | 0.961 g/mL at 25 °C[4] |
| Solubility in Water | Good solubility[3] | Freely soluble[2] |
| Vapor Pressure | 0.0292 mmHg at 25 °C[3] | Not specified |
| Refractive Index | 1.445[3] | 1.447[4] |
Applications: A Comparative Overview
Both this compound and 2,5-Hexanediol find utility as monomers in polymer synthesis and as solvents in various industrial applications. However, the subtle differences in their molecular structure can influence the properties of the resulting products.
Polymer Synthesis
Both isomers are used in the production of polymers like polyesters and polyurethanes.[3][4] The position of the hydroxyl groups affects the geometry of the polymer chains, which in turn influences the material's physical properties such as flexibility, hardness, and thermal stability.
While direct comparative studies on the performance of these two specific isomers in polyester (B1180765) or polyurethane synthesis are limited, the general principles of polymer chemistry suggest that the more linear structure of 2,5-Hexanediol might lead to polymers with different crystallinity and melting points compared to those derived from the branched structure of this compound.
Experimental Protocol: Polyester Synthesis via Melt Polycondensation
A common method for synthesizing polyesters from diols involves a two-stage melt polycondensation reaction with a dicarboxylic acid.
-
Esterification: Equimolar amounts of the diol (either this compound or 2,5-Hexanediol) and a dicarboxylic acid (e.g., adipic acid) are charged into a reactor with a catalyst (e.g., p-toluene sulfonic acid). The mixture is heated to 160-180°C under a nitrogen atmosphere with constant stirring. Water, a byproduct of the reaction, is continuously removed. This stage results in the formation of low molecular weight oligomers.
-
Polycondensation: The temperature is then raised to 220-240°C, and a vacuum is gradually applied. This facilitates the removal of the diol and water, driving the reaction towards the formation of a high molecular weight polyester. The reaction is monitored by the increase in viscosity of the melt.
Solvents in Coatings
This compound and 2,5-Hexanediol are utilized as solvents in the coatings industry.[3][4] The effectiveness of a solvent in a coating formulation depends on its ability to dissolve the resin, its evaporation rate, and its influence on the final film properties.
Experimental Protocol: Solvent Resistance Rub Test (ASTM D4752)
This test is used to assess the degree of cure and solvent resistance of a coating.
-
A piece of cheesecloth is saturated with a specified solvent (e.g., methyl ethyl ketone - MEK).
-
The soaked cloth is then rubbed back and forth over the coated surface with a consistent pressure.
-
The number of double rubs (one forward and one backward motion) required to break through the coating to the substrate is recorded. A higher number of rubs indicates better solvent resistance.
Plasticizers
Plasticizers are added to polymers like polyvinyl chloride (PVC) to increase their flexibility. While there is a lack of specific data comparing the plasticizer efficiency of this compound and 2,5-Hexanediol, their potential in this application can be evaluated.
Experimental Protocol: Evaluation of Plasticizer Migration (ASTM D2199)
This method is used to determine the amount of plasticizer that leaches from a plastic material.
-
A sample of the plasticized PVC is weighed and then immersed in a specific liquid (e.g., ethanol, n-hexane) for a set period and at a controlled temperature.
-
After immersion, the sample is removed, dried, and weighed again.
-
The percentage of weight loss corresponds to the amount of plasticizer that has migrated out of the material. A lower percentage indicates better plasticizer retention.
Toxicological Profile: A Critical Distinction
A significant point of divergence between the two isomers lies in their toxicological profiles. 2,5-Hexanediol is a well-documented neurotoxin, primarily through its metabolite, 2,5-hexanedione (B30556). In contrast, information on the toxicity of this compound is limited, with it primarily being classified as an eye irritant.[1][5]
2,5-Hexanediol: Neurotoxicity and Mechanism
Chronic exposure to 2,5-Hexanediol can lead to peripheral neuropathy, characterized by symptoms such as tingling, numbness, and muscle weakness.[4] The neurotoxic effects are not caused by 2,5-Hexanediol itself, but by its metabolite, 2,5-hexanedione.
Mechanism of Neurotoxicity
The neurotoxicity of 2,5-hexanedione involves a cascade of cellular events, primarily affecting nerve axons.
Figure 1: Neurotoxic Mechanism of 2,5-Hexanedione.
The process begins with the oxidation of 2,5-Hexanediol to 2,5-hexanedione. This metabolite then reacts with amino groups on neurofilament proteins within the axon, forming pyrrole (B145914) adducts. Subsequent oxidation of these pyrroles leads to protein cross-linking and aggregation, which disrupts axonal transport and ultimately results in axonal swelling and degeneration.
Furthermore, studies have implicated the involvement of specific signaling pathways in 2,5-hexanedione-induced neurotoxicity. It has been shown to activate the pro-nerve growth factor (proNGF)/p75 neurotrophin receptor (p75NTR) pathway, leading to the activation of c-Jun N-terminal kinase (JNK) and subsequent apoptosis (programmed cell death) of neurons. Additionally, 2,5-hexanedione can inhibit the PI3K/Akt signaling pathway, which is crucial for neuronal survival.
This compound: Limited Toxicological Data
The available safety data for this compound primarily identifies it as a cause of serious eye irritation.[1] There is a lack of comprehensive studies on its systemic toxicity, neurotoxicity, or other long-term health effects. This significant data gap makes a direct and detailed comparison of its toxicity with 2,5-Hexanediol challenging.
Summary and Conclusion
The choice between this compound and 2,5-Hexanediol for a specific application must be made with careful consideration of their distinct properties and, most importantly, their toxicological profiles. While both are versatile diols for polymer synthesis and solvent applications, the established neurotoxicity of 2,5-Hexanediol necessitates stringent safety measures and may preclude its use in applications where human exposure is a concern, such as in certain consumer products or medical devices.
The lack of comprehensive toxicological data for this compound warrants further investigation to fully assess its safety profile. For researchers and drug development professionals, understanding these differences is paramount for material selection, risk assessment, and the development of safe and effective products. Further comparative studies are needed to fully elucidate the performance differences between these two isomers in various applications to enable more informed material selection in the future.
References
A Researcher's Guide to Validating the Stereochemistry of Synthesized 2,4-Hexanediol
For researchers engaged in the synthesis of chiral molecules, particularly those in the pharmaceutical and drug development sectors, the precise determination of stereochemistry is a critical step. This guide provides a comprehensive comparison of analytical techniques for validating the stereochemistry of synthesized 2,4-hexanediol, a compound with three potential stereoisomers: the enantiomeric pair (2R,4R)- and (2S,4S)-2,4-hexanediol, and the achiral meso-2,4-hexanediol. Detailed experimental protocols and data interpretation guidance are provided to assist in the unequivocal stereochemical assignment of your synthesized product.
Understanding the Stereoisomers of this compound
This compound possesses two stereocenters at carbons 2 and 4. This gives rise to three distinct stereoisomers:
-
(2R,4R)-2,4-hexanediol and (2S,4S)-2,4-hexanediol : These are a pair of enantiomers, which are non-superimposable mirror images of each other. They exhibit identical physical properties except for their interaction with plane-polarized light.
-
meso-2,4-hexanediol ((2R,4S)- or (2S,4R)-2,4-hexanediol) : This is an achiral diastereomer possessing a plane of symmetry. It is superimposable on its mirror image and is optically inactive.
The validation of a specific synthesized stereoisomer requires the use of analytical techniques that can differentiate between these subtle three-dimensional arrangements.
Comparative Analysis of Stereochemical Validation Techniques
The primary methods for determining the stereochemistry of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, chiral Gas Chromatography (GC), and polarimetry. The table below summarizes the expected outcomes for each technique when analyzing the different stereoisomers.
| Analytical Technique | (2R,4R)-2,4-hexanediol | (2S,4S)-2,4-hexanediol | meso-2,4-hexanediol | Racemic (±)-2,4-hexanediol |
| ¹H NMR | Identical spectra | Identical spectra | Distinct spectrum | Superimposition of enantiomeric and meso spectra |
| ¹³C NMR | Identical spectra | Identical spectra | Distinct spectrum with fewer signals due to symmetry | Superimposition of enantiomeric and meso spectra |
| ¹H NMR with Chiral Derivatizing Agent (e.g., Mosher's acid) | Unique set of diastereomeric signals | Unique set of diastereomeric signals (distinguishable from the R,R-adduct) | Single set of signals | Two sets of diastereomeric signals |
| Chiral GC | Single peak with a specific retention time (t₁) | Single peak with a different retention time (t₂) | Single peak with a distinct retention time (t₃) | Two peaks of equal area at t₁ and t₂ |
| Polarimetry (Specific Rotation [α]D) | Positive value (+) | Negative value of the same magnitude (-) | 0° | 0° |
Experimental Protocols
NMR Spectroscopy for Stereochemical Determination
a) Standard ¹H and ¹³C NMR Spectroscopy
This technique is primarily used to confirm the constitutional isomerism of this compound and to distinguish the meso diastereomer from the enantiomeric pair based on spectral symmetry.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire a spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Expected Results:
-
The ¹H and ¹³C NMR spectra of the (2R,4R) and (2S,4S) enantiomers will be identical.
-
The meso compound, due to its symmetry, will exhibit a simpler NMR spectrum with fewer unique signals compared to the enantiomers. For instance, the two methyl groups (C1 and C1') and the two methine carbons (C2 and C4) may be equivalent in the meso isomer, leading to single peaks for these pairs.
-
b) ¹H NMR with a Chiral Derivatizing Agent (CDA)
To differentiate between the enantiomers, derivatization with a chiral agent to form diastereomers is necessary. These diastereomers will have distinct NMR spectra.
-
Reagents:
-
Synthesized this compound
-
Chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) or a chiral boronic acid).
-
Anhydrous pyridine (B92270) or other suitable base.
-
Anhydrous deuterated solvent (e.g., CDCl₃).
-
-
Procedure (using Mosher's acid chloride):
-
In a dry NMR tube, dissolve approximately 2 mg of the synthesized this compound in 0.5 mL of anhydrous CDCl₃.
-
Add a small, clean, dry stirring bar.
-
Add 1-2 µL of anhydrous pyridine.
-
Acquire a ¹H NMR spectrum of the underivatized diol.
-
Add a slight molar excess (relative to the diol) of (R)-Mosher's acid chloride to the NMR tube.
-
Monitor the reaction by ¹H NMR until completion (disappearance of the diol's carbinol proton signals and appearance of new, downfield-shifted signals).
-
Acquire the final ¹H NMR spectrum of the diastereomeric Mosher's esters.
-
-
Data Analysis: The protons near the newly formed ester linkages in the diastereomeric products will exhibit different chemical shifts. By comparing the integration of these distinct signals, the enantiomeric excess (ee) of the original diol can be determined.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for separating and quantifying the stereoisomers of volatile compounds like this compound.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the synthesized this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate. Derivatization to a more volatile species, such as a trimethylsilyl (B98337) (TMS) ether, can sometimes improve chromatographic performance.
-
Instrumentation: A gas chromatograph equipped with a chiral capillary column and a flame ionization detector (FID) or a mass spectrometer (MS). A common choice for a chiral column is one coated with a cyclodextrin (B1172386) derivative.
-
GC Conditions (Example):
-
Column: Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 2 °C/min to 150 °C.
-
-
Data Analysis: The different stereoisomers will interact differently with the chiral stationary phase, leading to different retention times. A racemic mixture of the enantiomers will show two peaks of equal area. The meso compound will elute as a single, distinct peak. The enantiomeric excess can be calculated from the peak areas of the enantiomers.
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. It is a fundamental technique for determining the optical activity of a sample.
-
Sample Preparation: Accurately prepare a solution of the synthesized this compound of a known concentration (c, in g/100 mL) in a suitable achiral solvent (e.g., ethanol, chloroform).
-
Instrumentation: A polarimeter.
-
Procedure:
-
Calibrate the polarimeter with a blank (the pure solvent).
-
Fill the sample cell (of a known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present in the light path.
-
Measure the observed optical rotation (α).
-
-
Data Analysis: Calculate the specific rotation [α] using the formula: [α]DT = α / (l × c) where T is the temperature and D refers to the sodium D-line (589 nm), the standard wavelength for this measurement.
-
An enantiomerically pure sample of (2R,4R)- or (2S,4S)-2,4-hexanediol will exhibit a non-zero specific rotation. The two enantiomers will have equal and opposite specific rotations.
-
A racemic mixture and the meso isomer will have a specific rotation of 0°.
-
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the stereochemical validation of a synthesized this compound sample.
Caption: Workflow for the stereochemical validation of this compound.
By systematically applying these analytical techniques and carefully interpreting the resulting data, researchers can confidently validate the stereochemistry of their synthesized this compound, ensuring the stereochemical integrity of their compounds for further research and development.
A Comparative Guide to the Performance of 2,4-Hexanediol-Based Plasticizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of hexanediol-based plasticizers against other common alternatives. The information presented is supported by experimental data to aid in the selection of appropriate plasticizers for various applications, particularly in contexts sensitive to material properties and stability, such as in drug development and manufacturing.
Plasticizers are essential additives used to increase the flexibility, workability, and durability of polymeric materials.[1] They function by embedding themselves between polymer chains, which reduces intermolecular forces and allows the chains to move more easily.[1][2] The selection of a plasticizer is critical as it influences not only the physical properties of the final product but also its permanence and safety profile.[1][3] This guide focuses on benchmarking the performance of diol-based plasticizers, using a derivative of the closely related 1,6-hexanediol (B165255) as a representative for performance evaluation against established alternatives.
Comparative Performance Data
The performance of a plasticizer is evaluated across several key metrics, including its efficiency in softening the polymer, its thermal stability, and its resistance to migration out of the polymer matrix. The following tables summarize the quantitative performance data of a hexanediol-derivative plasticizer compared to common alternatives like Dioctyl Adipate (DOA), a standard for low-temperature applications, and other non-phthalate plasticizers.
Note: Data for the hexanediol-based plasticizer is represented by Epoxy 1,6-hexanediol Oleate (EHD), a functionalized derivative, as specific performance data for 2,4-Hexanediol was not available in the cited literature. This serves as a close structural and functional analogue.
Table 1: Comparison of Mechanical Properties in PVC Films
| Plasticizer | Type | Hardness (Shore A) | Tensile Strength (MPa) | Elongation at Break (%) | Source |
| Epoxy 1,6-Hexanediol Oleate (EHD) | Diol-Derivative | - | 23.5 | 725.1 | [4] |
| Dioctyl Adipate (DOA) | Adipate | - | 16.0 | 533.2 | [4] |
| Dioctyl Terephthalate (DOTP) | Non-Phthalate | 87 | 20.7 | 290 | [5] |
| Hexamoll® DINCH | Non-Phthalate | 89 | 22.1 | 280 | [5] |
| Dioctyl Phthalate (DOP) | Phthalate | 88 | 22.1 | 305 | [5] |
Table 2: Comparison of Thermal Stability and Migration Resistance
| Plasticizer | Tg (°C) | Volatility (% weight loss) | Migration Loss (Petroleum Ether, %) | Migration Loss (Ethanol, %) | Source |
| EHD / DOA (4:1 blend) | 15.89 | - | 1.8 | 0.9 | [4] |
| Dioctyl Adipate (DOA) | 16.99 | - | 2.5 | 1.1 | [4] |
| Pentaerythritol tetravalerate (PETV) | - | 17.5 | - | - | [6] |
| Hexamoll® DINCH | -54 | 26.0 | - | - | [6][7] |
| Dioctyl Terephthalate (DOTP) | - | 22.5 | - | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of plasticizer performance. The following sections outline the standard protocols for key experiments.
Preparation of Plasticized PVC Sheets
The initial step involves the preparation of standardized samples for testing.
-
Materials: PVC resin, plasticizer, thermal stabilizer (e.g., Ca-Zn stabilizer), and other additives as required.
-
Procedure:
-
Combine the PVC resin (e.g., 100 parts per hundred resin - PHR), the plasticizer to be tested (e.g., 50 PHR), and the stabilizer in a high-speed mixer.
-
Blend the components until a homogenous dry blend is achieved.
-
Process the mixture on a two-roll mill at a specified temperature (e.g., 160-170°C) for a set duration (e.g., 5-10 minutes) to ensure complete fusion and gelatinization.
-
Press the milled sheet in a hydraulic press at a controlled temperature and pressure to form sheets of a specified thickness (e.g., 1 mm).
-
Allow the sheets to cool to room temperature under pressure.
-
Condition the prepared sheets under standard conditions (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.[8]
-
Evaluation of Mechanical Properties
Mechanical properties determine the material's response to physical stress and are key indicators of plasticizer efficiency.
-
Test: Tensile Strength and Elongation at Break (ASTM D2284).[8]
-
Apparatus: Universal Testing Machine (Tensile Tester).
-
Procedure:
-
Cut dumbbell-shaped specimens from the conditioned PVC sheets according to the ASTM standard dimensions.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of the testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[9]
-
Record the maximum load (for tensile strength) and the extension at the point of fracture (for elongation at break).
-
Calculate Tensile Strength (in MPa) and Elongation at Break (as a percentage of the original length).
-
-
Test: Hardness (DIN EN ISO 868).[7]
-
Apparatus: Durometer (Shore A scale).
-
Procedure:
-
Place the PVC sheet on a hard, flat surface.
-
Press the Durometer indenter firmly onto the sample, ensuring the presser foot is in full contact with the surface.
-
Read the hardness value from the dial within 1-2 seconds of contact (or after 15 seconds for a more stable reading).[7]
-
Take multiple readings at different points on the sample and calculate the average.
-
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the plasticized material.[10]
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
Place a small, precisely weighed sample (e.g., 5-10 mg) of the plasticized PVC into the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).[11]
-
Record the sample weight as a function of temperature.
-
Determine key stability indicators, such as the onset decomposition temperature and the temperature at which 5% weight loss occurs (Td, 5%).[11][12]
-
Migration Resistance Analysis
This test measures the permanence of the plasticizer by quantifying its tendency to leach out of the polymer matrix when exposed to solvents or heat.
-
Test: Solvent Extraction.
-
Procedure:
-
Cut and weigh a sample of the plasticized PVC sheet (Winitial).
-
Immerse the sample completely in a solvent (e.g., petroleum ether, ethanol, or n-hexane) at a controlled temperature for a specified duration (e.g., 24 or 96 hours).[4][11]
-
Remove the sample, gently wipe off excess solvent, and dry it in an oven until a constant weight is achieved (Wfinal).
-
Calculate the percentage weight loss due to migration.
-
-
Test: Volatility.
-
Procedure:
-
Weigh a sample of the plasticized PVC sheet (Winitial).
-
Place the sample in a controlled-temperature oven with circulating air (e.g., 7 days at 100°C).[6]
-
After the specified time, remove the sample, allow it to cool in a desiccator, and re-weigh it (Wfinal).
-
Calculate the percentage weight loss due to volatility.
-
Low-Temperature Flexibility Analysis
The glass transition temperature (Tg) is a critical parameter that indicates the temperature below which the material becomes brittle. It is commonly measured using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Thermal Analysis (DMTA).[11][13]
-
Apparatus: DSC or DMTA instrument.
-
Procedure (DSC):
Visualizations: Workflows and Relationships
Diagrams help clarify complex processes and the interplay between different material properties.
Caption: Experimental workflow for benchmarking plasticizer performance.
Caption: Logical relationships of key plasticizer performance indicators.
References
- 1. What Are Plasticizers? How They Make PVC Flexible (Phthalates vs. Non-Phthalates) [eureka.patsnap.com]
- 2. A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasticisers - PVC [seepvcforum.com]
- 4. researchgate.net [researchgate.net]
- 5. hallstarindustrial.com [hallstarindustrial.com]
- 6. perstorp.com [perstorp.com]
- 7. chemicals.basf.com [chemicals.basf.com]
- 8. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. specialchem.com [specialchem.com]
- 11. Frontiers | Synthesis and performance evaluation of low-molecular-weight biobased polyester rubber as a novel eco-friendly polymeric plasticizer for polyvinyl chloride [frontiersin.org]
- 12. Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid [mdpi.com]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2,4-Hexanediol: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of laboratory chemicals is a critical component of research integrity and workplace safety. This document provides essential safety and logistical information for the proper disposal of 2,4-Hexanediol, a member of the glycol family. Adherence to these procedures is vital to protect personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, consult the specific Safety Data Sheet (SDS) for this compound. If an SDS is not available, treat the substance with the caution required for a laboratory chemical known to cause serious eye irritation[1].
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles to prevent eye contact[2].
-
Gloves: Use appropriate chemical-resistant gloves.
-
Lab Coat: A standard lab coat is necessary to protect clothing.
Step-by-Step Disposal Protocol
The proper disposal route for this compound depends on its purity and whether it has been contaminated with other substances. Pure glycols are often not federally classified as hazardous waste, but once used, they can become contaminated with substances that may render the entire mixture hazardous[3].
Step 1: Initial Waste Assessment
-
Contamination Check: Determine if the this compound waste is mixed with any hazardous substances, such as heavy metals or other regulated chemicals. If the waste is contaminated, it must be managed as hazardous waste according to the regulations for the hazardous component[3][4][5].
-
Quantity Assessment: Evaluate the volume of waste. Disposal routes may differ for small research-generated quantities versus large, bulk amounts[5].
-
Consult Local Regulations: Disposal regulations can vary significantly by state and local jurisdiction. Always contact your institution's Environmental Health and Safety (EHS) office or the local authorities (such as the state Department of Environmental Protection or regional EPA office) for specific guidance[4][6].
Step 2: Waste Collection and Storage
-
Container: Collect the this compound waste in a clearly labeled, sealed, and chemically compatible container to prevent leaks[4][5]. Using the original container is good practice if it is in suitable condition[5].
-
Segregation: Do not mix this compound waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents, acids, or bases, unless explicitly permitted by your institution's waste management guidelines[6][7].
-
Labeling: The waste container must be clearly labeled. If deemed hazardous, the label must include the words "Hazardous Waste," the full chemical name ("this compound"), your facility's name and address, and the date you first added waste to the container (the accumulation start date)[4].
-
Storage Location: Store the waste in a designated, well-ventilated satellite accumulation area away from ignition sources[7][8].
Step 3: Final Disposal
-
Non-Hazardous Disposal: If the this compound is uncontaminated and confirmed to be non-hazardous by local regulations, it may be permissible to dispose of it as regular chemical waste through your institution's licensed waste disposal contractor[5]. Never pour this compound down the drain , as this is illegal in many areas and can harm the environment[4][7][9].
-
Hazardous Disposal: If the waste is contaminated or classified as hazardous by local regulations, disposal through a licensed hazardous waste management company is mandatory[4][10]. This ensures the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA)[3][4].
Quantitative Disposal Data
The following table summarizes key quantitative parameters relevant to the disposal of alcohol-based chemical waste.
| Parameter | Value | Regulation/Guideline |
| Ignitability Threshold (Alcohol Content) | > 10% | Some jurisdictions may classify alcohol-containing waste as ignitable hazardous waste if the alcohol content is above this threshold[8]. |
| Hazardous Waste Accumulation Time Limit (Large Quantity Generator) | 90 days | Maximum time hazardous waste can be stored on-site before being shipped to a licensed facility[4]. |
| Hazardous Waste Accumulation Time Limit (Small Quantity Generator) | 180 or 270 days | Maximum time hazardous waste can be stored on-site, depending on shipping distance[4]. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound waste disposal.
References
- 1. This compound | C6H14O2 | CID 140595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. mcfenvironmental.com [mcfenvironmental.com]
- 4. hwhenvironmental.com [hwhenvironmental.com]
- 5. benchchem.com [benchchem.com]
- 6. nj.gov [nj.gov]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. envirogreen.co.uk [envirogreen.co.uk]
Personal protective equipment for handling 2,4-Hexanediol
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 2,4-Hexanediol, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to be clear, step-by-step instructions for operational use.
Chemical Safety and Hazard Information
This compound is an aliphatic diol that requires careful handling due to its potential health hazards. The primary route of exposure is through eye and skin contact, and inhalation of vapors.
GHS Classification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing serious eye irritation.[1]
| Hazard Class | Hazard Category | Hazard Statement |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C6H14O2 |
| Molecular Weight | 118.17 g/mol [1] |
| Boiling Point | 217°C at 760 mmHg |
| Flash Point | 109.2°C |
| Vapor Pressure | 0.0292 mmHg at 25°C |
| Density | 0.958 g/cm³ |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specific Recommendations |
| Eye and Face Protection | Wear chemical safety goggles or a face shield that meets NIOSH (US) or EN 166 (EU) standards.[3] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) must be worn.[4][5] Inspect gloves before each use and dispose of them properly after handling the chemical.[3] A lab coat or chemical-resistant apron should also be worn. |
| Respiratory Protection | For routine handling in a well-ventilated area, respiratory protection may not be required. In case of inadequate ventilation, potential for aerosolization, or when dealing with spills, use a NIOSH-approved air-purifying respirator with organic vapor cartridges. For higher concentrations, a supplied-air respirator may be necessary.[3] |
Operational and Handling Plan
Adherence to the following step-by-step procedures is essential for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Ensure the work area is well-ventilated. A chemical fume hood is recommended for all handling procedures.
- Locate the nearest eyewash station and safety shower before beginning work.
- Have spill control materials readily available.
2. Handling the Chemical:
- Don all required personal protective equipment (PPE) as outlined in the table above.
- Avoid direct contact with skin and eyes.[3]
- Avoid inhalation of vapors.
- Use the smallest quantity of the chemical necessary for the experiment.
- Keep the container tightly closed when not in use.
3. Storage:
- Store this compound in a cool, dry, and well-ventilated area.[3]
- Keep containers tightly sealed to prevent leakage and evaporation.
- Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed container.
- Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Disposal Procedure:
- Dispose of the chemical waste through a licensed professional waste disposal service.[6]
- Do not pour this compound down the drain.[2][3]
- Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In the event of an exposure or spill, follow these immediate steps:
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for handling and disposal of this compound.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
